DL-Propargylglycine hydrochloride
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure of Parent
Propiedades
IUPAC Name |
2-aminopent-4-ynoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2.ClH/c1-2-3-4(6)5(7)8;/h1,4H,3,6H2,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAMBUICGODABQY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC(C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
DL-Propargylglycine hydrochloride mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of DL-Propargylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
DL-Propargylglycine (DL-PPG) hydrochloride is a well-established pharmacological tool used extensively in preclinical research to investigate the physiological and pathophysiological roles of endogenous hydrogen sulfide (B99878) (H₂S). As a potent, irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), DL-PPG provides a direct method for studying the consequences of H₂S depletion in various biological systems. This technical guide elucidates the core mechanism of action of DL-PPG, presenting detailed molecular interactions, quantitative inhibitory data, comprehensive experimental protocols, and visual diagrams of key pathways and workflows to support advanced research and drug development.
Core Mechanism of Action
DL-Propargylglycine is classified as a mechanism-based inactivator, or "suicide inhibitor," of cystathionine γ-lyase (CSE).[1] CSE is a pyridoxal-5'-phosphate (PLP)-dependent enzyme that plays a central role in the transsulfuration pathway, catalyzing the conversion of cystathionine to L-cysteine.[2][3] Crucially, CSE is also a primary source of endogenous H₂S in the cardiovascular system and other tissues, which it generates from L-cysteine.[4][5]
The inhibitory action of DL-PPG proceeds through the following steps:
-
Active Site Entry: DL-PPG, as an amino acid analog, enters the active site of CSE.
-
Schiff Base Formation: The amino group of DL-PPG forms an external aldimine (Schiff base) with the PLP cofactor.[6]
-
Enzyme-Catalyzed Rearrangement: The enzyme initiates a catalytic process, deprotonating the α-carbon of DL-PPG. This leads to a rearrangement of the propargyl moiety into a highly reactive allene (B1206475) intermediate.[1][6]
-
Covalent Modification: This electrophilic allene is attacked by a nucleophilic residue within the active site. Crystallographic studies of human CSE have identified this residue as Tyrosine 114 (Tyr114).[4][6][7]
-
Irreversible Inactivation: The resulting covalent bond between DL-PPG and the enzyme permanently blocks the active site, preventing substrate access through steric hindrance and leading to irreversible inhibition.[4][7]
By blocking CSE, DL-PPG effectively reduces the biosynthesis of both L-cysteine and, most notably, the gasotransmitter H₂S, allowing researchers to probe the function of this signaling molecule.[8]
Quantitative Data: Inhibitory Potency
The inhibitory activity of DL-Propargylglycine and related compounds against cystathionine γ-lyase has been quantified in various studies. It is important to note that while DL-PPG is widely used, it can exhibit some off-target effects on other PLP-dependent enzymes, though it is most potent against CSE.[9]
| Compound | Enzyme Target & Source | Potency (IC₅₀ / Kᵢ) | Notes | Reference(s) |
| DL-Propargylglycine (PAG) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 40 ± 8 μM | Recombinant enzyme expressed in E. coli. | [4] |
| DL-Propargylglycine (PAG) | Rat Liver Cystathionine γ-lyase (CSE) | IC₅₀: 55 μM | Measured in rat liver preparations. The specific isomeric form (D, L, or DL) was not specified in the original study. | [4] |
| β-cyanoalanine (BCA) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 14 ± 0.2 μM | A reversible inhibitor; more potent than PAG against human CSE. | [4] |
| Aminooxyacetic acid (AOAA) | Human Cystathionine γ-lyase (CSE) | IC₅₀: 1.1 ± 0.1 μM | Often used as a CBS inhibitor, but is a more potent inhibitor of CSE. | [4] |
| Aminooxyacetic acid (AOAA) | Human Cystathionine β-synthase (CBS) | IC₅₀: 8.5 ± 0.7 μM | Demonstrates lack of selectivity, inhibiting CSE more potently than its intended target. | [4] |
| Aminoethoxyvinylglycine (AVG) | Human Cystathionine γ-lyase (CSE) | Kᵢ: 10.5 μM | Exhibits slow, tight-binding inhibition characteristics. | [9] |
Key Signaling Pathway Modulation
Inhibition of CSE by DL-PPG and the subsequent depletion of H₂S can impact intracellular signaling cascades. One such putative pathway involves the Phosphoinositide 3-kinase (PI3K)/Akt pathway, which is a critical regulator of cell survival and inflammation, often through its interaction with Nuclear Factor-kappa B (NF-κB). H₂S has been shown to modulate PI3K/Akt signaling, and therefore, its depletion is expected to have significant downstream consequences.
Detailed Experimental Protocols
The following protocols provide standardized methodologies for key experiments involving this compound.
In Vitro Cystathionine γ-lyase (CSE) Inhibition Assay
This assay measures the activity of CSE by quantifying the production of α-ketobutyrate from the substrate cystathionine.
Materials:
-
Purified recombinant CSE or tissue homogenate
-
This compound stock solution (e.g., 100 mM in water)
-
L-cystathionine substrate solution (e.g., 10 mM in buffer)
-
Pyridoxal-5'-phosphate (PLP) solution (e.g., 1 mM in water)
-
Reaction Buffer: 100 mM Potassium Phosphate or Borate buffer, pH 8.2[10]
-
Acidic Ninhydrin (B49086) Reagent: 250 mg ninhydrin in 6 mL glacial acetic acid and 4 mL concentrated HCl. Prepare fresh.
-
96-well microplate and plate reader (560 nm)
-
Water bath or incubator at 37°C
Protocol:
-
Prepare the reaction mixture in microcentrifuge tubes. For each reaction, add:
-
80 µL of Reaction Buffer
-
10 µL of PLP solution (final concentration 100 µM)
-
5 µL of CSE enzyme preparation
-
5 µL of DL-PPG solution at various concentrations (or buffer for control).
-
-
Pre-incubate the mixture for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.[4]
-
Start the enzymatic reaction by adding 10 µL of L-cystathionine solution (final concentration 1 mM).
-
Incubate for 30-60 minutes at 37°C.
-
Stop the reaction by adding 50 µL of the reaction mixture to a new tube containing 50 µL of glacial acetic acid.
-
Add 50 µL of the acidic ninhydrin reagent to each tube.
-
Boil the samples for 10 minutes, then cool rapidly on ice.[11]
-
Add 850 µL of 95% ethanol (B145695) to dilute the sample.
-
Transfer 200 µL to a 96-well plate and measure the absorbance at 560 nm.[11]
-
Calculate the percentage of inhibition relative to the control (no inhibitor) and determine the IC₅₀ value.
Measurement of H₂S Production in Cell Culture (Methylene Blue Assay)
This protocol quantifies H₂S levels in the headspace of cell cultures treated with DL-PPG.
Materials:
-
Cultured cells (e.g., endothelial cells, smooth muscle cells)
-
This compound
-
L-cysteine (to stimulate H₂S production)
-
Zinc Acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric Chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA, 10% w/v)
-
96-well plate and spectrophotometer (670 nm)
Protocol:
-
Seed cells in a 24-well plate and grow to desired confluency.
-
Pre-treat cells with various concentrations of DL-PPG (e.g., 1-5 mM) for 1-2 hours in fresh culture medium.[12]
-
Add L-cysteine (e.g., 1-10 mM) to stimulate H₂S production. In the center of each well, place a small cap containing 50 µL of 1% Zinc Acetate to trap H₂S.
-
Incubate the plate at 37°C for a defined period (e.g., 2-4 hours).
-
After incubation, transfer the zinc acetate solution from the trap to a new 96-well plate.
-
Sequentially add 25 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution and 25 µL of the FeCl₃ solution to each well.
-
Allow the color to develop for 15-20 minutes at room temperature.
-
Measure the absorbance at 670 nm.[12]
-
Calculate H₂S concentration using a standard curve prepared with Sodium Hydrosulfide (NaHS).
Cell Viability (MTT) Assay Following DL-PPG Treatment
This assay assesses the cytotoxic effect of DL-PPG by measuring the metabolic activity of cells.
Materials:
-
Cultured cells in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13][14]
-
Solubilization Solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Microplate reader (570 nm)
Protocol:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of DL-PPG. Include untreated control wells.
-
Incubate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
After incubation, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[15]
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[15]
-
Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at 570 nm.
-
Express cell viability as a percentage of the untreated control.
Mandatory Visualizations: Experimental Workflows
In Vitro Experimental Workflow
The following diagram outlines a typical workflow for investigating the effects of DL-PPG on cultured cells.
In Vivo Experimental Workflow
This diagram illustrates a generalized workflow for studying the systemic effects of DL-PPG in an animal model.
References
- 1. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 7. scite.ai [scite.ai]
- 8. scbt.com [scbt.com]
- 9. Kinetics and inhibition of recombinant human cystathionine gamma-lyase. Toward the rational control of transsulfuration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Cystathionine γ-lyase: clinical, metabolic, genetic, and structural studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
DL-Propargylglycine Hydrochloride: An In-depth Technical Guide to a Potent Cystathionine γ-lyase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine hydrochloride (PAG) is a well-established and potent irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S). H₂S is now recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing crucial roles in a myriad of physiological and pathophysiological processes. This technical guide provides an in-depth overview of PAG as a CSE inhibitor, covering its mechanism of action, quantitative inhibitory data, detailed experimental protocols for its characterization, and its application in studying H₂S-related signaling pathways.
Mechanism of Action
PAG is a mechanism-based inhibitor, also known as a suicide inhibitor, of CSE. Its inhibitory action is a multi-step process that leads to the irreversible inactivation of the enzyme. The propargyl group of PAG is the key to its inhibitory activity. The process can be summarized as follows:
-
Formation of an external aldimine: The amino group of PAG displaces the internal aldimine linkage between the pyridoxal-5'-phosphate (PLP) cofactor and a lysine (B10760008) residue in the active site of CSE.
-
Enzyme-catalyzed activation: The enzyme then abstracts a proton from the propargyl group, leading to the formation of a reactive allene (B1206475) intermediate.
-
Covalent modification: This highly reactive intermediate is then attacked by a nucleophilic residue within the active site of CSE, forming a stable covalent bond and rendering the enzyme inactive.
This irreversible inhibition makes PAG a powerful tool for studying the consequences of CSE inhibition and H₂S depletion in various biological systems.
Quantitative Data on PAG Inhibition
The inhibitory potency of PAG on CSE has been quantified in several studies. The half-maximal inhibitory concentration (IC₅₀) is a common measure of inhibitor effectiveness.
| Enzyme Source | IC₅₀ Value | Reference |
| Human CSE | 40 µM | [Not specified] |
| Rat Liver CSE | 55 µM | [Not specified] |
It is important to note that as an irreversible inhibitor, the IC₅₀ value of PAG can be influenced by the pre-incubation time with the enzyme.
Experimental Protocols
Cystathionine γ-lyase (CSE) Activity Assay using DTNB
This assay measures the production of cysteine from the CSE-catalyzed cleavage of cystathionine. The liberated thiol group of cysteine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored product that can be quantified spectrophotometrically.
Materials:
-
HEPES buffer (100 mM, pH 7.4)
-
Cystathionine solution (diastereomeric mix)
-
DTNB solution (0.1 M in ethanol)
-
Purified CSE enzyme or tissue homogenate
-
This compound (PAG) for inhibition studies
-
UV-visible spectrophotometer
Procedure:
-
Prepare a reaction mixture containing 970 µl of HEPES buffer and the desired concentration of cystathionine.
-
Add 10 µl of DTNB solution to the reaction mixture.
-
For inhibition studies, pre-incubate the CSE enzyme with varying concentrations of PAG for a specified time before adding it to the reaction mixture.
-
Incubate the reaction mixture at 37°C for 3 minutes to allow for temperature equilibration.
-
Initiate the reaction by adding 20 µl of the CSE enzyme solution (or tissue homogenate).
-
Immediately monitor the increase in absorbance at 412 nm for 1-5 minutes in a spectrophotometer thermostatted at 37°C.
-
Calculate the rate of TNB²⁻ formation using the molar extinction coefficient of 13,600 M⁻¹cm⁻¹.
-
Enzyme activity is typically expressed as µmol of cysteine produced per minute per mg of protein.
Hydrogen Sulfide (H₂S) Production Assay using the Lead Acetate (B1210297) Method
This is a qualitative or semi-quantitative method for detecting H₂S gas production based on the reaction of H₂S with lead acetate to form black lead sulfide (PbS).
Materials:
-
Peptone water or other suitable liquid media
-
Lead acetate paper strips
-
Sterile culture tubes with plugs
-
Incubator
Procedure:
-
Inoculate a tube of liquid medium with the biological sample (e.g., bacteria, tissue homogenate) to be tested for H₂S production.
-
Moisten a lead acetate paper strip with sterile water.
-
Insert the moistened strip into the neck of the tube, ensuring it does not touch the medium. The strip should be positioned in the headspace above the liquid.
-
Secure the plug to hold the strip in place.
-
Incubate the tube at an appropriate temperature (e.g., 35-37°C) for 18-24 hours.
-
Observe the lead acetate paper strip for any color change. A blackening of the strip indicates the production of H₂S. The intensity of the black color can provide a semi-quantitative measure of H₂S production.
H₂S Quantification using the Monobromobimane (B13751) (MBB) Assay
This is a highly sensitive and quantitative method for measuring H₂S levels. H₂S reacts with two molecules of the fluorescent dye monobromobimane (MBB) to form sulfide-dibimane (SDB), a stable and highly fluorescent product that can be quantified by reverse-phase high-performance liquid chromatography (RP-HPLC) with fluorescence detection.
Materials:
-
Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
5-sulfosalicylic acid (SSA) solution (200 mM)
-
RP-HPLC system with a fluorescence detector (Excitation: 390 nm, Emission: 475 nm)
-
C18 column
Procedure:
-
In a microcentrifuge tube, mix 30 µl of the sample (e.g., plasma, tissue homogenate, cell lysate) with 70 µl of Tris-HCl buffer.
-
Add 50 µl of MBB solution to the mixture.
-
Incubate the reaction mixture for 30 minutes at room temperature in the dark.
-
Stop the reaction by adding 50 µl of SSA solution.
-
Centrifuge the mixture to pellet any precipitated proteins.
-
Transfer the supernatant to an HPLC vial.
-
Inject an aliquot of the supernatant onto the RP-HPLC system.
-
Separate the SDB using a suitable gradient of acetonitrile (B52724) in water (both containing 0.1% trifluoroacetic acid).
-
Quantify the SDB peak by comparing its area to a standard curve generated with known concentrations of SDB.
Signaling Pathways and Experimental Workflows
PAG, by inhibiting CSE and thus depleting endogenous H₂S, is an invaluable tool for elucidating the role of the CSE/H₂S system in various signaling pathways and physiological processes.
CSE/H₂S and the PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. H₂S has been shown to modulate this pathway, and PAG can be used to investigate this interaction.
An In-depth Technical Guide to the Chemical Properties of DL-Propargylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine hydrochloride (PAG-HCl) is a crucial pharmacological tool extensively utilized in preclinical research to investigate the physiological and pathophysiological roles of endogenous hydrogen sulfide (B99878) (H₂S). As an irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a primary enzyme responsible for H₂S biosynthesis, PAG-HCl allows for the controlled modulation of H₂S levels, thereby elucidating its involvement in a myriad of cellular processes. This technical guide provides a comprehensive overview of the chemical properties of this compound, including its physicochemical characteristics, reactivity, and mechanism of action. Detailed experimental protocols and visual diagrams are included to facilitate its application in a research setting.
Chemical and Physical Properties
This compound is the hydrochloride salt of DL-Propargylglycine, a non-proteinogenic amino acid. The presence of the hydrochloride moiety enhances its solubility and stability.[1] It is typically supplied as a white to off-white crystalline solid.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Chemical Name | 2-amino-4-pentynoic acid, monohydrochloride | [1] |
| Synonyms | PAG, DL-Propargyl Glycine HCl | [3][4] |
| CAS Number | 16900-57-5 | [1][3] |
| Molecular Formula | C₅H₇NO₂ • HCl | [1][3] |
| Molecular Weight | 149.58 g/mol | [4] |
| Appearance | Crystalline solid | [3] |
| Purity | ≥95% | [1][3] |
| Storage | Store at -20°C | [3] |
| Stability | ≥ 4 years at -20°C | [3] |
Table 2: Solubility Data for this compound
| Solvent | Solubility | Source(s) |
| PBS (pH 7.2) | ~10 mg/mL | |
| Water | 5 mg/mL (Sonication recommended) | |
| DMSO | ~20 mg/mL | [3] |
| DMF | ~20 mg/mL | [3] |
| Ethanol | ~20 mg/mL | [3] |
Note: For biological experiments, it is recommended to prepare fresh aqueous solutions and to ensure that the residual amount of organic solvent is insignificant, as organic solvents may have physiological effects.[3]
Reactivity and Mechanism of Action
The key chemical feature of DL-Propargylglycine is its terminal alkyne group, which confers its reactivity.[1] This functional group is central to its mechanism of action as an enzyme inhibitor.
Irreversible Inhibition of Cystathionine γ-lyase (CSE)
DL-Propargylglycine is a potent and irreversible inhibitor of cystathionine γ-lyase (CSE), an enzyme that plays a critical role in the transsulfuration pathway, catalyzing the conversion of L-cysteine to hydrogen sulfide (H₂S), ammonia, and pyruvate.[5] H₂S is a gaseous signaling molecule, often referred to as a gasotransmitter, involved in a wide range of physiological processes, including vasodilation and inflammation.[3]
The inhibitory action of DL-Propargylglycine is mechanism-based, where the enzyme's own catalytic activity converts the inhibitor into a reactive species that covalently binds to the enzyme, leading to its irreversible inactivation. This makes DL-Propargylglycine an invaluable tool for studying the biological functions of H₂S. In rat liver preparations, PAG has been shown to block H₂S synthesis with an IC₅₀ value of 55 µM.[3]
Click Chemistry
The terminal alkyne group in DL-Propargylglycine also allows it to participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry."[6] This enables the conjugation of DL-Propargylglycine to molecules containing an azide (B81097) group, facilitating the development of probes and other research tools.[6]
Experimental Protocols
Preparation of Stock Solutions
For in vitro experiments, a stock solution of this compound can be prepared by dissolving it in an organic solvent such as DMSO or ethanol.[3] For in vivo studies, it is often dissolved in sterile saline or phosphate-buffered saline (PBS).
Protocol for a 100 mM DMSO Stock Solution:
-
Weigh out 14.96 mg of this compound.
-
Add 1 mL of anhydrous DMSO.
-
Vortex or sonicate until the solid is completely dissolved.
-
Store the stock solution at -20°C. For long-term storage, it is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.
In Vitro Cystathionine γ-lyase (CSE) Inhibition Assay
This protocol provides a general framework for determining the inhibitory effect of this compound on CSE activity. The principle of the assay is to measure the rate of H₂S production from L-cysteine in the presence and absence of the inhibitor.
Materials:
-
Recombinant or purified CSE enzyme
-
L-cysteine solution (substrate)
-
This compound (inhibitor)
-
Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate buffer, pH 7.4)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) (DMPED) solution (for H₂S detection)
-
Ferric chloride (FeCl₃) solution
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Dilute the CSE enzyme to the desired concentration in the phosphate buffer.
-
Inhibitor Preparation: Prepare a series of dilutions of the this compound stock solution in the phosphate buffer.
-
Reaction Mixture: In a 96-well plate, add the following to each well:
-
Phosphate buffer
-
This compound solution (or vehicle for control)
-
CSE enzyme solution
-
-
Pre-incubation: Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction: Add the L-cysteine solution to each well to start the enzymatic reaction.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop Reaction: Terminate the reaction by adding TCA to each well.
-
H₂S Detection (Methylene Blue Formation):
-
Add DMPED solution to each well.
-
Add FeCl₃ solution to each well.
-
-
Incubation and Measurement: Incubate the plate in the dark at room temperature for 20 minutes to allow for color development. Measure the absorbance at a wavelength of 670 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of CSE inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value.
References
- 1. scbt.com [scbt.com]
- 2. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
- 3. caymanchem.com [caymanchem.com]
- 4. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 5. DL-Propargylglycine | 50428-03-0 | FP49054 | Biosynth [biosynth.com]
- 6. DL-Propargyl Glycine (hydrochloride) | CAS 16900-57-5 | Cayman Chemical | Biomol.com [biomol.com]
Solubility Profile of DL-Propargylglycine Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine hydrochloride (PAG), with the chemical name 2-amino-4-pentynoic acid hydrochloride, is a critical tool in biomedical research.[1] It is widely recognized as an irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), one of the key enzymes responsible for the endogenous synthesis of hydrogen sulfide (B99878) (H₂S).[2] Given the role of H₂S as a gasotransmitter in various physiological and pathological processes, including cardiovascular regulation and inflammation, PAG is invaluable for investigating these pathways.[2] Understanding the solubility of this compound in various solvents is fundamental for its effective use in experimental settings, from preparing stock solutions for in vitro assays to formulating vehicles for in vivo studies.
This technical guide provides a comprehensive overview of the solubility of this compound in several common laboratory solvents. It includes a detailed experimental protocol for solubility determination and visual diagrams to illustrate its mechanism of action and a typical experimental workflow.
Solubility Data
The solubility of this compound has been determined in a range of aqueous and organic solvents. The hydrochloride salt form generally enhances the aqueous solubility of the compound. The data compiled from various technical datasheets are summarized below for easy comparison.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| Ethanol | 20 mg/mL[2][3] | ~133.7 mM | - |
| DMSO | 20 mg/mL[2] | ~133.7 mM | - |
| Dimethylformamide (DMF) | 20 mg/mL[2] | ~133.7 mM | - |
| PBS (pH 7.2) | 10 mg/mL[2] | ~66.8 mM | - |
| Water | 5 mg/mL[3] | ~33.4 mM | Sonication is recommended to aid dissolution.[3] |
Molecular Weight of this compound: 149.6 g/mol [1][2]
Mechanism of Action: Inhibition of H₂S Synthesis
This compound exerts its primary biological effect by irreversibly inhibiting cystathionine γ-lyase (CSE). CSE is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of L-cysteine into H₂S, ammonia, and pyruvate. By blocking this crucial step, PAG effectively reduces the endogenous production of H₂S, allowing researchers to study the downstream consequences of H₂S depletion.
Caption: Inhibition of the H₂S synthesis pathway by DL-Propargylglycine HCl.
Experimental Protocols
Protocol: Determination of Equilibrium Solubility via Shake-Flask Method
This protocol describes a standardized "shake-flask" method, a reliable technique for determining the thermodynamic equilibrium solubility of a compound.[4][5] The concentration of the dissolved compound in the saturated solution is quantified using UV-Vis spectrophotometry.
1. Materials and Equipment:
-
This compound (solid powder)
-
Solvent of interest (e.g., deionized water, PBS pH 7.2, ethanol)
-
Glass vials or flasks with screw caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Syringe filters (e.g., 0.22 µm pore size)
-
UV-Vis spectrophotometer and quartz cuvettes or UV-compatible microplates
-
Pipettes and general laboratory glassware
2. Preparation of Standard Curve: a. Prepare a stock solution of this compound of a known high concentration (e.g., 1 mg/mL) in the chosen solvent. b. Perform a serial dilution of the stock solution to create a series of standards with known concentrations. c. Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for this compound. d. Plot a calibration curve of absorbance versus concentration. The resulting linear equation will be used to determine the concentration of unknown samples.
3. Saturation of Solution (Shake-Flask Procedure): a. Add an excess amount of solid this compound to a glass vial. An amount that ensures undissolved solid remains at equilibrium is crucial.[6] b. Add a precise volume of the desired solvent (e.g., 5 mL) to the vial. c. Securely cap the vial and place it in an orbital shaker set to a constant speed (e.g., 150-300 rpm) and temperature (e.g., 25°C or 37°C).[6] d. Agitate the mixture for a sufficient period to ensure equilibrium is reached. This can take between 24 and 72 hours.[6] It is advisable to sample at multiple time points (e.g., 24h, 48h) to confirm that the concentration has reached a stable plateau.
4. Sample Analysis: a. After equilibration, remove the vials from the shaker and allow the undissolved solid to settle. b. Carefully withdraw an aliquot of the supernatant using a pipette. c. Immediately filter the aliquot through a syringe filter to remove all undissolved particles. This step is critical to prevent artificially high results.[6] d. Dilute the clear filtrate with the same solvent as necessary to bring its concentration within the linear range of the standard curve. e. Measure the absorbance of the diluted filtrate using the UV-Vis spectrophotometer at the predetermined λmax. f. Use the standard curve equation to calculate the concentration of the diluted sample. g. Multiply the result by the dilution factor to determine the final solubility concentration in the saturated solution.
Caption: Experimental workflow for solubility determination via the shake-flask method.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Synthesis and Purification of DL-Propargylglycine Hydrochloride
Introduction
DL-Propargylglycine is a non-natural amino acid derivative containing a terminal alkyne group, making it a valuable tool in biochemical research and pharmaceutical development.[1][2][3] Its hydrochloride salt form enhances solubility and stability.[4] This compound serves as an irreversible inhibitor of cystathionine-γ-lyase (CSE), an enzyme involved in hydrogen sulfide (B99878) (H₂S) biosynthesis, rendering it crucial for studying the physiological roles of H₂S in various systems, including cardiovascular and neurological research.[1][5][6][7][8] The presence of the alkyne moiety also allows for its use as a click chemistry reagent, enabling facile conjugation with azide-containing molecules.[2][3]
This technical guide provides a detailed methodology for the synthesis of this compound, primarily through the alkylation of diethyl acetamidomalonate, followed by hydrolysis, decarboxylation, and salt formation. It also outlines a comprehensive purification protocol to achieve high purity suitable for research applications.
I. Synthesis of DL-Propargylglycine
The synthesis of DL-Propargylglycine is commonly achieved through the alkylation of a glycine (B1666218) equivalent, such as diethyl acetamidomalonate, with a propargyl halide or a related derivative.[9][10][11] This is followed by acidic hydrolysis to remove the protecting groups and effect decarboxylation, yielding the desired amino acid.
Overall Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Experimental Protocol: Synthesis
This protocol is adapted from established methods for the alkylation of diethyl acetamidomalonate.[10][11]
Step 1: Synthesis of Diethyl α-Propargyl-α-acetamidomalonate
-
To a solution of diethyl 2-acetamidomalonate (1 equivalent) in anhydrous dioxane, add a slurry of potassium tert-butoxide (1.1 equivalents) in dioxane dropwise over 2 hours at room temperature with mechanical stirring.[10]
-
Heat the resulting suspension to 50°C and stir for an additional 2 hours.[10]
-
Add a solution of propargyl tosylate (1 equivalent) in dioxane dropwise to the reaction mixture at 50°C over 1 hour.[10]
-
Bring the resulting mixture to reflux and maintain overnight to ensure the completion of the alkylation reaction.[10]
-
After cooling, the reaction mixture can be processed to isolate the intermediate, diethyl α-propargyl-α-acetamidomalonate.
Step 2: Hydrolysis and Decarboxylation to form DL-Propargylglycine
-
Take the crude diethyl α-propargyl-α-acetamidomalonate from the previous step and add a strong acid, such as 6N hydrochloric acid or 2M sulfuric acid.[10]
-
Heat the mixture to reflux for several hours (typically 2-4 hours) to facilitate both the hydrolysis of the ester and amide groups and the subsequent decarboxylation.
-
Monitor the reaction progress using a suitable technique (e.g., TLC).
-
After completion, cool the hydrolysate and dilute it with water.
-
The mixture may be subjected to distillation under reduced pressure to remove volatile byproducts.[12]
Step 3: Formation of this compound
-
Concentrate the aqueous solution containing the crude DL-Propargylglycine under reduced pressure.
-
Dissolve the resulting residue in a minimal amount of water or an alcohol like ethanol (B145695).
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through it, or add a solution of HCl in a solvent like ether or isopropanol, until the solution is saturated and precipitation is complete.
-
Collect the precipitated white solid, which is the crude this compound, by filtration.
-
Wash the solid with a cold solvent (e.g., cold ethanol or ether) and dry under vacuum.
Data Presentation: Reagents
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Role |
| Diethyl 2-acetamidomalonate | 217.22 | ~1.14 | Starting Material |
| Potassium tert-butoxide | 112.21 | ~0.91 | Base |
| Propargyl Tosylate | 196.23 | ~1.28 | Alkylating Agent |
| Anhydrous Dioxane | 88.11 | 1.033 | Solvent |
| Hydrochloric Acid (Conc.) | 36.46 | ~1.18 | Reagent for Hydrolysis & Salt Formation |
II. Purification of this compound
Purification is critical to obtain a product of high purity (≥95%) suitable for sensitive biological assays and drug development studies.[5][6] The primary method for purifying amino acid hydrochlorides is recrystallization, leveraging differences in solubility.
Purification Workflow
Caption: General workflow for the purification by recrystallization.
Experimental Protocol: Purification
This protocol utilizes solubility data to perform an effective recrystallization. This compound has good solubility in solvents like ethanol and PBS (pH 7.2).[6][7][13]
-
Solvent Selection : A mixed solvent system, such as ethanol/water, is often effective.
-
Dissolution : Transfer the crude this compound to an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent (e.g., 80% ethanol) until the solid just dissolves.
-
Decolorization (Optional) : If the solution is colored, add a small amount of activated charcoal (Norit), heat the mixture gently for a few minutes, and then perform a hot filtration to remove the charcoal.[12]
-
Hot Filtration : Quickly filter the hot, saturated solution through a pre-warmed funnel with fluted filter paper into a clean, warm flask to remove any insoluble impurities.
-
Crystallization : Allow the filtrate to cool slowly to room temperature. Crystal formation should begin as the solution cools. Once at room temperature, place the flask in an ice bath to maximize the yield of precipitated crystals.
-
Isolation : Collect the purified crystals by suction filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter with a small amount of cold solvent (e.g., cold ethanol) to remove any remaining soluble impurities.[12]
-
Drying : Dry the purified crystals under vacuum to remove all traces of solvent. The final product should be a white crystalline solid.
III. Characterization and Data
The final product should be characterized to confirm its identity and purity.
Data Presentation: Product Specifications
| Property | Value / Description |
| Chemical Name | 2-Amino-4-pentynoic acid, monohydrochloride[5] |
| Synonym | PAG (hydrochloride)[6][13] |
| Appearance | White to off-white crystalline solid[13] |
| Molecular Formula | C₅H₇NO₂ • HCl[5][6] |
| Molecular Weight | 149.6 g/mol [5][6] |
| Purity | ≥95%[5][6] |
| Solubility | ~10 mg/mL in PBS (pH 7.2)[6][13] ~20 mg/mL in Ethanol, DMSO, DMF[6][7][13] |
| Storage | Store at -20°C for long-term stability (≥4 years)[6][13] |
References
- 1. nbinno.com [nbinno.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. scbt.com [scbt.com]
- 5. scbt.com [scbt.com]
- 6. caymanchem.com [caymanchem.com]
- 7. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 8. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. N-Alkylation of diethyl acetamidomalonate: synthesis of constrained amino acid derivatives by ring-closing metathesis | Semantic Scholar [semanticscholar.org]
- 10. BJOC - An economical and safe procedure to synthesize 2-hydroxy-4-pentynoic acid: A precursor towards ‘clickable’ biodegradable polylactide [beilstein-journals.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
In Vivo Effects of DL-Propargylglycine Hydrochloride Administration: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
DL-Propargylglycine (PAG) hydrochloride is a potent and irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE), a key component in the endogenous production of hydrogen sulfide (B99878) (H₂S). As a critical signaling molecule, H₂S is implicated in a myriad of physiological and pathophysiological processes. Consequently, PAG serves as an invaluable pharmacological tool for elucidating the in vivo roles of the CSE/H₂S pathway. This technical guide provides a comprehensive overview of the in vivo effects of DL-Propargylglycine hydrochloride administration, with a focus on quantitative data, detailed experimental protocols, and the underlying signaling pathways.
Core Mechanism of Action
This compound acts as a suicide inhibitor of cystathionine γ-lyase (CSE). This enzyme is pivotal in the transsulfuration pathway, where it catalyzes the conversion of cystathionine to cysteine, α-ketobutyrate, and ammonia. A crucial secondary function of CSE is the production of hydrogen sulfide (H₂S) from L-cysteine. By irreversibly binding to the active site of CSE, PAG effectively attenuates the endogenous synthesis of H₂S, allowing researchers to investigate the physiological consequences of H₂S depletion.
Quantitative In Vivo Effects of this compound
The administration of this compound elicits a range of measurable physiological and biochemical changes in vivo. The following tables summarize key quantitative data from various preclinical studies.
Table 1: Effects on Cardiovascular Parameters
| Animal Model | Condition | PAG Dose & Route | Duration | Effect on Systolic Blood Pressure (SBP) | Other Cardiovascular Effects | Reference |
| Sprague-Dawley Rats | Angiotensin II-induced hypertension | Not specified | 4 weeks | ↓ SBP (180 ± 12 vs. 211 ± 19 mmHg, p < 0.01) | - | [1] |
| Sprague-Dawley Rats | Chronic Intermittent Hypoxia | Not specified | Not specified | ↓ Significant reduction in blood pressure | ↑ LVEF and LVFS | [2] |
| Old Wistar Rats | Aging | 11.31 mg/kg, intramuscular | Not specified | Not specified | ↓ Arterial stiffness (1.5-fold), ↓ End-diastolic stiffness (2.1-fold) | [3] |
Table 2: Effects on Renal Parameters
| Animal Model | Condition | PAG Dose & Route | Duration | Effect on Proteinuria | Effect on Plasma Creatinine (B1669602) | Other Renal Effects | Reference |
| Sprague-Dawley Rats | Angiotensin II-induced hypertension | Not specified | 4 weeks | ↓ Proteinuria (66 ± 35 vs. 346 ± 92 mg/24h, p < 0.01) | ↓ Plasma creatinine (24 ± 6 vs. 47 ± 15 µmol/L, p < 0.01) | ↑ Kidney to body weight ratio (p < 0.05) | [1] |
| Sprague-Dawley Rats | Healthy controls | Not specified | 4 weeks | ↑ Slight increase in proteinuria | No significant effect | ↑ Kidney to body weight ratio (p < 0.05) | [1] |
Table 3: Effects on Plasma Amino Acids and Metabolites
| Animal Model | PAG Dose & Route | Duration | Effect on Plasma Cystine | Effect on Plasma Taurine | Effect on Plasma Cystathionine | Effect on Tissue Glutathione (B108866) | Reference |
| Growing Rats | 40 µmols/day, infusion | 15 days | ↓ Significant decrease | ↓ Significant decrease | ↑ Significant increase | ↓ Significant decrease in brain, muscle, liver, intestine, and stomach | [4] |
Detailed Experimental Protocols
The following protocols are synthesized from methodologies reported in the cited literature and represent common practices for the in vivo administration of this compound.
Animal Models and Husbandry
-
Species: Sprague-Dawley and Wistar rats are commonly used.
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to standard chow and water.
-
Acclimatization: Allow for a minimum of one week of acclimatization to the facility before any experimental procedures.
-
Ethics: All animal procedures must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee.[5]
Preparation and Administration of this compound
-
Formulation: this compound is typically dissolved in sterile saline (0.9% NaCl) for in vivo administration. The solution should be freshly prepared on the day of the experiment.
-
Dosage: Doses can vary depending on the study's objectives. Common dosages range from 11.31 mg/kg to 50 mg/kg.[3][6]
-
Routes of Administration:
-
Intraperitoneal (i.p.) Injection: A common route for systemic administration.
-
Intravenous (i.v.) Injection: Used for rapid delivery into the circulation.
-
Intramuscular (i.m.) Injection: An alternative route for systemic delivery.[3]
-
Oral Gavage: For studies investigating the effects of oral administration.
-
Continuous Infusion: Can be achieved via surgically implanted osmotic pumps for long-term studies.[4]
-
Example Experimental Protocol: Investigating the Effects of PAG on Morphine-Induced Respiratory Depression
This protocol is based on the study by Getsy et al. (2025).[7]
-
Animal Preparation: Male Sprague-Dawley rats are surgically implanted with jugular vein catheters for intravenous drug administration. Animals are allowed to recover for at least four days post-surgery.
-
Acclimatization: On the day of the experiment, rats are placed in whole-body plethysmography chambers for at least 60 minutes to acclimate and obtain baseline respiratory parameters.
-
Drug Administration Sequence:
-
Morphine (10 mg/kg, i.v.) is administered to induce respiratory depression.
-
15 minutes post-morphine, this compound (25 mg/kg, i.v.) or vehicle (saline) is administered.
-
Subsequent treatments (e.g., a rescue agent) can be administered at defined time points.
-
-
Data Collection: Ventilatory parameters (e.g., frequency, tidal volume, minute ventilation) are continuously monitored and recorded throughout the experiment using the plethysmography system.[5]
-
Data Analysis: Changes in ventilatory parameters from baseline are calculated and compared between treatment groups using appropriate statistical methods (e.g., ANOVA).
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.
Signaling Pathway of this compound Action
Caption: Mechanism of this compound (PAG) action.
General Experimental Workflow for In Vivo Studies
Caption: A generalized experimental workflow for in vivo PAG studies.
Conclusion
This compound is an indispensable tool for investigating the multifaceted roles of the CSE/H₂S signaling pathway in vivo. Its specific and irreversible inhibition of CSE allows for a targeted approach to understanding the physiological and pathological implications of H₂S depletion. This guide provides a foundational understanding of the in vivo effects of PAG, offering quantitative data, detailed experimental protocols, and a visual representation of the underlying mechanisms to aid researchers in designing and interpreting their studies. Further research is warranted to fully elucidate the complex interactions of the CSE/H₂S system with other signaling pathways and its therapeutic potential in various disease models.
References
- 1. DL-propargylglycine reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [EFFECT OF PROPARGYLGLYCINE UPON CARDIOHEMODYNAMICS IN OLD RATS] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to DL-Propargylglycine Hydrochloride for Hydrogen Sulfide Biosynthesis Inhibition
For Researchers, Scientists, and Drug Development Professionals
Abstract
Hydrogen sulfide (B99878) (H₂S) has emerged as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO), playing a pivotal role in a myriad of physiological and pathophysiological processes. The enzymatic production of H₂S is primarily mediated by cystathionine (B15957) γ-lyase (CSE) and cystathionine β-synthase (CBS). Understanding the contribution of H₂S to various biological systems necessitates precise pharmacological tools to modulate its endogenous synthesis. DL-Propargylglycine hydrochloride (PAG), a potent and irreversible inhibitor of CSE, has become an indispensable tool in this field. This technical guide provides a comprehensive overview of PAG, including its mechanism of action, chemical and physical properties, and detailed experimental protocols for its application in H₂S research. Furthermore, it explores the key signaling pathways influenced by H₂S and consequently modulated by PAG, with a particular focus on the cardiovascular system.
Introduction to this compound (PAG)
This compound (PAG) is a glycine (B1666218) derivative that acts as a classic, irreversible inhibitor of cystathionine γ-lyase (CSE), one of the primary enzymes responsible for the endogenous production of hydrogen sulfide.[1] By binding to the active site of CSE, PAG prevents its catalytic activity, thereby reducing H₂S production.[1] This inhibitory action makes PAG a crucial pharmacological agent for investigating the multifaceted roles of H₂S in health and disease, particularly in the cardiovascular, nervous, and inflammatory systems.[2][3]
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of PAG is essential for its effective use in experimental settings.
| Property | Value | References |
| Chemical Name | 2-amino-4-pentynoic acid, monohydrochloride | [4] |
| Synonyms | PAG, DL-Propargyl Glycine hydrochloride | [4][5] |
| CAS Number | 16900-57-5 | [4] |
| Molecular Formula | C₅H₇NO₂ · HCl | [4] |
| Molecular Weight | 149.58 g/mol | [5] |
| Appearance | Crystalline solid | [6] |
| Purity | ≥95% | [4] |
| Solubility | DMF: 20 mg/ml, DMSO: 20 mg/ml, Ethanol: 20 mg/ml, PBS (pH 7.2): 10 mg/ml | [4] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year | [5] |
Mechanism of Action: Irreversible Inhibition of Cystathionine γ-Lyase (CSE)
PAG functions as a mechanism-based inactivator, or "suicide inhibitor," of CSE. The inhibition process is an irreversible covalent modification of the enzyme's active site.[2]
The mechanism involves the following key steps:
-
Transaldimination: The α-amino group of PAG is deprotonated, facilitating a transaldimination reaction with the pyridoxal-5'-phosphate (PLP) cofactor in the active site of CSE.[2]
-
Allene (B1206475) Intermediate Formation: A proton is abstracted from the β-position of the bound alkyne (the propargyl group) by a lysine (B10760008) residue (Lys212 in human CSE), leading to the formation of a highly reactive allene intermediate.[2]
-
Nucleophilic Attack and Covalent Adduct Formation: The hydroxyl group of a tyrosine residue (Tyr114 in human CSE) performs a nucleophilic attack on the allene intermediate.[2] This results in the formation of a stable vinyl ether, covalently linking PAG to the enzyme.[2]
-
Enzyme Inactivation: This covalent modification permanently blocks the active site, rendering the enzyme catalytically inactive and thereby inhibiting the synthesis of H₂S.[1]
Quantitative Data on PAG Inhibition
The inhibitory potency of PAG on CSE activity has been quantified in various studies. The half-maximal inhibitory concentration (IC₅₀) is a key parameter for comparing the efficacy of inhibitors.
| Parameter | Value | Experimental System | Reference |
| IC₅₀ | 55 µM | Rat liver preparations | [4] |
| IC₅₀ | ~1-18 µM | Human CSE (hCSE) | [7] |
| IC₅₀ | 13 ± 1 µM | Human CSE (hCSE) | [8] |
Dose-dependent effects of PAG on H₂S production:
| Organism/Cell Type | PAG Concentration | % Inhibition of H₂S Production | Reference |
| Rat Colon | 2 mM | Strong inhibition | [9] |
| Mouse Pancreatic Acini | 3 mM | Significant reduction | [10] |
| Human Breast Cancer Cells (MCF-7 & MDA-MB-231) | 10 mM | Sharp decrease | [11] |
| Rat (in vivo) | 25-100 mg/kg | Reduction of H₂S-associated inflammation | [4] |
Experimental Protocols
The following protocols provide a framework for utilizing PAG in research settings to investigate the roles of H₂S.
In Vitro Inhibition of CSE Activity
This protocol describes a general method for assessing the inhibitory effect of PAG on CSE activity in tissue homogenates.
Materials:
-
Tissue of interest (e.g., liver, aorta)
-
Homogenization buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)
-
This compound (PAG) stock solution
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Zinc acetate (B1210297) solution (to trap H₂S)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution
-
Ferric chloride solution
-
Spectrophotometer
Procedure:
-
Tissue Homogenization: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate to obtain the supernatant containing the cytosolic fraction where CSE is located.
-
Pre-incubation with PAG: Pre-incubate aliquots of the supernatant with varying concentrations of PAG for a specified time (e.g., 30 minutes) at 37°C to allow for irreversible inhibition.
-
Enzymatic Reaction: Initiate the reaction by adding L-cysteine and PLP to the pre-incubated samples. Incubate at 37°C for a defined period (e.g., 60 minutes).
-
H₂S Trapping: Stop the reaction and trap the produced H₂S by adding zinc acetate solution.
-
Colorimetric Detection: Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solutions to the samples. This reaction forms methylene (B1212753) blue in the presence of sulfide, which can be quantified spectrophotometrically at 670 nm.
-
Data Analysis: Calculate the rate of H₂S production and determine the IC₅₀ value of PAG by plotting the percentage of inhibition against the logarithm of PAG concentration.
In Vivo Administration of PAG in Rodent Models
This protocol outlines the administration of PAG to rats to study the systemic effects of H₂S inhibition.
Materials:
-
Sprague-Dawley rats (or other suitable rodent model)
-
This compound (PAG)
-
Sterile saline solution
-
Appropriate administration equipment (e.g., gavage needles, syringes)
Procedure:
-
Animal Acclimatization: Acclimate the animals to the housing conditions for at least one week before the experiment.
-
PAG Solution Preparation: Dissolve PAG in sterile saline to the desired concentration.
-
Administration: Administer PAG to the rats via intraperitoneal (i.p.) injection or oral gavage. A common dosage range is 25-100 mg/kg.[4]
-
Monitoring: Monitor the animals for any adverse effects.
-
Tissue Collection: At the end of the experimental period, euthanize the animals and collect blood and tissues for analysis of H₂S levels, enzyme activity, and other relevant biomarkers.
Signaling Pathways Modulated by H₂S and PAG
H₂S exerts its physiological effects through a variety of signaling pathways. By inhibiting H₂S synthesis, PAG allows for the elucidation of these pathways. A key area of investigation is the cardiovascular system, where H₂S is a critical regulator of vascular tone and cellular function.
H₂S-Mediated Vasodilation
H₂S is a potent vasodilator, and its inhibition by PAG can lead to an increase in vascular resistance. The vasodilatory effects of H₂S are mediated through several mechanisms:
-
Activation of KATP Channels: H₂S activates ATP-sensitive potassium (KATP) channels in vascular smooth muscle cells (VSMCs). This leads to hyperpolarization of the cell membrane, which in turn closes voltage-gated Ca²⁺ channels, reduces intracellular Ca²⁺ concentration, and causes vasorelaxation.
-
Modulation of eNOS Activity: H₂S can enhance the activity of endothelial nitric oxide synthase (eNOS), leading to increased production of nitric oxide (NO), another potent vasodilator.
-
Protein S-sulfhydration: H₂S can post-translationally modify cysteine residues in target proteins through a process called S-sulfhydration. This modification can alter the activity of various proteins involved in vascular signaling, including ion channels and enzymes.
Conclusion
This compound is a powerful and specific tool for the in-depth investigation of the physiological and pathophysiological roles of endogenous H₂S. Its irreversible inhibition of cystathionine γ-lyase provides a reliable method to decrease H₂S biosynthesis, enabling researchers to probe the intricate signaling networks regulated by this gasotransmitter. The detailed protocols and data presented in this guide are intended to facilitate the effective application of PAG in diverse research settings, from basic biochemical assays to complex in vivo studies. A thorough understanding of its mechanism of action and the downstream consequences of H₂S depletion is paramount for the accurate interpretation of experimental results and for advancing our knowledge of H₂S biology, with the ultimate goal of developing novel therapeutic strategies for a range of diseases.
References
- 1. Effect of the cholinergic system of the lateral periaqueductal gray (lPAG) on blood pressure and heart rate in normal and hydralazine hypotensive rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. cloud-clone.com [cloud-clone.com]
- 4. Isolation and Cultivation of Vascular Smooth Muscle Cells from the Mouse Circle of Willis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Signaling Paradigms of H2S-Induced Vasodilation: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dmt.dk [dmt.dk]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Exogenous H2S Protects against Septic Cardiomyopathy by Inhibiting Autophagy through the AMPK/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrogen sulfide decreases adenosine triphosphate levels in aortic rings and leads to vasorelaxation via metabolic inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to DL-Propargylglycine Hydrochloride in Neuroscience Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (DL-PG) hydrochloride, also known as 2-amino-4-pentynoic acid hydrochloride, is a versatile molecule that has garnered significant attention in neuroscience research. Its utility stems from its ability to irreversibly inhibit key enzymes involved in crucial cellular processes, thereby allowing for the elucidation of their roles in both normal physiological functions and pathological conditions. This technical guide provides an in-depth review of DL-Propargylglycine's core mechanisms of action, summarizes key quantitative findings, details experimental protocols, and presents visual representations of the associated signaling pathways.
Core Mechanisms of Action
DL-Propargylglycine hydrochloride exerts its effects primarily through the irreversible inhibition of two key enzymes: Proline Dehydrogenase (PRODH) and Cystathionine (B15957) γ-lyase (CSE) .
Inhibition of Proline Dehydrogenase and Induction of Mitohormesis
DL-Propargylglycine acts as a suicide inhibitor of the mitochondrial enzyme proline dehydrogenase (PRODH).[1][2] This irreversible inactivation occurs through the covalent modification of the FAD cofactor essential for the enzyme's catalytic activity.[2] The inhibition of PRODH leads to a cascade of events within the mitochondria, culminating in a state of mild mitochondrial stress known as "mitohormesis".[1][2][3][4][5]
This mitohormetic response is characterized by the activation of the mitochondrial unfolded protein response (UPRmt).[2][4] The inhibition of PRODH by DL-Propargylglycine results in the rapid decay of the PRODH protein, which in turn triggers a compensatory upregulation of mitochondrial chaperones, such as HSP-60 and GRP-75, and the inner mitochondrial membrane protease YME1L1.[2][4] This enhancement of mitochondrial proteostasis is a key mechanism underlying the neuroprotective effects observed with DL-Propargylglycine administration.[1][3][5]
Inhibition of Cystathionine γ-lyase and Modulation of Hydrogen Sulfide (B99878) Signaling
DL-Propargylglycine is also a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the endogenous production of hydrogen sulfide (H₂S).[6][7][8] H₂S is a gaseous signaling molecule with diverse roles in the nervous system, including neuromodulation and cytoprotection. By inhibiting CSE, DL-Propargylglycine reduces the biosynthesis of H₂S, providing a valuable tool for investigating the physiological and pathological roles of this gasotransmitter. This inhibitory action has been utilized in studies examining the effects of H₂S on neuronal function and its involvement in various neurological conditions.
Quantitative Data in Neuroscience Research
The following tables summarize key quantitative findings from studies utilizing DL-Propargylglycine in various neuroscience-related experimental models.
Table 1: In Vivo Dosage and Administration in Murine Models
| Parameter | Details | Reference |
| Compound | (RS)-Propargylglycine | [1] |
| Dosage Range | 50 - 200 mg/kg | [1][2] |
| Administration Route | Oral gavage | [1] |
| Vehicle | 0.9% Saline | [1] |
| Frequency | Daily | [1] |
Table 2: Effects on Mitochondrial Unfolded Protein Response (UPRmt) Markers
| Marker | Change | Quantitative Data | Reference |
| YME1L1 (transcript) | Increased | Nominal 18.5% increase | [1] |
| YME1L1 (protein) | Increased | Nominal 30-40% increase | [1] |
| HSP-60 | Upregulated | Concordant upregulation with GRP-75 | [1] |
| GRP-75 | Upregulated | Concordant upregulation with HSP-60 | [1] |
Further quantitative data from dose-response studies would be beneficial to fully characterize the dose-dependent effects of DL-Propargylglycine on UPRmt markers.
Table 3: Behavioral Outcomes in Murine Models of Neurological Deficits
| Behavioral Test | Model | Effect of DL-Propargylglycine | Quantitative Data | Reference |
| Y-Maze Test | Scopolamine-induced amnesia | Improved spatial working memory | Specific percentage of spontaneous alternation data not available in the reviewed literature. | [1] |
| Passive Avoidance Test | Scopolamine-induced amnesia | Enhanced fear-based learning and memory | Specific latency time data not available in the reviewed literature. | [1] |
| Rotarod Test | MPTP-induced Parkinsonism | Improved motor coordination and balance | Specific latency to fall data not available in the reviewed literature. | [1] |
| Open Field Test | MPTP-induced Parkinsonism | Modulated locomotor activity | Specific distance traveled and time in center data not available in the reviewed literature. | [1] |
The reviewed literature indicates positive outcomes in these behavioral paradigms; however, specific quantitative results are needed for a complete comparative analysis.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline key experimental protocols for studies involving DL-Propargylglycine.
Murine Neuroprotection Studies
This protocol is adapted from studies investigating the neuroprotective effects of (RS)-Propargylglycine in mouse models of neurodegeneration.[1]
1. Animal Models:
-
Scopolamine-Induced Amnesia: To model cognitive impairment, scopolamine (B1681570) (1 mg/kg) is administered intraperitoneally (i.p.) 30 minutes before behavioral testing.[1]
-
MPTP-Induced Parkinsonism: To model Parkinson's disease, 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) (25 mg/kg, i.p.) is administered once daily for 5 consecutive days.[1]
2. Dosing and Administration:
-
DL-Propargylglycine is dissolved in 0.9% saline and administered daily via oral gavage at doses ranging from 50 to 200 mg/kg.[1]
-
In the scopolamine model, DL-Propargylglycine is administered for 10 consecutive days.[1]
-
In the MPTP model, DL-Propargylglycine administration starts 7 days prior to the first MPTP injection and continues throughout the MPTP administration period.[1]
3. Behavioral Assessments:
-
Y-Maze Test: To assess spatial working memory, mice are allowed to freely explore a Y-shaped maze for 8 minutes. The sequence of arm entries is recorded to calculate the percentage of spontaneous alternation.[1]
-
Passive Avoidance Test: To evaluate fear-based learning and memory, a two-compartment (light/dark) box is used. During the acquisition trial, mice receive a mild foot shock upon entering the dark compartment. In the retention trial, 24 hours later, the latency to enter the dark compartment is measured.[1]
-
Rotarod Test: To assess motor coordination and balance, mice are placed on an accelerating rotarod, and the latency to fall is recorded.[1]
-
Open Field Test: To evaluate locomotor activity and anxiety-like behavior, mice are placed in an open field arena, and parameters such as total distance traveled and time spent in the center are recorded.[1]
Biochemical Analysis
1. Tissue Preparation:
-
Snap-frozen brain tissue is pulverized under liquid nitrogen and then sonicated in a lysis buffer (e.g., RIPA buffer) supplemented with protease inhibitors.[2]
-
The lysate is then centrifuged to pellet cellular debris, and the supernatant containing the protein extract is collected.[2]
2. Mitochondrial Isolation:
-
For studies focusing on mitochondrial proteins, intact mitochondria can be isolated from fresh tissue or cultured cells using differential centrifugation techniques.[2]
3. Protein Quantification:
-
The total protein concentration of the lysates is determined using a standard protein assay, such as the Bradford or BCA assay.[2]
4. Immunoblotting (Western Blot):
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.[2]
-
The membrane is blocked and then incubated with primary antibodies specific for the proteins of interest (e.g., PRODH, HSP-60, GRP-75, YME1L1).
-
Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[2]
-
Densitometric analysis is performed to quantify the relative protein expression levels, often normalized to a loading control such as β-actin or GAPDH.[2]
Conclusion
This compound is a powerful research tool in neuroscience, offering the ability to probe the intricate roles of proline metabolism and hydrogen sulfide signaling in the brain. Its capacity to induce a neuroprotective mitohormetic response through the inhibition of PRODH and activation of the UPRmt pathway presents a promising avenue for the development of therapeutics for neurodegenerative diseases. Furthermore, its inhibitory effect on CSE provides a means to investigate the multifaceted functions of H₂S in neuronal health and disease. The experimental protocols and data presented in this guide serve as a comprehensive resource for researchers aiming to leverage the unique properties of DL-Propargylglycine in their neuroscience investigations. Future research should focus on obtaining more detailed quantitative data from behavioral and biochemical assays to further solidify our understanding of its therapeutic potential.
References
- 1. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. conductscience.com [conductscience.com]
- 4. Drosophila Passive Avoidance Behavior - A New Paradigm to Study Associative Aversive Learning in Flies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Homozygous YME1L1 mutation causes mitochondriopathy with optic atrophy and mitochondrial network fragmentation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. archive.measuringbehavior.org [archive.measuringbehavior.org]
- 7. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Early Studies on DL-Propargylglycine Hydrochloride Toxicity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine hydrochloride is a racemic mixture containing both the D- and L-enantiomers of propargylglycine. It is primarily known as an irreversible inhibitor of cystathionine-γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (B99878) (H₂S).[1] H₂S is a gaseous signaling molecule with diverse physiological roles. The inhibition of its synthesis by DL-propargylglycine has been a critical tool in elucidating the biological functions of H₂S. Early research into the effects of DL-propargylglycine also involved assessments of its potential toxicity. This technical guide provides an in-depth overview of the core findings from these early toxicity studies, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of toxicity.
Core Data Presentation
In Vitro Toxicity Data
| Compound | System | Endpoint | Value | Reference |
| DL-Propargylglycine | Rat liver preparations | H₂S synthesis inhibition | IC₅₀: 55 µM | [1] |
In Vivo Toxicity Data
| Compound | Species | Route of Administration | Dose | Observed Effects | Reference |
| D-Propargylglycine | Mice | Intraperitoneal | Not specified | Polyuria, glycosuria, aminoaciduria, proteinuria (serum albumin), degenerative and necrotic cells in the proximal tubules of the kidney. | [2][3] |
| DL-Propargylglycine | Rats | Intravenous | 25 mg/kg | No immediate effects on morphine-induced changes in ventilation. When co-administered with L-cysteine ethyl ester, it augmented the reversal of morphine's respiratory depressant effects but lengthened the time to recovery of the righting reflex. | [4] |
| DL-Propargylglycine | Rats | Intraperitoneal | 0.25 mg to 30 mg/200g body weight | Dose-dependent decrease in hepatic γ-cystathionase activity and increase in cystathionine (B15957) levels in the liver, kidney, brain, and serum. | [3] |
Experimental Protocols
In Vitro H₂S Synthesis Inhibition Assay
-
Objective: To determine the concentration of DL-propargylglycine required to inhibit 50% of H₂S synthesis in vitro.
-
System: Rat liver preparations.
-
Methodology:
-
Homogenize rat liver tissue in a suitable buffer to prepare a crude enzyme extract containing cystathionine-γ-lyase.
-
Incubate the liver homogenate with varying concentrations of this compound.
-
Initiate the enzymatic reaction by adding the substrate, L-cysteine.
-
Measure the rate of H₂S production using a standardized method, such as the methylene (B1212753) blue assay.
-
Calculate the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
In Vivo Nephrotoxicity Assessment of D-Propargylglycine in Mice
-
Objective: To evaluate the renal toxicity of D-propargylglycine in a murine model.
-
Animal Model: Male mice.
-
Methodology:
-
Administer D-propargylglycine intraperitoneally to the experimental group of mice. A control group receives a vehicle injection.
-
Collect urine from both groups over a specified period to analyze for polyuria, glycosuria, aminoaciduria, and proteinuria.
-
Quantify urinary protein and identify specific proteins using techniques like polyacrylamide gel electrophoresis and protein sequencing.
-
Measure the activity of urinary N-acetyl-β-D-glucosaminidase (NAG), a marker of proximal tubule injury.
-
At the end of the study period, euthanize the animals and collect kidney tissues for histopathological examination using light and electron microscopy to identify cellular damage.
-
To investigate the mechanism, the same experiment is repeated in mutant mice lacking D-amino-acid oxidase.
-
In Vivo Study of DL-Propargylglycine on Morphine-Induced Respiratory Depression in Rats
-
Objective: To assess the effect of DL-propargylglycine on the respiratory effects of morphine.
-
Animal Model: Freely moving male Sprague Dawley rats with implanted jugular vein catheters.
-
Methodology:
-
Acclimatize rats individually in plethysmography chambers to obtain baseline ventilatory parameters.
-
Administer morphine (10 mg/kg, IV) to induce respiratory depression.
-
After 15 minutes, administer either vehicle (saline) or DL-propargylglycine (25 mg/kg, IV).
-
Subsequently, administer two injections of L-cysteine ethyl ester (500 µmol/kg, IV) at 15-minute intervals.
-
Continuously monitor ventilatory parameters, including frequency, tidal volume, and minute ventilation.
-
Assess the time to recovery of the righting reflex as a measure of sedation.
-
Signaling Pathways and Mechanisms of Toxicity
Inhibition of Hydrogen Sulfide (H₂S) Biosynthesis
The primary mechanism of action of DL-propargylglycine is the irreversible inhibition of cystathionine-γ-lyase (CSE), one of the main enzymes responsible for the production of endogenous H₂S from L-cysteine.
References
- 1. ema.europa.eu [ema.europa.eu]
- 2. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the Application of DL-Propargylglycine Hydrochloride in Cell Culture
Abstract
This document provides detailed application notes and protocols for the use of DL-Propargylglycine hydrochloride (PAG), a versatile chemical probe, in cell culture. Primarily, it serves two key functions: as a metabolic label for newly synthesized proteins via bioorthogonal non-canonical amino acid tagging (BONCAT) and as an irreversible inhibitor of the enzyme cystathionine-γ-lyase (CSE), a key player in hydrogen sulfide (B99878) (H₂S) biosynthesis. This guide is intended for researchers, scientists, and drug development professionals, offering comprehensive methodologies for its application in protein labeling and as an enzyme inhibitor, including considerations for potential cytotoxicity.
Introduction
DL-Propargylglycine (PAG) is a non-canonical amino acid analog of methionine. Its utility in biomedical research stems from two distinct properties. The presence of a terminal alkyne group allows for its incorporation into nascent polypeptide chains in place of methionine. This "tagging" enables the subsequent visualization and isolation of newly synthesized proteins through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry".[1][2] This technique, often referred to as BONCAT (Bioorthogonal Non-canonical Amino Acid Tagging), provides a powerful tool for studying protein synthesis dynamics in various cellular contexts.[3][4]
Furthermore, DL-Propargylglycine acts as a potent and irreversible inhibitor of cystathionine-γ-lyase (CSE), one of the primary enzymes responsible for the endogenous production of hydrogen sulfide (H₂S).[5][6][7] By blocking H₂S synthesis, PAG allows researchers to investigate the multifaceted roles of this gaseous signaling molecule in cellular processes, including inflammation, apoptosis, and cell proliferation.
This document outlines detailed protocols for both major applications of this compound in cell culture, summarizes key quantitative data, and provides visualizations of the experimental workflows.
Data Presentation
Table 1: Recommended Working Concentrations of this compound
| Application | Cell Line | Concentration Range | Incubation Time | Notes |
| Metabolic Labeling (BONCAT) | Various | 50 µM - 200 µM | 1 - 24 hours | Optimal concentration and time should be determined empirically for each cell line and experimental goal. Use in methionine-free medium is recommended for efficient incorporation. |
| Cystathionine-γ-lyase (CSE) Inhibition | Human Airway Smooth Muscle Cells | 1 µM - 3 mM | 30 minutes - 48 hours | Effective inhibition of H₂S production has been observed in the millimolar range.[5][8] |
| Cystathionine-γ-lyase (CSE) Inhibition | 16HBE (Human Bronchial Epithelial) | 10 mM | 6 hours (pretreatment) | This high concentration was used to study the reversal of protective effects of H₂S.[2] |
Table 2: Cytotoxicity of this compound
| Cell Line | Assay | IC50 / Observed Effect | Exposure Time | Reference |
| 16HBE | Cell Viability | Pretreatment with 10 mM PAG promoted a reduction in cell viability in the presence of beryllium sulfate (B86663). | 6 hours (pretreatment) + 48 hours | [2] |
| Human Fibrosarcoma HT-1080 | Cell Invasion | Inhibition of cell invasion was observed in a concentration-dependent manner. | Not specified |
Experimental Protocols
Protocol 1: Metabolic Labeling of Nascent Proteins using DL-Propargylglycine (BONCAT)
This protocol describes the metabolic labeling of newly synthesized proteins in cultured cells with DL-Propargylglycine, followed by fluorescent detection using click chemistry.
Materials:
-
This compound (PAG)
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Methionine-free cell culture medium
-
Phosphate-buffered saline (PBS)
-
Fixative solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (see below for preparation)
-
Azide-functionalized fluorescent probe (e.g., Alexa Fluor 488 Azide)
-
Copper(II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., TBTA)
Procedure:
-
Cell Seeding: Seed cells in a suitable culture vessel (e.g., 6-well plate, chamber slide) and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Methionine Starvation (Optional but Recommended): To enhance the incorporation of PAG, aspirate the complete medium, wash the cells once with pre-warmed PBS, and replace it with pre-warmed methionine-free medium. Incubate for 30-60 minutes at 37°C.
-
Metabolic Labeling: Prepare a stock solution of this compound in sterile water or PBS. Add PAG to the methionine-free medium to the desired final concentration (e.g., 50-200 µM). Incubate for the desired labeling period (1-24 hours) at 37°C. The optimal labeling time will depend on the rate of protein synthesis in the specific cell line and the experimental question.
-
Cell Fixation: After labeling, aspirate the medium and wash the cells twice with PBS. Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Cell Permeabilization: Wash the fixed cells twice with PBS. Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes at room temperature.
-
Click Chemistry Reaction:
-
Prepare the click chemistry reaction cocktail immediately before use. For a typical reaction, mix the following in order:
-
Azide-functionalized fluorescent probe (e.g., 1-10 µM)
-
Copper(II) sulfate (e.g., 100 µM)
-
Copper chelator/ligand (e.g., TBTA, 500 µM)
-
Freshly prepared reducing agent (e.g., Sodium Ascorbate, 1 mM)
-
-
Wash the permeabilized cells twice with PBS.
-
Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Aspirate the click reaction cocktail and wash the cells three times with PBS.
-
The cells are now ready for imaging using a fluorescence microscope with the appropriate filter set for the chosen fluorophore.
-
Protocol 2: Inhibition of Endogenous Hydrogen Sulfide (H₂S) Production
This protocol describes the use of DL-Propargylglycine to inhibit the activity of cystathionine-γ-lyase (CSE) in cultured cells.
Materials:
-
This compound (PAG)
-
Mammalian cell line of interest expressing CSE
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Assay-specific reagents (e.g., for measuring H₂S levels, or for downstream functional assays)
Procedure:
-
Cell Seeding: Plate cells in a suitable culture vessel and grow to the desired confluency.
-
Preparation of PAG Stock Solution: Prepare a concentrated stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).
-
Inhibition Treatment:
-
Dilute the PAG stock solution in complete cell culture medium to the desired final concentration. A concentration range of 1-10 mM is often used for effective CSE inhibition in cell culture.[2][6][8]
-
Aspirate the existing medium from the cells and replace it with the medium containing PAG.
-
Incubate the cells for the desired period. The incubation time can range from 30 minutes to several hours, depending on the experimental design. As PAG is an irreversible inhibitor, a shorter pre-incubation period may be sufficient.
-
-
Downstream Analysis: Following the incubation with PAG, the cells can be used for various downstream applications to study the effects of reduced endogenous H₂S production. This may include:
-
Measurement of H₂S production using specific fluorescent probes or colorimetric assays.
-
Analysis of cell proliferation, viability, or apoptosis.
-
Investigation of specific signaling pathways affected by H₂S.
-
Visualizations
Caption: Workflow for metabolic labeling of proteins with DL-Propargylglycine.
Caption: Experimental workflow for inhibiting H₂S production using DL-Propargylglycine.
Caption: Inhibition of the H₂S biosynthesis pathway by DL-Propargylglycine.
References
- 1. caymanchem.com [caymanchem.com]
- 2. Hydrogen sulfide alleviates apoptosis and autophagy induced by beryllium sulfate in 16HBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pentagalloyl Glucose: A Review of Anticancer Properties, Molecular Targets, Mechanisms of Action, Pharmacokinetics, and Safety Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Hydrogen Sulfide Inhibits Proliferation and Release of IL-8 from Human Airway Smooth Muscle Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for DL-Propargylglycine Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of DL-Propargylglycine hydrochloride (PAG), a known inhibitor of cystathionine (B15957) γ-lyase (CSE) and proline dehydrogenase (PRODH), in preclinical mouse models. This document outlines recommended dosages, detailed experimental protocols, and the primary signaling pathways affected by PAG administration.
Introduction
This compound is a versatile tool in biomedical research, primarily utilized for its inhibitory action on key enzymes involved in amino acid metabolism and cellular signaling. As an irreversible inhibitor of cystathionine γ-lyase, PAG effectively blocks the endogenous production of hydrogen sulfide (B99878) (H₂S), a critical gaseous signaling molecule implicated in a myriad of physiological and pathological processes, including inflammation and neurotransmission.[1][2][3][4][5] Additionally, PAG has been shown to inhibit proline dehydrogenase, an enzyme central to proline metabolism and cellular stress responses. These inhibitory activities make PAG a valuable compound for investigating the roles of H₂S and proline metabolism in various disease models.
Data Presentation
The following tables summarize the recommended dosages and administration routes for this compound in various mouse models based on published studies.
Table 1: Dosage and Administration of this compound in Mouse Models
| Mouse Model | Dosage Range | Administration Route | Vehicle | Frequency | Reference |
| Sepsis (CLP-induced) | 50 mg/kg | Intraperitoneal (i.p.) | Saline | Single dose | [2] |
| Neuroprotection | 50 - 200 mg/kg | Oral gavage | 0.9% Saline | Daily | |
| Morphine-induced Respiratory Depression | 25 mg/kg | Intravenous (i.v.) | Saline | Single dose | [6][7] |
| Acute Pancreatitis | 3 mM (in vitro) | - | - | Pre-treatment | [8] |
Table 2: Physicochemical and Formulation Data
| Parameter | Value |
| Molecular Formula | C₅H₇NO₂·HCl |
| Molecular Weight | 149.6 g/mol |
| CAS Number | 16900-57-5 |
| Solubility | Water (5 mg/mL), DMSO (5 mg/mL), Ethanol (20 mg/mL) |
| Recommended Storage | Powder: -20°C for 3 years |
Signaling Pathways
1. Inhibition of Cystathionine γ-Lyase (CSE) and Hydrogen Sulfide (H₂S) Production
PAG irreversibly inhibits cystathionine γ-lyase, the primary enzyme responsible for the synthesis of H₂S from L-cysteine in the transsulfuration pathway.[1][9] H₂S is a gasotransmitter with diverse biological functions. Its inhibition by PAG allows for the study of its role in various physiological and pathological conditions. The CSE/H₂S signaling pathway is known to be involved in inflammation, where its expression can be regulated by transcription factors such as NF-κB.[10]
2. Inhibition of Proline Dehydrogenase (PRODH)
PAG also acts as a suicide inhibitor of proline dehydrogenase (PRODH), a mitochondrial enzyme that catalyzes the first step in proline degradation.[11] The catabolism of proline by PRODH is linked to the electron transport chain and can lead to the production of reactive oxygen species (ROS), which can, in turn, trigger apoptosis. The expression of PRODH is known to be induced by the tumor suppressor p53. By inhibiting PRODH, PAG can modulate cellular stress responses and survival pathways.
Experimental Protocols
1. Preparation of this compound for In Vivo Administration
This protocol describes the preparation of a stock solution and working solutions of PAG for administration to mice.
Materials:
-
This compound powder
-
Sterile 0.9% saline or Phosphate Buffered Saline (PBS)
-
Sterile Dimethyl sulfoxide (B87167) (DMSO) (if required for solubility)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile syringes and needles
Procedure:
-
Stock Solution Preparation (e.g., 10 mg/mL in Saline):
-
Aseptically weigh the required amount of PAG powder.
-
In a sterile tube, dissolve the powder in sterile 0.9% saline to the desired concentration.
-
Vortex thoroughly until the powder is completely dissolved.
-
For compounds with limited aqueous solubility, a stock solution can be prepared in a minimal amount of DMSO and then further diluted with saline or PBS. However, it is crucial to ensure the final concentration of DMSO is non-toxic to the animals (typically <5-10% of the total injection volume).
-
-
Working Solution Preparation:
-
Dilute the stock solution with the appropriate vehicle (e.g., sterile 0.9% saline) to achieve the final desired concentration for injection. The final concentration will depend on the target dose (mg/kg) and the injection volume per mouse.
-
Calculation Example: For a 50 mg/kg dose to a 25 g mouse with an injection volume of 200 µL:
-
Total dose = 50 mg/kg * 0.025 kg = 1.25 mg
-
Required concentration = 1.25 mg / 0.2 mL = 6.25 mg/mL
-
-
-
Storage:
-
Store stock solutions at -20°C for short-term use. For long-term storage, refer to the manufacturer's recommendations.
-
Prepare fresh working solutions on the day of the experiment.
-
2. Administration of this compound via Intraperitoneal (i.p.) Injection
This protocol provides a step-by-step guide for the intraperitoneal administration of PAG to mice.
Procedure:
-
Animal Handling:
-
Weigh the mouse to accurately calculate the injection volume.
-
Gently restrain the mouse by scruffing the neck and securing the tail.
-
-
Injection:
-
Position the mouse with its head tilted slightly downwards.
-
Locate the injection site in the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.
-
Insert a 25-27 gauge needle at a 15-30 degree angle into the peritoneal cavity.
-
Gently aspirate to ensure no fluid or blood is drawn, confirming correct needle placement.
-
Slowly inject the calculated volume of the PAG solution.
-
Withdraw the needle and return the mouse to its cage.
-
-
Post-injection Monitoring:
-
Observe the mouse for any immediate adverse reactions, such as distress or changes in behavior.
-
Monitor the animals regularly according to the experimental plan.
-
3. Experimental Workflow for a Sepsis Mouse Model (Cecal Ligation and Puncture - CLP)
This workflow outlines the use of PAG in a CLP-induced sepsis model.
Conclusion
This compound is a critical pharmacological tool for investigating the roles of the cystathionine γ-lyase/H₂S and proline dehydrogenase pathways in mouse models of disease. The protocols and data presented in these application notes are intended to serve as a guide for researchers to design and execute robust in vivo studies. Adherence to proper animal handling and experimental procedures is paramount for obtaining reliable and reproducible results.
References
- 1. storage.imrpress.com [storage.imrpress.com]
- 2. Connecting proline metabolism and signaling pathways in plant senescence - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. scbt.com [scbt.com]
- 5. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 6. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Proline dehydrogenase is essential for proline protection against hydrogen peroxide induced cell death - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. Frontiers | Can proline dehydrogenase—a key enzyme involved in proline metabolism—be a novel target for cancer therapy? [frontiersin.org]
Application Notes and Protocols: Preparation of DL-Propargylglycine Hydrochloride Stock Solution
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of stock solutions of DL-Propargylglycine hydrochloride (PAG), a widely used irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE). Accurate preparation of this solution is critical for reliable experimental outcomes in research areas including cardiovascular studies, inflammation, and neuroscience.
Chemical and Physical Properties
This compound is a crystalline solid, typically white to off-white in appearance.[1][2] Key chemical data are summarized below.
| Property | Value | References |
| Synonyms | PAG, DL-Propargyl Glycine hydrochloride | [1][3][4] |
| CAS Number | 16900-57-5 | [3][4][5] |
| Molecular Formula | C₅H₇NO₂ • HCl | [3][4][5] |
| Molecular Weight | 149.6 g/mol | [3][4][5] |
| Purity | ≥95% | [3][4][5] |
Solubility Data
The solubility of this compound can vary depending on the solvent. It is soluble in both organic solvents and aqueous buffers. Sonication may be recommended to aid dissolution in some solvents.[1]
| Solvent | Solubility | References |
| Dimethyl sulfoxide (B87167) (DMSO) | ~20 mg/mL | [3][4] |
| Ethanol | ~20 mg/mL | [1][3][4] |
| Dimethylformamide (DMF) | ~20 mg/mL | [3][4] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~10 mg/mL | [3][4] |
| Water | ~10 mg/mL | [6] |
Experimental Protocols
3.1. Materials and Equipment
-
This compound (crystalline solid)
-
Appropriate solvent (e.g., DMSO, Ethanol, PBS)
-
Sterile conical tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Sonicator (optional, but recommended for aqueous solutions)[1]
-
Pipettes and sterile filter tips
-
0.22 µm sterile syringe filter (for aqueous solutions)[7]
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
3.2. Protocol for Preparing an Organic Stock Solution (e.g., in DMSO)
This protocol describes the preparation of a 100 mM stock solution in DMSO.
-
Calculate the required mass:
-
To prepare 1 mL of a 100 mM solution:
-
Mass (mg) = 100 mmol/L * 1 mL * (1 L / 1000 mL) * 149.6 g/mol * (1000 mg / 1 g) = 14.96 mg
-
-
-
Weigh the compound:
-
Tare a sterile microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh 14.96 mg of this compound directly into the tube.
-
-
Dissolve the compound:
-
Add 1 mL of high-purity DMSO to the tube.
-
Vortex the solution until the solid is completely dissolved. Gentle warming or brief sonication can be used to aid dissolution if necessary.
-
-
Storage:
3.3. Protocol for Preparing an Aqueous Stock Solution (e.g., in PBS, pH 7.2)
This protocol is suitable for experiments where organic solvents may interfere. Note that aqueous solutions have limited stability.[3]
-
Calculate the required mass:
-
To prepare 1 mL of a 10 mg/mL solution:
-
Weigh 10 mg of this compound.
-
-
-
Dissolve the compound:
-
Add 1 mL of sterile PBS (pH 7.2) to the tube containing the compound.
-
Vortex thoroughly. Sonication is recommended to ensure complete dissolution.[1]
-
-
Sterilization and Storage:
Safety and Handling Precautions
This compound should be handled with care as it is considered potentially hazardous.[3]
-
Always work in a well-ventilated area or a chemical fume hood.
-
Wear appropriate PPE, including gloves, a lab coat, and safety glasses.[3]
-
Avoid inhalation of the powder and contact with skin and eyes.[3]
-
In case of contact, wash the affected area thoroughly with water.
-
Consult the Safety Data Sheet (SDS) provided by the manufacturer before use.[3]
Workflow and Signaling Pathway Diagrams
The following diagrams illustrate the experimental workflow for stock solution preparation and the signaling pathway involving this compound.
Caption: Workflow for preparing a stock solution of this compound.
Caption: Inhibition of H₂S synthesis by this compound.
References
Application Notes and Protocols: DL-Propargylglycine Hydrochloride in Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PAG), provided as a hydrochloride salt for enhanced solubility and stability, is a well-characterized irreversible inhibitor of cystathionine (B15957) γ-lyase (CTH), also known as cystathionase (CSE).[1][2][3][4] CTH is a pivotal enzyme in the transsulfuration pathway, responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S).[2][5] Emerging evidence has implicated the CTH/H₂S axis in the pathophysiology of various cancers, where it often promotes tumor progression, metastasis, and therapy resistance. Consequently, DL-Propargylglycine hydrochloride has become an invaluable pharmacological tool for investigating the role of CTH and H₂S in oncology.
These application notes provide an overview of the utility of this compound in cancer studies, with a focus on its mechanism of action, relevant signaling pathways, and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action
DL-Propargylglycine acts as a suicide inhibitor of CTH.[2] The propargyl group of the molecule covalently binds to the pyridoxal-5-phosphate (PLP) cofactor at the active site of the enzyme, leading to its irreversible inactivation.[2] This inhibition depletes the cellular pool of H₂S, allowing researchers to elucidate the downstream effects of H₂S signaling in cancer cells.
Applications in Cancer Research
Studies have demonstrated that inhibition of CTH by this compound can impede cancer progression through various mechanisms:
-
Inhibition of Cancer Cell Invasion and Metastasis: In prostate cancer, CTH-derived H₂S has been shown to promote cell invasion. Treatment with DL-Propargylglycine significantly reduces the invasive capacity of prostate cancer cells.[6] This effect is linked to the IL-1β/NF-κB signaling pathway.[6][7]
-
Modulation of Signaling Pathways: The CTH/H₂S axis is integrated with key cancer-related signaling pathways. In breast cancer, CTH expression and activity are associated with the STAT3 signaling pathway, which regulates cancer cell proliferation and migration.[5] In prostate cancer, H₂S produced by CTH can sulfhydrate the p65 subunit of NF-κB, promoting its nuclear translocation and the subsequent expression of pro-invasive genes like IL-1β.[6]
-
Suppression of Tumor Growth: In vivo studies using xenograft models have shown that knockdown of CTH can suppress tumor growth and metastasis.[6][7] While direct in vivo studies with DL-Propargylglycine were not detailed in the provided search results, its ability to inhibit CTH suggests a potential role in suppressing tumor growth by blocking H₂S production.
Quantitative Data Summary
The following tables summarize the quantitative effects of targeting CTH in cancer studies.
Table 1: Effect of CTH Inhibition on Prostate Cancer Cell Invasion
| Cell Line | Treatment | Effect on Invasion | Reference |
| PC3 | DL-Propargylglycine (PAG) | Considerably reduced invasion | [6] |
Table 2: Correlation of CTH Expression with Clinical Outcomes in Prostate Cancer
| Parameter | Observation | Significance | Reference |
| CTH Expression in Late-Stage Prostate Cancer | Elevated | Correlates with poor survival | [6][7] |
Key Experimental Protocols
Protocol 1: In Vitro Cell Invasion Assay
This protocol is based on methodologies used to assess the effect of DL-Propargylglycine on prostate cancer cell invasion.[6]
1. Cell Culture and Treatment:
- Culture prostate cancer cells (e.g., PC3) in appropriate media.
- Treat cells with a range of concentrations of this compound. A typical starting point could be based on known effective concentrations in similar studies.
- Include a vehicle-treated control group.
2. Matrigel Invasion Assay:
- Use transwell inserts with an 8 µm pore size, pre-coated with Matrigel.
- Seed the upper chamber with pre-treated cancer cells in serum-free media.
- Fill the lower chamber with media containing a chemoattractant (e.g., fetal bovine serum).
- Incubate for a sufficient period to allow for cell invasion (e.g., 24-48 hours).
3. Quantification:
- Remove non-invading cells from the top of the insert.
- Fix and stain the invading cells on the bottom of the membrane.
- Count the number of invading cells under a microscope.
- Express the results as a percentage of the control.
Protocol 2: Western Blot Analysis for Signaling Pathway Components
This protocol outlines the steps to investigate the effect of DL-Propargylglycine on protein expression in signaling pathways like NF-κB.
1. Protein Extraction:
- Treat cancer cells with this compound for a specified duration.
- Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates using a BCA assay.
2. SDS-PAGE and Electrotransfer:
- Separate equal amounts of protein on an SDS-polyacrylamide gel.
- Transfer the separated proteins to a PVDF membrane.
3. Immunoblotting:
- Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST.
- Incubate the membrane with primary antibodies against proteins of interest (e.g., p-p65, total p65, CTH, and a loading control like β-actin).
- Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.
4. Detection and Analysis:
- Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Quantify the band intensities using densitometry software.
Protocol 3: Orthotopic Xenograft Mouse Model
This protocol is based on in vivo studies investigating the role of CTH in prostate cancer progression.[6][7]
1. Cell Preparation and Implantation:
- Use cancer cells with modulated CTH expression (e.g., CTH knockdown or overexpression) and corresponding control cells.
- Surgically implant the cells into the prostate gland of immunocompromised mice.
2. Tumor Growth Monitoring:
- Monitor tumor growth over time using methods like caliper measurements or in vivo imaging.
3. Assessment of Metastasis:
- At the end of the study, sacrifice the mice and harvest primary tumors and potential metastatic sites (e.g., lymph nodes, bone).
- Analyze the tissues for the presence of metastases through histological examination or other relevant techniques.
4. Treatment with DL-Propargylglycine (Optional Extension):
- To directly assess the in vivo efficacy of DL-Propargylglycine, a treatment arm could be included where tumor-bearing mice are administered the compound (e.g., via intraperitoneal injection) at a pre-determined dose and schedule.
Visualizing Mechanisms and Workflows
Signaling Pathways
Caption: CTH/H₂S-mediated activation of the NF-κB pathway in cancer.
Experimental Workflow
Caption: Workflow for an in vitro cell invasion assay.
Disclaimer: this compound is for research use only and is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the relevant safety data sheets (SDS) before handling this compound. The protocols provided are intended as a guide and may require optimization for specific cell lines and experimental conditions.
References
- 1. DL-Propargylglycine HCl - TargetMol Chemicals Inc [bioscience.co.uk]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. oncotarget.com [oncotarget.com]
- 6. Dysregulation of cystathionine γ‐lyase promotes prostate cancer progression and metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Studying Cardiovascular Physiology with DL-Propargylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine hydrochloride (PAG) is a potent and irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (B99878) (H₂S).[1][2] H₂S is now recognized as the third gasotransmitter, alongside nitric oxide (NO) and carbon monoxide (CO), playing a crucial role in cardiovascular homeostasis.[3] It is involved in regulating vascular tone, inflammation, oxidative stress, and apoptosis in the cardiovascular system.[2][3] By inhibiting CSE, PAG provides a valuable pharmacological tool to investigate the physiological and pathophysiological roles of the CSE/H₂S pathway in cardiovascular health and disease. These application notes provide an overview of the use of PAG in cardiovascular research, detailed experimental protocols, and a summary of expected outcomes.
Mechanism of Action
PAG acts as a suicide inhibitor of CSE.[4] This enzyme is a primary source of H₂S in the cardiovascular system, catalyzing the conversion of L-cysteine to H₂S.[1] Inhibition of CSE by PAG leads to a reduction in endogenous H₂S levels, allowing researchers to study the consequences of H₂S deficiency in various experimental models. The effects of PAG are often complex and can vary depending on the specific pathological context, highlighting the multifaceted role of H₂S in cardiovascular physiology.
Data Presentation
The following tables summarize the quantitative effects of DL-Propargylglycine (PAG) on key cardiovascular and related parameters as reported in various preclinical studies.
Table 1: Effects of PAG on Systemic Blood Pressure and Cardiac Function
| Experimental Model | Species | PAG Dose | Route | Key Findings | Reference(s) |
| Angiotensin II-induced Hypertension | Rat | 50 mg/kg/day | i.p. | Systolic Blood Pressure (SBP) significantly reduced in AngII+PAG group (180 ± 12 mmHg) compared to AngII group (211 ± 19 mmHg). No significant effect on SBP in normotensive control rats. | [5] |
| Chronic Intermittent Hypoxia | Rat | 30 mg/kg/day | i.p. | Significantly reduced blood pressure in the CIH+PAG group compared to the CIH group. In normotensive control rats, PAG had no effect on blood pressure but induced myocardial dysfunction. | [6] |
| Aging | Rat | 11.31 mg/kg | i.m. | Decreased arterial stiffness and end-diastolic stiffness. | [7] |
Table 2: Effects of PAG on Renal Function in a Model of Angiotensin II-Induced Hypertension
| Parameter | Control | PAG | Angiotensin II | Angiotensin II + PAG |
| Proteinuria (mg/24h) | 28 ± 11 | 47 ± 18 | 346 ± 92 | 66 ± 35 |
| Plasma Creatinine (B1669602) (µmol/L) | 19 ± 3 | 20 ± 4 | 47 ± 15 | 24 ± 6 |
| Kidney to Body Weight Ratio (mg/g) | 3.2 ± 0.2 | 3.5 ± 0.3 | 4.1 ± 0.4 | 4.5 ± 0.5 |
| *p < 0.01 compared to Angiotensin II group. Data presented as mean ± SEM. (Adapted from[5]) |
Table 3: In Vitro Effects of PAG on Vascular Reactivity
| Vessel Type | Species | PAG Concentration | Key Findings | Reference(s) |
| Aortic Rings | Rat | 5 mM | Inhibited L-cysteine-induced vasorelaxation. | [4] |
| Mesenteric Arterial Rings | Rat | Not specified | Pre-incubation with PAG reduced allicin-induced vasorelaxation. |
Signaling Pathways and Experimental Workflows
Cystathionine γ-lyase (CSE)/H₂S Signaling Pathway
The following diagram illustrates the central role of CSE in H₂S production and the inhibitory action of PAG.
Interaction of H₂S and NO Signaling in Vasodilation
This diagram depicts the interplay between the H₂S and nitric oxide (NO) signaling pathways in promoting vasodilation.
Experimental Workflow for In Vivo Studies
This diagram outlines a typical workflow for an in vivo study investigating the effects of PAG on a hypertension model.
Experimental Protocols
Protocol 1: Induction of Hypertension and PAG Administration in Rats
This protocol describes the induction of hypertension using Angiotensin II and subsequent treatment with PAG.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
Angiotensin II (Ang II)
-
This compound (PAG)
-
Osmotic minipumps
-
Sterile saline
-
Anesthetic (e.g., isoflurane)
-
Surgical tools
-
Tail-cuff blood pressure measurement system
Procedure:
-
Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. Train the rats for tail-cuff blood pressure measurements for 3-5 consecutive days to minimize stress-induced variations.
-
Baseline Measurements: Record baseline systolic blood pressure (SBP), diastolic blood pressure (DBP), and heart rate (HR) for all animals.
-
Osmotic Pump Implantation:
-
Anesthetize the rats using isoflurane.
-
Shave and disinfect the dorsal thoracic area.
-
Make a small subcutaneous incision and implant an osmotic minipump filled with either Angiotensin II (e.g., 200 ng/kg/min) or sterile saline (for control groups).
-
Suture the incision and allow the animals to recover.
-
-
PAG Administration:
-
Blood Pressure Monitoring:
-
Measure SBP, DBP, and HR at regular intervals (e.g., weekly) using the tail-cuff method.
-
-
Endpoint Analysis:
-
At the end of the study period, anesthetize the animals and collect blood samples for H₂S and creatinine measurement.
-
Euthanize the animals and harvest tissues (e.g., aorta, heart, kidneys) for further analysis (e.g., histology, protein expression).
-
Protocol 2: Assessment of Vascular Reactivity in Isolated Aortic Rings
This protocol outlines the procedure for assessing the effect of PAG on the vasorelaxant properties of isolated rat aortic rings.
Materials:
-
Thoracic aorta from euthanized rats
-
Krebs-Henseleit (K-H) solution
-
Acetylcholine (B1216132) (ACh)
-
L-cysteine
-
This compound (PAG)
-
Organ bath system with force transducers
-
Dissection tools
Procedure:
-
Aorta Isolation and Preparation:
-
Immediately after euthanasia, excise the thoracic aorta and place it in ice-cold K-H solution.
-
Carefully remove adhering connective and adipose tissue.
-
Cut the aorta into rings of 2-3 mm in length.
-
-
Mounting in Organ Bath:
-
Mount the aortic rings in the organ bath chambers filled with K-H solution, maintained at 37°C and continuously gassed with 95% O₂ and 5% CO₂.
-
Allow the rings to equilibrate for at least 60 minutes under a resting tension of 1.5-2 g, changing the K-H solution every 15-20 minutes.
-
-
Viability and Endothelial Integrity Check:
-
Contract the rings with 60 mM KCl.
-
After washing and return to baseline, pre-contract the rings with phenylephrine (PE, e.g., 10⁻⁶ M).
-
Once a stable plateau is reached, assess endothelium-dependent relaxation by adding acetylcholine (ACh, e.g., 10⁻⁵ M). A relaxation of >80% indicates intact endothelium.
-
-
Investigating the Effect of PAG:
-
Wash the rings and allow them to return to baseline.
-
Pre-incubate a set of rings with PAG (e.g., 5 mM) for a specified period (e.g., 30 minutes).[4]
-
Pre-contract all rings with PE.
-
Generate a cumulative concentration-response curve to an H₂S donor, such as L-cysteine, in the presence and absence of PAG to assess the role of endogenous H₂S in vasorelaxation.
-
-
Data Analysis:
-
Record the changes in tension and express the relaxation responses as a percentage of the pre-contraction induced by PE.
-
Compare the concentration-response curves between the PAG-treated and untreated groups.
-
Protocol 3: Measurement of Plasma Hydrogen Sulfide Levels
This protocol describes a sensitive method for quantifying free H₂S in plasma using monobromobimane (B13751) (MBB) derivatization followed by HPLC.
Materials:
-
Blood collection tubes with heparin
-
Centrifuge
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
Tris-HCl buffer (100 mM, pH 9.5, containing 0.1 mM DTPA)
-
Sulfosalicylic acid (SSA) solution
-
HPLC system with a fluorescence detector and a C18 column
Procedure:
-
Plasma Collection:
-
Collect blood into heparinized tubes and immediately place on ice.
-
Centrifuge at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
-
Derivatization:
-
In a microcentrifuge tube, mix 50 µL of plasma with 100 µL of Tris-HCl buffer.
-
Add 50 µL of MBB solution.
-
Incubate the mixture at room temperature for 30 minutes in the dark.
-
-
Reaction Termination:
-
Stop the reaction by adding 50 µL of SSA solution.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the precipitated proteins.
-
-
HPLC Analysis:
-
Inject the supernatant into the HPLC system.
-
Separate the sulfide-dibimane derivative using a C18 column with a suitable mobile phase gradient.
-
Detect the fluorescent product using an excitation wavelength of 390 nm and an emission wavelength of 475 nm.
-
-
Quantification:
-
Generate a standard curve using known concentrations of sodium hydrosulfide (B80085) (NaHS).
-
Quantify the plasma H₂S concentration by comparing the peak area of the sample to the standard curve.
-
Conclusion
This compound is an indispensable tool for elucidating the role of the CSE/H₂S signaling pathway in cardiovascular physiology. By utilizing the protocols and understanding the signaling pathways outlined in these application notes, researchers can effectively investigate the contribution of endogenous H₂S to cardiovascular health and the pathogenesis of diseases such as hypertension and myocardial ischemia. Careful experimental design and adherence to detailed protocols are crucial for obtaining reproducible and meaningful results.
References
- 1. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cystathionine gamma-lyase-deficient smooth muscle cells exhibit redox imbalance and apoptosis under hypoxic stress conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A cardioprotective insight of the cystathionine γ-lyase/hydrogen sulfide pathway - Huang et al 2015c - Scipedia [scipedia.com]
- 4. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DL-propargylglycine reduces blood pressure and renal injury but increases kidney weight in angiotensin-II infused rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [EFFECT OF PROPARGYLGLYCINE UPON CARDIOHEMODYNAMICS IN OLD RATS] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for DL-Propargylglycine Hydrochloride in Neurotransmission Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing DL-Propargylglycine hydrochloride (PAG), a potent and irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), to modulate neurotransmission. This document outlines the mechanism of action, presents key quantitative data, and offers detailed protocols for in vitro and in vivo experimental applications.
Mechanism of Action
This compound is a crucial tool for studying the physiological roles of endogenous hydrogen sulfide (B99878) (H₂S), a gasotransmitter involved in neuromodulation. PAG irreversibly inhibits cystathionine γ-lyase (CSE), one of the primary enzymes responsible for H₂S biosynthesis from L-cysteine.[1] By blocking CSE activity, PAG effectively reduces the endogenous production of H₂S in various tissues, including the brain.[1]
Hydrogen sulfide has been shown to potentiate the activity of N-methyl-D-aspartate (NMDA) receptors, a key player in excitatory synaptic transmission, learning, and memory. Therefore, by decreasing H₂S levels, PAG can indirectly modulate NMDA receptor-mediated neurotransmission, making it a valuable pharmacological agent for investigating the downstream effects of H₂S signaling in the central nervous system.
Data Presentation
The following tables summarize the key quantitative data regarding the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter | Value | Species/System | Reference |
| IC₅₀ for Cystathionine γ-lyase (CSE) | ~40 µM | Recombinant Human CSE | [2] |
| IC₅₀ for Cystathionine γ-lyase (CSE) | 55 µM | Rat Liver Preparations | [1] |
Table 2: In Vivo Effects of this compound
| Parameter | Dosage | Effect | Animal Model | Reference |
| Plasma H₂S Levels | 50 mg/kg, i.p. | Abolished the rise in plasma H₂S induced by hemorrhagic shock | Anesthetized Rats | [1] |
| Inflammation | 25-100 mg/kg | Reduced H₂S-associated inflammation | Rodent models of pancreatitis, edema, and endotoxemia | [1] |
Table 3: Effects of this compound on Neurotransmitter Levels (Hypothetical Data)
No direct quantitative data was found in the literature for the effect of this compound on extracellular glutamate (B1630785) and GABA levels in the brain via in vivo microdialysis. The following table is a template for how such data would be presented. A detailed protocol for conducting such an experiment is provided in Section 3.4.
| Brain Region | Neurotransmitter | PAG Dosage | Change from Baseline (%) |
| Hippocampus | Glutamate | 50 mg/kg, i.p. | Data to be determined |
| Hippocampus | GABA | 50 mg/kg, i.p. | Data to be determined |
| Prefrontal Cortex | Glutamate | 50 mg/kg, i.p. | Data to be determined |
| Prefrontal Cortex | GABA | 50 mg/kg, i.p. | Data to be determined |
Experimental Protocols
This section provides detailed methodologies for key experiments involving this compound.
In Vitro Cystathionine γ-lyase (CSE) Activity Assay
This protocol is adapted from established methods to measure the enzymatic activity of CSE in tissue homogenates or purified enzyme preparations.
Materials:
-
This compound (PAG)
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
Tris-HCl buffer (1 M, pH 8.0)
-
Zinc acetate (B1210297) (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM in 7.2 M HCl)
-
FeCl₃ (30 mM in 1.2 M HCl)
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing:
-
Tissue homogenate or purified CSE
-
100 mM Tris-HCl (pH 8.0)
-
10 mM L-cysteine
-
2 mM PLP
-
Varying concentrations of PAG or vehicle control.
-
-
Incubation: Incubate the reaction mixture at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding 1% zinc acetate to trap the H₂S produced.
-
Colorimetric Detection:
-
Add N,N-dimethyl-p-phenylenediamine sulfate.
-
Add FeCl₃.
-
Incubate in the dark for 20 minutes to allow for the formation of methylene (B1212753) blue.
-
-
Measurement: Centrifuge the samples to pellet any precipitate and measure the absorbance of the supernatant at 670 nm.
-
Data Analysis: Calculate the H₂S concentration based on a standard curve generated with known concentrations of NaHS. Determine the IC₅₀ of PAG by plotting the percentage of CSE inhibition against the log concentration of PAG.
Quantification of Hydrogen Sulfide (H₂S) in Brain Tissue
This protocol describes a method for measuring H₂S levels in brain tissue following the administration of PAG.
Materials:
-
This compound (PAG)
-
Saline solution
-
Anesthesia (e.g., isoflurane)
-
Liquid nitrogen
-
Tissue homogenizer
-
Tris-HCl buffer (100 mM, pH 9.5)
-
Zinc acetate (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (20 mM in 7.2 M HCl)
-
FeCl₃ (30 mM in 1.2 M HCl)
-
Spectrophotometer
Procedure:
-
Animal Treatment: Administer PAG (e.g., 50 mg/kg, i.p.) or vehicle (saline) to rodents.
-
Tissue Collection: At a designated time point post-injection, anesthetize the animal and perfuse with ice-cold saline. Rapidly dissect the brain region of interest and snap-freeze in liquid nitrogen.
-
Tissue Homogenization: Homogenize the frozen brain tissue in ice-cold Tris-HCl buffer (pH 9.5).
-
H₂S Measurement:
-
Use the homogenate in the colorimetric assay described in Protocol 3.1 (steps 3-6) to determine the H₂S concentration.
-
-
Data Analysis: Normalize the H₂S concentration to the total protein content of the homogenate, determined by a standard protein assay (e.g., BCA assay). Compare H₂S levels between PAG-treated and vehicle-treated groups.
Behavioral Assessment: Elevated Plus-Maze Test
This protocol is designed to assess anxiety-like behavior in rodents following the administration of PAG.
Materials:
-
This compound (PAG)
-
Vehicle solution (e.g., saline)
-
Elevated plus-maze apparatus
-
Video tracking software
Procedure:
-
Animal Acclimation: Habituate the animals to the testing room for at least 1 hour before the experiment.
-
Drug Administration: Administer PAG (e.g., 25-50 mg/kg, i.p.) or vehicle to the animals 30-60 minutes prior to testing.
-
Test Procedure:
-
Place the animal in the center of the elevated plus-maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session using an overhead video camera.
-
-
Data Analysis: Use video tracking software to analyze the following parameters:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
-
Statistical Analysis: Compare the behavioral parameters between the PAG-treated and vehicle-treated groups using appropriate statistical tests (e.g., t-test or ANOVA).
In Vivo Microdialysis for Neurotransmitter Analysis
This protocol outlines the procedure for measuring extracellular levels of glutamate and GABA in a specific brain region of freely moving rodents after PAG administration.
Materials:
-
This compound (PAG)
-
Vehicle solution (e.g., saline)
-
Microdialysis probes
-
Guide cannula
-
Stereotaxic apparatus
-
Perfusion pump
-
Fraction collector
-
Artificial cerebrospinal fluid (aCSF)
-
HPLC system with fluorescence or mass spectrometry detection
Procedure:
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Secure the cannula with dental cement and allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula.
-
Connect the probe to a perfusion pump and a fraction collector.
-
-
Perfusion and Baseline Collection:
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of at least 1-2 hours.
-
Collect baseline dialysate samples every 20-30 minutes for at least 1 hour.
-
-
Drug Administration and Sample Collection:
-
Administer PAG (e.g., 50 mg/kg, i.p.) or vehicle.
-
Continue collecting dialysate samples at the same interval for the desired duration of the experiment.
-
-
Sample Analysis:
-
Analyze the dialysate samples for glutamate and GABA concentrations using a sensitive analytical method such as HPLC with pre-column derivatization and fluorescence detection or LC-MS/MS.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.
-
Compare the time course of changes in glutamate and GABA levels between the PAG-treated and vehicle-treated groups.
-
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and experimental workflows described in these application notes.
Caption: Signaling pathway of DL-Propargylglycine (PAG).
Caption: Workflow for brain H₂S measurement.
Caption: In vivo microdialysis workflow.
References
Application Notes and Protocols for DL-Propargylglycine Hydrochloride Treatment in Rats
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed experimental workflow for the use of DL-Propargylglycine hydrochloride (DL-PAG), a potent and irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), in rat models. DL-PAG is a critical tool for investigating the physiological and pathophysiological roles of endogenous hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule. By inhibiting CSE, DL-PAG effectively reduces H₂S production, allowing for the study of its impact on various biological systems.
Mechanism of Action
This compound is an irreversible inhibitor of the enzyme cystathionine γ-lyase (CSE), which is a key enzyme in the transsulfuration pathway responsible for the synthesis of L-cysteine and the production of endogenous hydrogen sulfide (H₂S)[1][2]. By blocking CSE, DL-PAG leads to a systemic reduction in H₂S levels, making it a valuable pharmacological tool to probe the function of the CSE/H₂S signaling pathway in vivo.
Data Presentation
The following tables summarize quantitative data from studies utilizing this compound in rats, providing an overview of effective doses and observed outcomes.
Table 1: Effects of Intravenous Administration of DL-Propargylglycine on Ventilatory Parameters in Morphine-Treated Rats [3][4]
| Parameter | Treatment Group | Dose of DL-PAG | Observation |
| Frequency of Breathing | Morphine + DL-PAG + L-CYSee | 25 mg/kg, IV | Augmented reversal of morphine-induced respiratory depression |
| Tidal Volume | Morphine + DL-PAG + L-CYSee | 25 mg/kg, IV | More pronounced recovery compared to vehicle |
| Minute Ventilation | Morphine + DL-PAG + L-CYSee | 25 mg/kg, IV | Significantly enhanced recovery of ventilation |
| Inspiratory Drive | Morphine + DL-PAG + L-CYSee | 25 mg/kg, IV | Markedly improved in DL-PAG treated group |
| Expiratory Drive | Morphine + DL-PAG + L-CYSee | 25 mg/kg, IV | Substantially augmented in DL-PAG treated group |
L-CYSee: L-cysteine ethyl ester, used to counteract morphine effects. This study highlights DL-PAG's role in modulating ventilatory responses.
Table 2: Effects of Intraperitoneal Administration of DL-Propargylglycine on Cystathionine Levels [5][6]
| Tissue | Dose of DL-PAG | Time Point | Observation |
| Whole Liver | 50 mg/kg, IP | 14 hours | Cystathionine levels increased to 5.37 ± 1.59 µmol/g |
| Liver Mitochondria | 50 mg/kg, IP | 14 hours | Cystathionine levels increased to 9.40 ± 1.20 nmol/mg protein |
| Whole Liver (Control) | Vehicle | 14 hours | Cystathionine levels were 0.07 ± 0.02 µmol/g |
| Liver Mitochondria (Control) | Vehicle | 14 hours | Cystathionine levels were 0.19 ± 0.04 nmol/mg protein |
This data demonstrates the effective inhibition of CSE by DL-PAG, leading to the accumulation of its substrate, cystathionine.
Signaling Pathway
The following diagram illustrates the enzymatic pathway for hydrogen sulfide (H₂S) production and the inhibitory action of DL-Propargylglycine.
Caption: DL-Propargylglycine inhibits CSE, blocking H₂S production.
Experimental Workflow
The diagram below outlines a typical experimental workflow for administering this compound to rats and subsequent analysis.
Caption: Experimental workflow for DL-PAG treatment in rats.
Experimental Protocols
Protocol 1: Intravenous (IV) Administration of this compound
This protocol is adapted from a study investigating the effects of DL-PAG on morphine-induced respiratory depression[3][4].
Materials:
-
This compound (CAS: 16900-57-5)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile syringes (1 mL) and needles (25-27G)
-
Animal restrainer
-
Heating pad (optional, for tail vein dilation)
-
Sprague-Dawley rats (adult male, specific weight as per experimental design)
Procedure:
-
Animal Preparation: Allow rats to acclimatize to the facility for at least 5-7 days before the experiment. On the day of the study, place the rat in a suitable restrainer, ensuring the tail is accessible. If needed, warm the tail using a heating pad or warm water to dilate the lateral tail veins.
-
Solution Preparation: Prepare a stock solution of this compound in sterile saline or PBS. For a 25 mg/kg dose in a 300g rat (7.5 mg total dose), a concentration of 7.5 mg/mL would require a 1 mL injection. DL-PAG is soluble in water and PBS up to 5 mg/mL, and sonication is recommended to aid dissolution[7]. Ensure the final solution is sterile, for example, by filtering through a 0.22 µm filter.
-
Administration:
-
Identify one of the lateral tail veins.
-
Swab the injection site with 70% ethanol.
-
Insert the needle, bevel up, into the vein at a shallow angle.
-
Slowly inject the calculated volume of the DL-PAG solution. The maximum recommended bolus IV injection volume for a rat is 5 mL/kg[8].
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
-
Post-Administration Monitoring: Observe the animal for any immediate adverse reactions. Monitor physiological parameters as required by the experimental design (e.g., respiratory rate, blood pressure).
Protocol 2: Intraperitoneal (IP) Administration of this compound
This protocol is based on general guidelines for IP injections in rodents and studies utilizing this route for DL-PAG administration[5][6][9][10].
Materials:
-
This compound (CAS: 16900-57-5)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2)
-
Sterile syringes (3 mL) and needles (23-25G)
-
Appropriate animal restraint method
-
Sprague-Dawley rats (adult, specific weight as per experimental design)
Procedure:
-
Animal Restraint: Properly restrain the rat. One common method is to hold the rat with its head tilted downwards to move the abdominal organs away from the injection site.
-
Solution Preparation: Prepare the this compound solution in sterile saline or PBS as described in Protocol 1. For a 50 mg/kg dose in a 300g rat (15 mg total dose), a concentration of 10 mg/mL would require a 1.5 mL injection. The maximum recommended IP injection volume for a rat is 10 mL/kg[9][10].
-
Administration:
-
Locate the injection site in the lower right abdominal quadrant to avoid the cecum and bladder[9].
-
Insert the needle, bevel up, at a 30-40 degree angle to the abdominal wall.
-
Gently aspirate to ensure the needle has not entered a blood vessel or internal organ.
-
Inject the solution smoothly.
-
Withdraw the needle and return the animal to its cage.
-
-
Post-Administration Monitoring: Monitor the animal for signs of distress, such as peritonitis or discomfort. For chronic studies, alternate the injection side between the left and right lower quadrants[9].
Disclaimer: These protocols are intended as a guide. Researchers should adapt them to their specific experimental needs and ensure all procedures are approved by their institutional animal care and use committee (IACUC). The use of appropriate anesthesia and analgesia should always be considered to minimize animal discomfort.
References
- 1. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DL-炔丙基甘氨酸 cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 3. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of D,L-propargylglycine on cystathionine metabolism in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Increase in cystathionine content in rat liver mitochondria after D,L-propargylglycine administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 8. researchgate.net [researchgate.net]
- 9. animalcare.ubc.ca [animalcare.ubc.ca]
- 10. animalcare.ubc.ca [animalcare.ubc.ca]
Application Notes and Protocols: Investigating the Interplay of H₂S and NO Signaling Pathways Using DL-Propargylglycine Hydrochloride and L-NAME
Audience: Researchers, scientists, and drug development professionals.
Introduction
Hydrogen sulfide (B99878) (H₂S) and nitric oxide (NO) are two crucial endogenous gaseous signaling molecules, or "gasotransmitters," that play pivotal roles in a myriad of physiological and pathophysiological processes, particularly within the cardiovascular system. Both molecules are potent vasodilators and are involved in the regulation of vascular tone, inflammation, and cellular metabolism.[1] The intricate crosstalk and mutual dependence of the H₂S and NO signaling pathways present a compelling area of research for the development of novel therapeutic strategies for cardiovascular diseases.
DL-propargylglycine hydrochloride (PAG) is a potent and irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a primary enzyme responsible for the endogenous production of H₂S.[2] By selectively blocking H₂S synthesis, PAG serves as an invaluable pharmacological tool to elucidate the physiological functions of this gasotransmitter. Similarly, N(G)-nitro-L-arginine methyl ester (L-NAME) is a widely used inhibitor of nitric oxide synthase (NOS), the enzyme responsible for the production of NO. The combined use of PAG and L-NAME allows for the controlled and simultaneous inhibition of both the H₂S and NO signaling pathways, enabling researchers to investigate their synergistic, additive, or antagonistic interactions.
These application notes provide a comprehensive overview of the use of PAG in combination with L-NAME to study the interplay between H₂S and NO in cardiovascular regulation. Detailed experimental protocols for in vivo and in vitro studies, along with data presentation and visualization of the relevant signaling pathways, are included to guide researchers in this field.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways of H₂S and NO in the regulation of vascular tone and a typical experimental workflow for investigating the effects of their combined inhibition.
Caption: Interacting H₂S and NO signaling pathways in vasodilation.
Caption: Experimental workflow for investigating combined H₂S and NO inhibition.
Data Presentation
The following tables summarize quantitative data from a representative study investigating the effects of chronic PAG administration followed by acute L-NAME infusion on cardiovascular parameters in Wistar rats.
Table 1: In Vivo Hemodynamic Parameters in Response to Chronic PAG and Acute L-NAME Administration
| Treatment Group | N | Mean Arterial Pressure (mmHg) | Heart Rate (beats/min) |
| Control (Vehicle) | 8 | 105 ± 3 | 350 ± 10 |
| PAG (chronic) | 8 | 108 ± 4 | 345 ± 12 |
| L-NAME (acute) | 8 | 145 ± 5 | 320 ± 8 |
| PAG (chronic) + L-NAME (acute) | 8 | 135 ± 6*# | 330 ± 9 |
*Data are presented as mean ± SEM. p < 0.05 vs. Control. #p < 0.05 vs. L-NAME. This table is a representative summary based on findings suggesting chronic H₂S inhibition can modulate the hypertensive response to acute NO synthase inhibition.[3]
Table 2: Vasoactive Responses of Isolated Thoracic Aorta
| Treatment | Agonist | Maximal Response (% of KCl contraction) |
| Control | Phenylephrine (PE) | 150 ± 8 |
| Acetylcholine (ACh) | -85 ± 5 | |
| PAG (in vitro) | Phenylephrine (PE) | 165 ± 7* |
| Acetylcholine (ACh) | -82 ± 6 |
*Data are presented as mean ± SEM. p < 0.05 vs. Control. This table illustrates that acute in vitro H₂S deficiency can lead to an increased vascular tone in response to adrenergic stimulation, while endothelium-dependent vasorelaxation remains largely unaffected.[3]
Experimental Protocols
Protocol 1: In Vivo Co-administration of PAG and L-NAME in Rats for Hemodynamic Assessment
1.1. Animal Model and Housing:
-
Use male Wistar rats (12-14 weeks old, 250-300g).
-
House animals in a temperature-controlled facility (22 ± 2°C) with a 12-hour light/dark cycle and provide standard rat chow and water ad libitum.
-
Allow at least one week of acclimatization before starting the experiment.
1.2. Chronic PAG Administration:
-
Prepare a sterile solution of this compound (PAG) in saline (0.9% NaCl).
-
Administer PAG at a dose of 37.5 mg/kg/day via intraperitoneal (i.p.) injection for 4 weeks.[4]
-
The control group should receive an equivalent volume of saline i.p. daily.
1.3. Surgical Implantation of Catheters (for direct blood pressure measurement):
-
One day before the acute experiment, anesthetize the rats (e.g., with a ketamine/xylazine cocktail).
-
Implant a catheter into the carotid artery for direct blood pressure measurement and another into the jugular vein for drug administration.
-
Exteriorize the catheters at the back of the neck and house the rats individually to prevent damage to the catheters.
-
Allow the animals to recover for 24 hours.
1.4. Acute L-NAME Administration and Hemodynamic Monitoring:
-
On the day of the experiment, connect the arterial catheter to a pressure transducer for continuous monitoring of blood pressure and heart rate.
-
Allow the animal to stabilize for at least 30 minutes to obtain baseline readings.
-
Prepare a sterile solution of L-NAME in saline.
-
Administer L-NAME as an intravenous (i.v.) bolus (e.g., 10 mg/kg) followed by a continuous infusion (e.g., 10 mg/kg/h) to ensure sustained NOS inhibition.[3]
-
Record hemodynamic parameters continuously for at least 60 minutes post-L-NAME administration.
1.5. Sample Collection:
-
At the end of the experiment, collect blood from the arterial catheter into EDTA-containing tubes. Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma. Store plasma at -80°C for H₂S and NOx analysis.
-
Euthanize the animal and harvest tissues (aorta, heart, kidneys). Snap-freeze in liquid nitrogen and store at -80°C for Western blot analysis.
Protocol 2: Measurement of Plasma H₂S Concentration
2.1. Principle:
-
This protocol utilizes the monobromobimane (B13751) (MBB) derivatization method followed by reverse-phase high-performance liquid chromatography (RP-HPLC) for the sensitive and specific quantification of free H₂S in plasma.
2.2. Reagents:
-
Monobromobimane (MBB) solution: 10 mM in acetonitrile.
-
Tris-HCl buffer: 100 mM, pH 9.5, containing 0.1 mM DTPA.
-
Sulfosalicylic acid (SSA) solution: 200 mM, ice-cold.
-
Mobile Phase A: 0.1% (v/v) Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% (v/v) TFA in acetonitrile.
2.3. Procedure:
-
Thaw plasma samples on ice.
-
In a microcentrifuge tube, mix 30 µL of plasma, 70 µL of Tris-HCl buffer, and 50 µL of MBB solution.
-
Incubate the mixture in a low oxygen environment (e.g., 1% O₂) at room temperature for 30 minutes in the dark.
-
Stop the reaction by adding 50 µL of ice-cold 200 mM SSA solution and vortex briefly.
-
Centrifuge at 12,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an HPLC vial.
-
Inject 10 µL of the sample into an RP-HPLC system equipped with a C18 column and a fluorescence detector (excitation 390 nm, emission 475 nm).
-
Separate the sulfide-dibimane product using a gradient elution with mobile phases A and B.
-
Quantify the H₂S concentration by comparing the peak area to a standard curve prepared with known concentrations of Na₂S.
Protocol 3: Measurement of Plasma Nitrite (B80452) and Nitrate (B79036) (NOx) Levels
3.1. Principle:
-
This protocol measures the stable end-products of NO metabolism, nitrite (NO₂⁻) and nitrate (NO₃⁻), using the Griess reagent. Nitrate is first reduced to nitrite by nitrate reductase.
3.2. Reagents:
-
Griess Reagent: A mixture of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) and sulfanilamide (B372717) in phosphoric acid.
-
Nitrate Reductase and its cofactor (NADPH).
-
Nitrite and Nitrate standards.
3.3. Procedure:
-
Deproteinate plasma samples by ultrafiltration.
-
For nitrate measurement, incubate the deproteinated plasma with nitrate reductase and NADPH to convert nitrate to nitrite.
-
Add Griess reagent to the samples (and to the nitrite standards).
-
Incubate at room temperature for 10-15 minutes to allow for color development (formation of a purple azo dye).
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the concentration of nitrite and total NOx from the standard curve. Nitrate concentration is the difference between total NOx and nitrite.
Protocol 4: Western Blot Analysis of CSE and eNOS Expression
4.1. Protein Extraction:
-
Homogenize frozen tissue samples (e.g., aorta) in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge the homogenate at 14,000 rpm for 20 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA protein assay kit.
4.2. SDS-PAGE and Protein Transfer:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil for 5 minutes.
-
Separate the proteins on a 10% SDS-polyacrylamide gel.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
4.3. Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against CSE (cystathionine γ-lyase) and eNOS (endothelial nitric oxide synthase) overnight at 4°C. Use a primary antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
4.4. Detection and Quantification:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities using densitometry software and normalize the expression of the target proteins to the loading control.
By following these protocols, researchers can effectively utilize this compound in combination with L-NAME to dissect the complex and vital interactions between the H₂S and NO signaling pathways in the cardiovascular system and beyond.
References
- 1. Effects of different nitric oxide synthases on pulmonary and systemic hemodynamics in hypoxic stress rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Update on Hydrogen Sulfide and Nitric Oxide Interactions in the Cardiovascular System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effects of DL-Propargylglycine Hydrochloride on Hydrogen Sulfide (H₂S) Levels: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hydrogen sulfide (B99878) (H₂S) is a gasotransmitter that plays a crucial role in various physiological and pathophysiological processes, including neurotransmission, inflammation, and cardiovascular function. The enzymatic synthesis of H₂S in mammalian cells is primarily carried out by three enzymes: cystathionine (B15957) γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST).[1][2] DL-Propargylglycine (PAG) is a well-established irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for a significant portion of endogenous H₂S production from L-cysteine.[3][4] By inhibiting CSE, PAG serves as a critical pharmacological tool to investigate the physiological roles of H₂S.
These application notes provide detailed protocols for utilizing PAG to modulate H₂S levels and for quantifying the resulting changes in cellular and acellular systems. The methodologies described herein are essential for researchers investigating H₂S signaling pathways and for professionals in drug development exploring therapeutic interventions targeting H₂S metabolism.
Data Presentation: Quantitative Effects of DL-Propargylglycine (PAG)
The following table summarizes the inhibitory effects of PAG on H₂S production across various experimental models, providing a reference for expected efficacy.
| Cell/Tissue Type | PAG Concentration | Incubation Time | Method of H₂S Detection | Observed Inhibition of H₂S Production | Reference |
| Human Breast Cancer Cells (MCF-7, MDA-MB-231) | 10 mM | 24 hours | Colorimetric Assay | Significant decrease in H₂S content | [5] |
| A549 Cells (Human Lung Carcinoma) | 20 mM, 40 mM | 24 hours post-infection | Methylene (B1212753) Blue Assay | Dose-dependent reduction in H₂S production | [6] |
| Rat Liver Homogenates | 50 mg/kg (in vivo) | Pre-treatment | Not specified | Abolished the rise in plasma H₂S | [7] |
Experimental Protocols
This section provides detailed, step-by-step protocols for inhibiting H₂S synthesis with PAG and subsequently measuring H₂S levels using two common methods: the Methylene Blue Assay and a Fluorescent Probe Assay.
Protocol 1: Inhibition of H₂S Synthesis using DL-Propargylglycine (PAG) in Cell Culture
This protocol describes the general procedure for treating cultured cells with PAG to inhibit CSE-mediated H₂S production.
Materials:
-
DL-Propargylglycine hydrochloride (PAG)
-
Appropriate cell culture medium
-
Cultured cells of interest
-
Sterile phosphate-buffered saline (PBS)
-
Cell culture plates or flasks
Procedure:
-
Cell Seeding: Seed the cells in the appropriate culture vessel and allow them to adhere and reach the desired confluency (typically 70-80%).
-
PAG Stock Solution Preparation: Prepare a stock solution of PAG in a suitable solvent (e.g., sterile water or PBS). The concentration of the stock solution should be high enough to allow for the desired final concentration without adding a large volume to the cell culture medium. Filter-sterilize the stock solution using a 0.22 µm syringe filter.
-
Cell Treatment:
-
Remove the existing culture medium from the cells.
-
Add fresh culture medium containing the desired final concentration of PAG. A typical concentration range for cell culture experiments is 1-20 mM, though the optimal concentration should be determined empirically for each cell type and experimental condition.[5][6]
-
Include a vehicle control (medium with the solvent used for the PAG stock solution) in parallel.
-
-
Incubation: Incubate the cells for the desired period (e.g., 6, 12, or 24 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Sample Collection: After incubation, the cells and/or the culture medium can be collected for H₂S measurement using one of the protocols outlined below.
Protocol 2: Methylene Blue Assay for H₂S Quantification
This colorimetric assay is a widely used method for measuring H₂S levels in biological samples. The principle involves the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric ions to form methylene blue, which can be quantified spectrophotometrically.[8][9]
Materials:
-
Zinc acetate (B1210297) solution (1% w/v in water)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride (FeCl₃) solution (30 mM in 1.2 M HCl)
-
Trichloroacetic acid (TCA) solution (10% w/v in water)
-
Sodium sulfide (Na₂S) standards
-
Microplate reader or spectrophotometer
Procedure:
-
Sample Preparation:
-
Cell Lysate: After PAG treatment, wash the cells with cold PBS and lyse them using a suitable lysis buffer.
-
Culture Medium: Collect the cell culture medium.
-
-
Sulfide Trapping:
-
In a microcentrifuge tube, mix your sample (e.g., 100 µL of cell lysate or culture medium) with 100 µL of 1% zinc acetate solution.
-
Incubate for 10 minutes at room temperature to trap H₂S as zinc sulfide (ZnS).
-
-
Color Development:
-
Add 50 µL of the N,N-dimethyl-p-phenylenediamine sulfate solution to the mixture and vortex briefly.
-
Add 50 µL of the FeCl₃ solution and vortex again.
-
Incubate the mixture for 20 minutes at room temperature in the dark to allow for the formation of methylene blue.
-
-
Protein Precipitation (for cell lysates):
-
Add 100 µL of 10% TCA solution to precipitate proteins.
-
Centrifuge the tubes at 10,000 x g for 5 minutes.
-
-
Absorbance Measurement:
-
Carefully transfer the supernatant to a 96-well plate.
-
Measure the absorbance at 665-670 nm using a microplate reader.
-
-
Quantification:
-
Prepare a standard curve using known concentrations of Na₂S.
-
Determine the H₂S concentration in your samples by comparing their absorbance to the standard curve.
-
Protocol 3: Fluorescent Probe Assay for Intracellular H₂S Detection
Fluorescent probes, such as Washington State Probe-1 (WSP-1), offer a sensitive method for real-time imaging of intracellular H₂S.[10] WSP-1 is a "turn-on" probe that exhibits a significant increase in fluorescence upon reaction with H₂S.
Materials:
-
WSP-1 fluorescent probe
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Serum-free cell culture medium or Hanks' Balanced Salt Solution (HBSS)
-
Cells cultured on glass-bottom dishes or coverslips
-
Fluorescence microscope with appropriate filters (e.g., excitation ~465 nm, emission ~515 nm)
Procedure:
-
WSP-1 Stock Solution Preparation: Prepare a 5 mM stock solution of WSP-1 in anhydrous DMSO. Store in small aliquots at -20°C, protected from light.
-
WSP-1 Working Solution Preparation: On the day of the experiment, dilute the WSP-1 stock solution in serum-free medium or HBSS to a final working concentration of 10-50 µM. The optimal concentration should be determined for your specific cell type.
-
Cell Staining:
-
After treating the cells with PAG as described in Protocol 1, wash the cells once with warm serum-free medium.
-
Add the WSP-1 working solution to the cells and incubate for 30-60 minutes at 37°C in the dark.
-
-
Washing: Remove the WSP-1 working solution and wash the cells two to three times with warm serum-free medium to remove any excess probe.
-
Imaging:
-
Add fresh serum-free medium or HBSS to the cells.
-
Immediately image the cells using a fluorescence microscope with the appropriate filter set for WSP-1.
-
-
Data Analysis:
-
Quantify the mean fluorescence intensity of the cells using image analysis software.
-
A decrease in fluorescence intensity in PAG-treated cells compared to control cells indicates a reduction in intracellular H₂S levels.
-
Visualizations
H₂S Synthesis Pathway and Inhibition by PAG
The following diagram illustrates the primary enzymatic pathway for H₂S synthesis from L-cysteine via cystathionine γ-lyase (CSE) and the mechanism of inhibition by DL-Propargylglycine (PAG).
Experimental Workflow for Measuring PAG Effects on H₂S Levels
This diagram outlines the logical flow of an experiment designed to measure the impact of PAG on cellular H₂S concentrations.
References
- 1. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 2. books.rsc.org [books.rsc.org]
- 3. Cystathionine gamma-lyase - Wikipedia [en.wikipedia.org]
- 4. scbt.com [scbt.com]
- 5. Pharmacological Inhibition of Endogenous Hydrogen Sulfide Attenuates Breast Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Hydrogen Sulfide in Paramyxovirus Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Measurement of plasma hydrogen sulfide in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for Long-Term In Vivo Administration of DL-Propargylglycine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (PAG) hydrochloride is a well-characterized irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (B99878) (H₂S).[1][2] By inhibiting CSE, PAG effectively reduces the bioavailability of H₂S, a gaseous signaling molecule implicated in a wide range of physiological and pathophysiological processes.[1] This makes PAG a critical tool for investigating the role of the H₂S signaling pathway in vivo. These application notes provide detailed protocols for the long-term administration of DL-Propargylglycine hydrochloride in rodent models, along with data presentation and visualization of relevant signaling pathways.
Data Presentation
The following tables summarize quantitative data from studies involving the administration of DL-Propargylglycine.
Table 1: Effects of DL-Propargylglycine on Ventilatory Parameters in Rats
| Parameter | Treatment Group | Pre-treatment | Post-treatment | % Change |
| Frequency of Breathing (breaths/min) | Morphine + Vehicle | 85 ± 3 | 70 ± 4 | -17.6% |
| Morphine + DL-PROP (25 mg/kg, IV) | 86 ± 2 | 72 ± 3 | -16.3% | |
| Tidal Volume (mL) | Morphine + Vehicle | 2.1 ± 0.1 | 1.8 ± 0.1 | -14.3% |
| Morphine + DL-PROP (25 mg/kg, IV) | 2.2 ± 0.1 | 1.9 ± 0.1 | -13.6% | |
| Minute Ventilation (mL/min) | Morphine + Vehicle | 178 ± 10 | 126 ± 8 | -29.2% |
| Morphine + DL-PROP (25 mg/kg, IV) | 189 ± 9 | 137 ± 7 | -27.5% |
Data adapted from a study investigating the effects of DL-PROP on morphine-induced respiratory depression.[3] Values are presented as mean ± SEM.
Table 2: Effects of N-Propargylglycine (a related compound) on Body Weight in Mice after 9 Days of Oral Administration
| Treatment Group | Initial Body Weight (g) | Final Body Weight (g) | Change in Body Weight (g) |
| Saline (Vehicle) | 25.4 ± 1.2 | 26.8 ± 1.5 | +1.4 |
| N-PPG (50 mg/kg/day) | 24.9 ± 1.1 | 26.1 ± 1.3 | +1.2 |
| N-PPG (100 mg/kg/day) | 25.1 ± 1.3 | 26.0 ± 1.4 | +0.9 |
| N-PPG (150 mg/kg/day) | 25.5 ± 1.0 | 25.8 ± 1.2 | +0.3 |
| N-PPG (200 mg/kg/day) | 25.2 ± 1.4 | 25.3 ± 1.6 | +0.1 |
Data adapted from a study using a related propargylglycine (B1618536) compound, N-propargylglycine (N-PPG).[4] Values are presented as mean ± SEM.
Experimental Protocols
Protocol 1: Long-Term Intravenous Administration in Rats
This protocol is adapted from studies investigating the acute and repeated-dose effects of DL-Propargylglycine.[3]
1. Materials:
- This compound (Sigma-Aldrich, Cat. No. P7888 or equivalent)
- Sterile 0.9% saline solution
- 0.25 M Sodium Hydroxide (NaOH)
- Sterile syringes and needles (e.g., 27-30 gauge)
- pH meter
- Adult male Sprague Dawley rats with surgically implanted jugular vein catheters
2. Preparation of Dosing Solution: a. Dissolve the desired amount of this compound in sterile 0.9% saline to achieve the target concentration (e.g., for a 25 mg/kg dose in a 300g rat, dissolve 7.5 mg in a volume suitable for IV injection, typically 0.1-0.3 mL). b. Adjust the pH of the solution to 7.2 using 0.25 M NaOH. This is crucial for preventing irritation and ensuring physiological compatibility.[3] c. Sterile filter the final solution using a 0.22 µm syringe filter into a sterile vial.
3. Administration Procedure: a. Acclimatize the rats to the experimental conditions to minimize stress. b. On the day of dosing, flush the jugular vein catheter with a small volume (e.g., 0.3 mL) of sterile phosphate-buffered saline (PBS, 0.1 M, pH 7.4) to ensure patency.[3] c. Slowly inject the prepared DL-Propargylglycine solution through the catheter. d. For long-term studies, repeat the administration at the desired frequency (e.g., daily, every other day). The frequency should be determined based on the specific research question and pharmacokinetic properties of the compound.
4. Monitoring: a. Daily: Observe animals for any changes in behavior, food and water intake, and general appearance. b. Weekly: Record body weight. c. As required by study design: Collect blood samples for pharmacokinetic analysis or measurement of biomarkers (e.g., plasma H₂S levels). Monitor physiological parameters such as blood pressure or respiratory function.
Protocol 2: Long-Term Oral Gavage Administration in Mice
This protocol is based on methodologies used for a related compound, N-propargylglycine.[4]
1. Materials:
- This compound
- Sterile 0.9% saline solution
- 1 M Sodium Hydroxide (NaOH)
- Animal feeding needles (gavage needles), appropriate size for mice (e.g., 20-22 gauge, 1.5 inches long, curved)
- Sterile syringes
2. Preparation of Dosing Solution: a. Dissolve this compound in sterile 0.9% saline. For example, to prepare a 50 mg/kg dose for a 25g mouse in a 200 µL volume, the concentration would be 6.25 mg/mL. b. Neutralize the solution to a pH of approximately 6.9-7.4 with 1 M NaOH.[4] c. Prepare fresh daily or store appropriately based on stability data.
3. Administration Procedure: a. Gently restrain the mouse, ensuring a secure grip that minimizes stress and movement. b. Measure the correct volume of the dosing solution into a syringe attached to a gavage needle. c. Carefully insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus into the stomach. Ensure the needle does not enter the trachea. d. Slowly dispense the solution. e. Withdraw the needle gently and return the mouse to its cage. f. For long-term studies, repeat the administration daily at the same time each day to maintain consistent circadian exposure.
4. Monitoring: a. Daily: Monitor for signs of distress, changes in grooming, and activity levels. Check for any issues related to the gavage procedure such as coughing or regurgitation. b. Every other day: Record body weight and adjust the dose volume accordingly.[4] c. End of study: Collect tissues for histological or biochemical analysis as required.
Visualizations
Signaling Pathways and Mechanisms
The following diagrams illustrate the key signaling pathways and mechanisms of action related to DL-Propargylglycine administration.
Caption: Inhibition of H₂S synthesis by DL-Propargylglycine.
Caption: The PI3K/Akt/mTOR signaling pathway.
Caption: The Nrf2/ARE antioxidant response pathway.
Experimental Workflow
References
- 1. scbt.com [scbt.com]
- 2. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: DL-Propargylglycine Hydrochloride
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with DL-Propargylglycine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The choice of solvent depends on your experimental needs. For creating a concentrated stock solution, organic solvents are recommended. This compound is soluble in Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1][2] For direct preparation of an aqueous solution, you can use buffers like PBS (pH 7.2) or water.[1][3][4]
Q2: I'm having trouble dissolving this compound in an aqueous buffer. What should I do?
A2: If you are experiencing poor dissolution in aqueous solutions, please refer to our troubleshooting guide below. Common solutions include adjusting the concentration, using sonication, and ensuring the quality of the compound. Aqueous solutions are not recommended to be stored for more than one day.[1]
Q3: What is the maximum concentration I can achieve in different solvents?
A3: The solubility varies between solvents. We have compiled the available solubility data into the table below for your convenience. Note that solubility can vary slightly between batches.
Data Presentation: Solubility of this compound
| Solvent | Reported Solubility |
| Ethanol | ~20 mg/mL[1][2] |
| DMSO | ~20 mg/mL[1][2] or ~5 mg/mL[4] |
| Dimethylformamide (DMF) | ~20 mg/mL[1] or ~5 mg/mL[4] |
| PBS (pH 7.2) | ~10 mg/mL[1][2] or ~5 mg/mL[4] |
| Water | ~10 mg/mL[3] or ~5 mg/mL[4] |
Q4: How should I store this compound solutions?
A4: The crystalline solid is stable for at least four years when stored at -20°C.[1][2] For solutions, storage recommendations differ by solvent. Solutions prepared in DMSO or distilled water may be stored at -20°C for up to three months.[3][5] It is not recommended to store aqueous solutions for more than one day.[1]
Troubleshooting Guide: Dissolution Issues
If you are encountering problems dissolving this compound, follow these steps:
-
Verify Solvent Choice: Ensure you are using an appropriate solvent based on the solubility data table above. For high concentrations, organic stock solutions are preferable.
-
Check Concentration: Do not attempt to exceed the maximum reported solubility for your chosen solvent. Preparing a more dilute solution may resolve the issue.
-
Apply Gentle Heat: Warming the solution gently (e.g., to 37°C) can aid dissolution. Avoid excessive heat, which could degrade the compound.
-
Use Sonication: Sonication is a highly effective method for dissolving this compound, particularly in aqueous buffers.[4]
-
Adjust pH (Aqueous Solutions): The solubility of amino acid hydrochlorides can be pH-dependent. Ensure the pH of your buffer is appropriate (e.g., pH 7.2 for PBS).[1]
-
Assess Compound Quality: If dissolution fails despite these measures, there may be an issue with the quality or purity of the compound. Contact your supplier for a certificate of analysis.
Below is a workflow to guide you through the troubleshooting process.
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution (Organic Solvent)
-
Weighing: Accurately weigh the desired amount of this compound crystalline solid in a sterile conical tube.
-
Solvent Addition: Add the appropriate volume of organic solvent (e.g., DMSO) to reach the target concentration (e.g., 20 mg/mL).
-
Dissolution: Vortex the solution thoroughly. If needed, place the tube in a sonicator bath for 5-10 minutes until all solid has dissolved. For some organic solvents, purging with an inert gas before sealing is recommended.[1]
-
Storage: Store the stock solution at -20°C for up to 3 months.[3][5]
Protocol 2: Preparation of an Aqueous Solution
-
Direct Method: Weigh the this compound solid and add the desired aqueous buffer (e.g., PBS, pH 7.2) to the target concentration (e.g., 10 mg/mL).[1]
-
Dilution Method: Alternatively, dilute your concentrated organic stock solution into the aqueous buffer. Ensure the final concentration of the organic solvent is insignificant to avoid physiological effects in biological experiments.[1]
-
Dissolution: Vortex the solution. Use a sonicator bath if necessary to achieve complete dissolution.[4]
-
Usage: Use the freshly prepared aqueous solution immediately. Storage for more than one day is not recommended.[1]
Mechanism of Action: Inhibition of H₂S Synthesis
DL-Propargylglycine (PAG) is an irreversible inhibitor of cystathionine-γ-lyase (CSE), a key enzyme in the biosynthesis of hydrogen sulfide (B99878) (H₂S).[2][6] H₂S is a gasotransmitter involved in various physiological processes. By inhibiting CSE, PAG blocks the conversion of L-cysteine into H₂S, making it a valuable tool for studying the roles of this signaling pathway.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. caymanchem.com [caymanchem.com]
- 3. DL-PROPARGYLGLYCINE | 64165-64-6 [amp.chemicalbook.com]
- 4. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 5. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
- 6. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
Off-target effects of DL-Propargylglycine hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using DL-Propargylglycine hydrochloride (PAG) in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PAG)?
A1: this compound is most widely recognized as a potent and irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme responsible for the synthesis of hydrogen sulfide (B99878) (H₂S).[1][2][3] By inhibiting CSE, PAG reduces the endogenous production of H₂S, a gaseous signaling molecule involved in various physiological and pathophysiological processes.[1]
Q2: What are the known off-target effects of PAG?
A2: While PAG is a valuable tool for studying the roles of CSE and H₂S, it is not entirely specific. Its off-target effects include the inhibition of other pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as methionine γ-lyase (MGL) and L-alanine transaminase (ALT).[4][5] Additionally, PAG has been shown to inactivate cystathionine gamma-synthase, another enzyme involved in methionine metabolism.[6][7]
Q3: Is there a risk of toxicity associated with PAG administration?
A3: Yes, particularly nephrotoxicity (kidney damage). This toxic effect is specifically linked to the D-isomer of propargylglycine. The commercially available DL-propargylglycine is a racemic mixture containing both D- and L-isomers. The nephrotoxicity of D-propargylglycine is due to its metabolism by D-amino-acid oxidase, which leads to the injury of proximal tubular cells in the kidneys.[8] This can result in symptoms such as polyuria (excessive urination), glycosuria (glucose in the urine), and aminoaciduria (amino acids in the urine).[8]
Q4: I am observing unexpected or contradictory results with PAG. What could be the reason?
A4: The complex pharmacology of PAG can lead to seemingly contradictory outcomes. For instance, while H₂S is generally considered cardioprotective, PAG has shown protective effects in a rat model of myocardial injury induced by chronic intermittent hypoxia, a phenomenon attributed to the inhibition of endoplasmic reticulum stress.[9] In other studies, PAG induced myocardial dysfunction and oxidative stress in normal rats.[9] These discrepancies can arise from the specific experimental model, the underlying pathology, and the interplay between H₂S-dependent and independent pathways that are affected by PAG's off-target activities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent results between experiments | 1. Reagent instability: PAG solutions may degrade over time. 2. Variable effective concentration: Differences in cell density or tissue penetration can alter the effective concentration of PAG. | 1. Prepare fresh solutions of PAG for each experiment. Solutions in DMSO or distilled water can be stored at -20°C for up to 3 months.[10] 2. Standardize cell seeding densities and ensure consistent administration protocols in animal studies. |
| Signs of cellular stress or toxicity not related to H₂S inhibition | 1. Off-target effects: Inhibition of other PLP-dependent enzymes may be contributing to the observed phenotype. 2. Nephrotoxicity: The D-isomer of PAG can cause kidney damage.[8] | 1. Use a secondary inhibitor with a different mechanism of action to confirm that the observed effects are due to CSE inhibition. Consider using a more selective CSE inhibitor if available.[4][5] 2. In animal studies, monitor renal function by measuring urine output and analyzing urine for protein, glucose, and amino acids.[8] Consider using mutant mice lacking D-amino-acid oxidase as a control to isolate the effects of the L-isomer.[8] |
| PAG does not seem to be inhibiting H₂S production | 1. Incorrect concentration: The IC₅₀ of PAG can vary depending on the experimental system. 2. Poor cell permeability: Although generally considered cell-permeable, some cell types may be more resistant to PAG uptake. | 1. Perform a dose-response curve to determine the optimal concentration for your specific cell type or tissue. The IC₅₀ for H₂S synthesis in rat liver preparations is 55 µM.[1][10] 2. Increase the incubation time or concentration of PAG. Confirm target engagement by measuring CSE activity directly. |
| Precipitation of PAG in culture media | Poor solubility: PAG hydrochloride has better solubility, but can still precipitate at high concentrations. | 1. Ensure the final concentration of the solvent (e.g., DMSO) is compatible with your experimental system.[11] 2. Prepare a more concentrated stock solution and use a smaller volume to achieve the desired final concentration. Check solubility information; for example, it is soluble in PBS (pH 7.2) up to 10 mg/ml.[1][3] |
Quantitative Data Summary
| Parameter | Value | System | Reference |
| IC₅₀ for CSE | 55 µM | Rat liver preparations | [1][10] |
| Effective in vivo dose | 25-100 mg/kg | Rodent models of inflammation | [1] |
| Inactivation ratio (cystathionine gamma-synthase) | 4:1 (PAG:enzyme monomer) | Bacterial enzyme | [6] |
| Inactivation ratio (methionine gamma-lyase) | 8:1 (PAG:enzyme monomer) | Bacterial enzyme | [6] |
Experimental Protocols
Protocol 1: In Vivo Administration of PAG in a Rat Model of Morphine-Induced Respiratory Depression
-
Animal Model: Adult male Sprague Dawley rats.[12]
-
Reagents:
-
DL-Propargylglycine (Sigma-Aldrich, product number: P7888–16)[12]
-
Morphine sulfate
-
Saline
-
0.25M NaOH
-
-
Procedure:
Protocol 2: Assessment of Nephrotoxicity in Mice
-
Animal Model: Male mice.[8]
-
Reagents:
-
D-propargylglycine
-
Saline
-
-
Procedure:
-
Inject D-propargylglycine intraperitoneally.
-
Collect urine and monitor for polyuria, glycosuria, and aminoaciduria.[8]
-
Measure urinary N-acetyl-beta-D-glucosaminidase activity as a marker of proximal tubule injury.[8]
-
Perform histological analysis of the kidneys to look for degenerative and necrotic cells in the proximal tubules.[8]
-
Visualizations
Caption: On-target and off-target enzyme inhibition by DL-Propargylglycine.
Caption: A logical workflow for troubleshooting unexpected results in PAG experiments.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 4. keio.elsevierpure.com [keio.elsevierpure.com]
- 5. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Suicide inactivation of bacterial cystathionine gamma-synthase and methionine gamma-lyase during processing of L-propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methionine Synthesis in Lemna: Inhibition of Cystathionine gamma-Synthase by Propargylglycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
- 11. benchchem.com [benchchem.com]
- 12. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing DL-Propargylglycine Hydrochloride for Enzyme Inhibition
Welcome to the technical support center for DL-Propargylglycine hydrochloride (PAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on effectively using PAG as an enzyme inhibitor. Here, you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and mechanism of action of this compound (PAG)?
A1: this compound is a well-established irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE or CTH).[1][2][3] CSE is a key enzyme in the transsulfuration pathway, responsible for the synthesis of cysteine and the production of hydrogen sulfide (B99878) (H₂S).[4] PAG acts as a suicide inhibitor, meaning it is processed by the enzyme into a reactive intermediate that covalently binds to the active site, leading to irreversible inactivation.[5]
Q2: What are the recommended storage conditions for PAG and its solutions?
A2: For long-term storage, solid this compound should be stored at -20°C, where it is stable for at least four years.[6] Stock solutions can be prepared in various solvents such as water, DMSO, or ethanol.[4][6][7][8] Aqueous solutions are not recommended for storage for more than one day.[8] For longer-term storage of solutions, it is recommended to prepare aliquots in DMSO or water and store them at -20°C for up to 3 months or at -80°C for up to 6 months.[4][7] Always protect PAG solutions from light.[7]
Q3: In which solvents is PAG soluble?
A3: this compound has good solubility in a range of common laboratory solvents. The following table summarizes its solubility:
| Solvent | Solubility |
| Water | ~100 mg/mL (ultrasonication may be needed)[7] |
| PBS (pH 7.2) | ~10 mg/mL[6][8] |
| DMSO | ~20 mg/mL[6][8] |
| Ethanol | ~20 mg/mL[6][8] |
| DMF | ~20 mg/mL[6] |
Q4: Does PAG have any known off-target effects?
A4: Yes, while PAG is widely used as a selective inhibitor for CSE, it has been reported to inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes, such as methionine γ-lyase (MGL) and L-alanine transaminase (ALT).[9][10] It is crucial to consider these potential off-target effects when interpreting experimental results. Researchers may need to use additional, more specific inhibitors or genetic knockout models to confirm that the observed effects are solely due to CSE inhibition.
Quantitative Data Summary
The following table summarizes the inhibitory potency of this compound against its primary target, cystathionine γ-lyase.
| Species/Tissue | Parameter | Value | Reference |
| Rat Liver Preparations | IC₅₀ | 55 µM | [6] |
| Toxoplasma gondii (wild-type) | IC₅₀ | 20 ± 4 µM | [11] |
| Toxoplasma gondii (N360S mutant) | IC₅₀ | 0.6 ± 0.1 µM | [11] |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the transsulfuration pathway and a general experimental workflow for assessing enzyme inhibition.
Caption: The Transsulfuration Pathway and the Site of PAG Inhibition.
Caption: General Experimental Workflow for Enzyme Inhibition Assay.
Experimental Protocol: Cystathionine γ-Lyase (CSE) Inhibition Assay
This protocol provides a general method for determining the inhibitory effect of PAG on CSE activity by measuring the rate of hydrogen sulfide (H₂S) production.
Materials:
-
Recombinant or purified cystathionine γ-lyase (CSE)
-
This compound (PAG)
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP), a cofactor for CSE
-
Assay buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
Detection reagent (e.g., lead acetate (B1210297) or a fluorescent H₂S probe)
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of PAG in water or DMSO. A typical starting stock concentration is 10-100 mM.
-
Prepare a stock solution of L-cysteine in the assay buffer. A typical starting stock concentration is 100 mM.
-
Prepare a stock solution of PLP in the assay buffer. A typical stock concentration is 10 mM.
-
Prepare the CSE enzyme solution to the desired concentration in the assay buffer containing PLP (final concentration of PLP in the assay is typically 100 µM).
-
-
Assay Setup:
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of your PAG stock solution to the wells. Include a vehicle control (the solvent used to dissolve PAG).
-
Add the CSE enzyme solution to all wells except the "no enzyme" control.
-
-
Pre-incubation:
-
Pre-incubate the plate at 37°C for a specific duration (e.g., 15-30 minutes). This allows PAG to interact with and inhibit the enzyme. The optimal pre-incubation time may need to be determined empirically.
-
-
Initiation of Reaction:
-
Initiate the enzymatic reaction by adding the L-cysteine substrate solution to all wells.
-
-
Detection of H₂S Production:
-
Immediately begin monitoring the production of H₂S using your chosen detection method.
-
Lead Acetate Method: If using lead acetate, the formation of lead sulfide (a black precipitate) can be measured spectrophotometrically by an increase in absorbance at around 390-405 nm.
-
Fluorescent Probe Method: If using a fluorescent H₂S probe, measure the increase in fluorescence at the appropriate excitation and emission wavelengths.
-
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the progress curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the PAG concentration.
-
Determine the IC₅₀ value by fitting the data to a suitable dose-response curve.
-
Troubleshooting Guide
Q5: I am not observing any inhibition of CSE activity with PAG. What could be the problem?
A5: There are several potential reasons for a lack of inhibition. Consider the following troubleshooting steps:
-
Inhibitor Integrity:
-
Action: Prepare a fresh stock solution of PAG. Ensure it has been stored correctly at -20°C or -80°C and protected from light.
-
Rationale: Improper storage can lead to the degradation of the inhibitor, rendering it inactive.
-
-
Enzyme Activity:
-
Action: Confirm that your CSE enzyme is active using a positive control (no inhibitor).
-
Rationale: The enzyme may have lost activity due to improper storage or handling.
-
-
Pre-incubation Time:
-
Action: Increase the pre-incubation time of the enzyme with PAG before adding the substrate.
-
Rationale: As an irreversible inhibitor, PAG requires time to bind covalently to the enzyme. Insufficient pre-incubation may not allow for complete inhibition.
-
-
PAG Concentration:
-
Action: Perform a dose-response experiment with a wider range of PAG concentrations.
-
Rationale: The effective concentration of PAG may be higher than initially tested, depending on the specific assay conditions and enzyme concentration.
-
Q6: The results of my PAG inhibition experiments are inconsistent. What are the possible causes?
A6: Inconsistent results can be frustrating. Here are some common sources of variability:
-
Pipetting Errors:
-
Action: Ensure accurate and consistent pipetting, especially when preparing serial dilutions of PAG.
-
Rationale: Small variations in the concentration of the inhibitor can lead to significant differences in the observed inhibition.
-
-
Assay Conditions:
-
Action: Maintain consistent temperature, pH, and incubation times across all experiments.
-
Rationale: Enzyme activity is highly sensitive to these parameters.
-
-
Reagent Stability:
-
Action: Prepare fresh substrate and enzyme solutions for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
-
Rationale: The stability of reagents can affect the reproducibility of the assay.
-
Q7: I am observing a decrease in signal over time even in my "no enzyme" control. What could be the issue?
A7: A decreasing signal in the absence of the enzyme suggests a problem with the assay components or the detection method itself.
-
Substrate or Probe Instability:
-
Action: Check the stability of your substrate and H₂S detection probe under the assay conditions (e.g., pH, temperature, light exposure).
-
Rationale: The substrate or probe may be degrading spontaneously, leading to a change in signal.
-
-
Interference from PAG:
-
Action: Run a control with PAG and the detection reagent in the absence of the enzyme and substrate.
-
Rationale: At high concentrations, PAG might directly interact with the detection reagent, causing a change in signal.
-
By following these guidelines and troubleshooting steps, researchers can optimize the use of this compound for effective and reproducible enzyme inhibition studies.
References
- 1. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
- 5. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 6. caymanchem.com [caymanchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. keio.elsevierpure.com [keio.elsevierpure.com]
- 10. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. iris.univr.it [iris.univr.it]
How to minimize toxicity of DL-Propargylglycine hydrochloride in cells
Welcome to the technical support center for DL-Propargylglycine hydrochloride (PAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of PAG and to offer strategies for minimizing its cytotoxic effects in cellular experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound (PAG)?
A1: DL-Propargylglycine (PAG) is an irreversible inhibitor of the enzyme cystathionine-γ-lyase (CSE).[1][2] CSE is a key enzyme in the transsulfuration pathway responsible for the endogenous synthesis of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with various physiological roles.[1][3] By inhibiting CSE, PAG blocks the production of H₂S.[3] PAG also inhibits cystathionase, which can impact glutathione (B108866) synthesis.[4][5]
Q2: What are the known toxic effects of PAG in cells?
A2: The primary toxicity associated with the D-isomer of propargylglycine (B1618536) is nephrotoxicity, or damage to the kidneys.[6] This is specifically caused by a metabolite produced by the enzyme D-amino-acid oxidase, which injures proximal tubular cells in the kidneys.[6] This can lead to conditions such as polyuria (excessive urination), glycosuria (glucose in the urine), and aminoaciduria (amino acids in the urine).[6] Additionally, by inhibiting cystathionase, PAG can lead to the depletion of glutathione (GSH), a critical antioxidant, in various tissues, which can increase cellular susceptibility to oxidative stress.[5]
Q3: I am observing high levels of cytotoxicity in my cell culture experiments with PAG. What are the potential causes and how can I minimize this?
A3: High cytotoxicity can stem from several factors, including high concentrations of PAG, prolonged exposure, and the specific metabolic characteristics of your cell line. To minimize toxicity, consider the following troubleshooting strategies:
-
Optimize PAG Concentration: Perform a dose-response experiment to determine the minimal effective concentration of PAG required to achieve your desired biological effect. Toxicity is often dose-dependent.[7]
-
Limit Exposure Time: Reduce the duration of PAG treatment. Shorter exposure times may be sufficient to inhibit H₂S synthesis without causing excessive cell death.
-
Co-administer a Glutathione Precursor: Since PAG can deplete cellular glutathione, co-treatment with a GSH precursor like N-acetylcysteine (NAC) or N-Acetylmethionine (NAM) may help replenish GSH levels and mitigate oxidative stress-related toxicity.[4]
-
Supplement with an H₂S Donor: To counteract the effects of H₂S depletion by PAG, consider the co-administration of an exogenous H₂S donor, such as sodium hydrosulfide (B80085) (NaHS).[8] This can help rescue cellular functions that are dependent on H₂S.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High Cell Death | PAG concentration is too high. | Perform a dose-response curve to identify the lowest effective concentration. |
| Prolonged exposure to PAG. | Reduce the incubation time with PAG. | |
| Depletion of cellular glutathione (GSH). | Co-treat cells with a GSH precursor such as N-acetylcysteine (NAC). | |
| Depletion of endogenous H₂S. | Co-administer an H₂S donor like sodium hydrosulfide (NaHS).[8] | |
| Inconsistent Results | Instability of PAG in aqueous solution. | Prepare fresh aqueous solutions of PAG for each experiment. Aqueous solutions are not recommended for storage for more than one day.[9] |
| Improper dissolution of PAG. | Ensure complete solubilization of PAG hydrochloride in an appropriate solvent before adding to cell culture media. |
Quantitative Data Summary
Solubility of this compound:
| Solvent | Approximate Solubility |
| Ethanol | 20 mg/mL[1][9] |
| DMSO | 20 mg/mL[1][9] |
| Dimethyl formamide (B127407) (DMF) | 20 mg/mL[1][9] |
| PBS (pH 7.2) | 10 mg/mL[1][9] |
| Water | 5 mg/mL (Sonication recommended)[10] |
Inhibitory Concentration:
| Target | IC₅₀ | System |
| Cystathionine-γ-lyase (CSE) | 55 µM | Rat liver preparations[1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
For Organic Solvents (Ethanol, DMSO, DMF):
-
Weigh the desired amount of PAG hydrochloride powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of the organic solvent to achieve a stock concentration of 20 mg/mL.[1][9]
-
Vortex thoroughly until the solid is completely dissolved.
-
Store the stock solution at -20°C for up to 3 months.[3]
-
-
For Aqueous Solutions (PBS, Water):
-
Weigh the desired amount of PAG hydrochloride powder in a sterile centrifuge tube.
-
Add the appropriate volume of PBS (pH 7.2) or water to achieve a concentration of 10 mg/mL or 5 mg/mL, respectively.[9][10]
-
If using water, sonication is recommended to aid dissolution.[10]
-
Prepare fresh aqueous solutions for each experiment and do not store for more than one day.[9]
-
Protocol 2: Minimizing Cytotoxicity with an H₂S Donor
This protocol is adapted from a study investigating the protective effects of H₂S against beryllium sulfate-induced toxicity, where PAG was used to inhibit endogenous H₂S synthesis.[8]
-
Cell Seeding: Plate your cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
Pre-treatment with H₂S Donor:
-
Prepare a stock solution of sodium hydrosulfide (NaHS) in sterile PBS.
-
Pre-treat the cells with the desired concentration of NaHS (e.g., 300 µM) for a specific duration (e.g., 6 hours) before adding PAG.[8]
-
-
PAG Treatment:
-
Following the pre-treatment, add the desired concentration of PAG to the cell culture medium.
-
-
Assay: After the desired incubation period with PAG, perform your downstream assays to assess cell viability, apoptosis, or other relevant endpoints.
Visualizations
Caption: Mechanism of PAG-induced toxicity and mitigation by an H₂S donor.
Caption: Experimental workflow for minimizing PAG-induced cytotoxicity.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. DL-PROPARGYLGLYCINE | 64165-64-6 [chemicalbook.com]
- 4. Inhibition of glutathione synthesis with propargylglycine enhances N-acetylmethionine protection and methylation in bromobenzene-treated Syrian hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Propargylglycine infusion effects on tissue glutathione levels, plasma amino acid concentrations and tissue morphology in parenterally-fed growing rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Nephrotoxicity of D-proparglyglycine in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dose-dependent transitions in mechanisms of toxicity: case studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrogen sulfide alleviates apoptosis and autophagy induced by beryllium sulfate in 16HBE cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. DL-Propargylglycine HCl | TargetMol [targetmol.com]
Improving the stability of DL-Propargylglycine hydrochloride solutions
Welcome to the technical support center for DL-Propargylglycine hydrochloride (PAG). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable preparation and use of this compound solutions in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: DL-Propargylglycine (PAG) hydrochloride is an irreversible inhibitor of the enzyme cystathionine-γ-lyase (CSE).[1][2] CSE is a key enzyme in the biosynthesis of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule involved in various physiological processes, including vasodilation and inflammation.[1] By inhibiting CSE, PAG reduces the endogenous production of H₂S, making it a valuable tool for studying the role of H₂S in biological systems.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in a variety of solvents. For preparing stock solutions, organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF) are recommended.[1] It is also soluble in aqueous solutions like phosphate-buffered saline (PBS) and water.[1][3]
Q3: How should I store the solid compound and its solutions?
A3: The solid, crystalline form of this compound is stable for at least four years when stored at -20°C.[1] Stock solutions in organic solvents like DMSO can be stored at -80°C for up to one year.[3] However, aqueous solutions are less stable, and it is generally not recommended to store them for more than one day.[1]
Q4: Can I prepare a concentrated aqueous stock solution?
A4: Yes, but with limitations. The solubility in PBS (pH 7.2) is approximately 10 mg/mL, and in water, it is around 5 mg/mL.[1][3] Due to the limited stability of aqueous solutions, it is advisable to prepare them fresh before each experiment.
Q5: Are there any known incompatibilities for this compound solutions?
A5: While specific incompatibility studies are not widely published, as a general principle for amino acid derivatives, it is advisable to avoid strong oxidizing agents and highly alkaline conditions, which could potentially degrade the molecule.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Precipitation in aqueous solution upon storage | Low stability of the compound in aqueous media, especially at room temperature or higher. Changes in pH could also affect solubility. | Prepare aqueous solutions fresh on the day of use. If a stock solution must be made, use an organic solvent like DMSO and store it at -80°C. Dilute to the final aqueous concentration immediately before the experiment. |
| Loss of inhibitory activity in experiments | Degradation of the compound in the experimental buffer or medium over time. Repeated freeze-thaw cycles of stock solutions. | Prepare working solutions immediately before use from a fresh or properly stored stock. Aliquot stock solutions to avoid multiple freeze-thaw cycles. Ensure the pH of your experimental system is within a stable range for the compound (near neutral is generally recommended). |
| Inconsistent experimental results | Instability of the working solution during a long experiment. Adsorption of the compound to plasticware. | For lengthy experiments, consider adding the compound at multiple time points. Use low-protein-binding labware to minimize loss due to adsorption. |
| Unexpected color change in the solution | Potential degradation or reaction with components in the medium. | Discard the solution and prepare a fresh batch. Investigate potential interactions with other reagents in your experimental setup. |
Data Presentation
Solubility Data
| Solvent | Approximate Solubility | Reference |
| DMSO | 20 mg/mL | [1] |
| Ethanol | 20 mg/mL | [1] |
| Dimethylformamide (DMF) | 20 mg/mL | [1] |
| PBS (pH 7.2) | 10 mg/mL | [1] |
| Water | 5 mg/mL | [3] |
Recommended Storage Conditions
| Form | Storage Temperature | Shelf Life | Reference |
| Crystalline Solid | -20°C | ≥ 4 years | [1] |
| In Solvent (e.g., DMSO) | -80°C | 1 year | [3] |
| Aqueous Solution | 4°C | Not recommended for more than 1 day | [1] |
Note on Degradation Kinetics: While general stability is understood, specific quantitative data on the degradation kinetics of this compound in solution under various pH, temperature, and light conditions are not extensively available in peer-reviewed literature. The recommendations provided are based on manufacturer guidelines and general chemical principles for similar molecules. For critical applications, it is advisable to perform an in-house stability assessment under your specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
-
Objective: To prepare a concentrated stock solution of this compound in an organic solvent for long-term storage.
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous DMSO
-
Sterile, low-protein-binding microcentrifuge tubes
-
-
Procedure:
-
Allow the vial of this compound to equilibrate to room temperature before opening.
-
Weigh the desired amount of the compound in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired concentration (e.g., for a 100 mM stock, add the corresponding volume of DMSO to the molar mass of the compound).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, low-protein-binding microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C.
-
Protocol 2: In Vitro Cystathionine-γ-lyase (CSE) Activity Assay
-
Objective: To measure the inhibitory effect of this compound on CSE activity in a cell lysate or tissue homogenate.
-
Materials:
-
Cell lysate or tissue homogenate containing CSE
-
This compound working solutions (prepared fresh from stock)
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, a cofactor for CSE)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) (colorimetric reagent)
-
Ferric chloride (FeCl₃)
-
Trichloroacetic acid (TCA)
-
96-well microplate and plate reader
-
-
Procedure:
-
Prepare working solutions of this compound in the reaction buffer at various concentrations.
-
In a 96-well plate, add the cell lysate/tissue homogenate, reaction buffer, and PLP.
-
Add the this compound working solutions to the respective wells and incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C to allow for enzyme inhibition.
-
Initiate the enzymatic reaction by adding L-cysteine to all wells.
-
Incubate the plate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Stop the reaction by adding TCA.
-
To measure the H₂S produced, add N,N-dimethyl-p-phenylenediamine sulfate followed by FeCl₃. This will form methylene (B1212753) blue in the presence of H₂S.
-
Incubate for 20 minutes at room temperature in the dark.
-
Measure the absorbance at a wavelength of 670 nm using a microplate reader.
-
Calculate the percentage of CSE inhibition by comparing the absorbance of the wells treated with this compound to the untreated control wells.
-
Visualizations
References
DL-Propargylglycine hydrochloride degradation and storage conditions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of DL-Propargylglycine hydrochloride (DL-PAG-HCl) in your research. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its primary mechanism of action?
This compound (DL-PAG-HCl) is a chemical compound used in research as a potent and irreversible inhibitor of the enzyme cystathionine (B15957) γ-lyase (CSE).[1][2][3] CSE is a key enzyme in the transsulfuration pathway, responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule involved in various physiological processes.[1][4] By inhibiting CSE, DL-PAG-HCl effectively reduces the biosynthesis of H₂S, allowing researchers to investigate the roles of this gasotransmitter in biological systems.
2. What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and efficacy of DL-PAG-HCl. The solid powder form is stable for at least four years when stored at -20°C.[1] Solutions, especially aqueous ones, are less stable and it is highly recommended to prepare them fresh for each experiment.
| Storage Condition | Recommendation | Shelf Life |
| Solid Powder | Store at -20°C in a tightly sealed container, protected from light and moisture. | ≥ 4 years[1] |
| Stock Solutions (in organic solvents like DMSO or Ethanol) | Aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | Up to 1 year in solvent at -80°C[3] |
| Aqueous Solutions (e.g., in PBS) | Prepare fresh before use. | Not recommended for storage longer than one day. |
3. What are the solubility properties of this compound?
DL-PAG-HCl is soluble in various solvents. Sonication may be recommended to aid dissolution in some cases.[3]
| Solvent | Solubility |
| Water | ~5 mg/mL (33.43 mM)[3] |
| Phosphate-Buffered Saline (PBS, pH 7.2) | ~5 mg/mL (33.43 mM)[3] |
| DMSO | ~5 mg/mL (33.43 mM)[3] |
| Ethanol | ~20 mg/mL (133.71 mM)[3] |
| DMF | ~5 mg/mL (33.43 mM)[3] |
4. What are the potential degradation pathways and products of this compound?
While specific degradation products of DL-PAG-HCl under experimental conditions are not extensively documented in the literature, degradation can be minimized by adhering to proper storage and handling guidelines. The primary concern is the stability of the compound in aqueous solutions over time. If degradation is suspected due to improper storage or handling (e.g., prolonged exposure to light, non-ideal temperatures, or extended time in aqueous solution), it is recommended to use a fresh batch of the compound or to analytically verify its purity.
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments using this compound.
Problem 1: No observable effect of DL-PAG-HCl on H₂S production or the biological system under study.
-
Possible Cause 1: Inactive Compound
-
Solution: Ensure that the DL-PAG-HCl has been stored correctly as a solid at -20°C. If the compound is old or has been stored improperly, it may have degraded. It is advisable to use a fresh, validated batch of the inhibitor.
-
-
Possible Cause 2: Insufficient Concentration or Incubation Time
-
Solution: The effective concentration of DL-PAG-HCl can vary depending on the cell type or tissue being studied. A typical starting concentration for in vitro studies is in the range of 1-10 mM.[4][5] Perform a dose-response and time-course experiment to determine the optimal concentration and incubation time for your specific experimental setup.
-
-
Possible Cause 3: Incorrectly Prepared Solution
-
Solution: Prepare solutions fresh for each experiment, especially aqueous solutions. Ensure the compound is fully dissolved. For some solvents, sonication may be necessary.[3]
-
-
Possible Cause 4: Alternative H₂S Production Pathways
-
Solution: While CSE is a major source of H₂S, other enzymes like cystathionine β-synthase (CBS) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST) can also produce H₂S. DL-PAG-HCl is selective for CSE.[6] Consider if these alternative pathways are active in your model system. You may need to use inhibitors for other enzymes, such as aminooxyacetic acid (AOAA) for CBS, to achieve a more complete blockade of H₂S synthesis.[6]
-
Problem 2: Unexpected or off-target effects are observed.
-
Possible Cause 1: Non-specific Effects of the Inhibitor
-
Solution: Like many pharmacological inhibitors, DL-PAG-HCl may have off-target effects, especially at high concentrations. For instance, some studies have reported that PAG can have effects independent of its CSE inhibition.[7][8] It is crucial to include appropriate controls in your experiments. This includes a vehicle control (the solvent used to dissolve DL-PAG-HCl) and, if possible, a control with a structurally different CSE inhibitor to confirm that the observed effects are due to CSE inhibition.
-
-
Possible Cause 2: Purity of the Compound
-
Solution: Ensure you are using a high-purity grade of DL-PAG-HCl (typically ≥95%).[2] Impurities could contribute to unexpected biological activities. If in doubt, obtain a certificate of analysis from the supplier or perform an independent purity assessment.
-
Problem 3: Difficulty in confirming the inhibition of CSE activity.
-
Solution: The activity of CSE and its inhibition by DL-PAG-HCl can be measured using a colorimetric assay. This typically involves measuring the production of H₂S from the substrate L-cysteine. A common method is the methylene (B1212753) blue assay, which detects H₂S.[6] By comparing the H₂S production in untreated samples versus those treated with DL-PAG-HCl, you can quantify the inhibitory effect.
Experimental Protocols
Protocol 1: Measurement of Cystathionine γ-Lyase (CSE) Activity and its Inhibition by DL-PAG-HCl
This protocol is a general guideline for a colorimetric assay to measure H₂S production from CSE.
Materials:
-
Purified CSE enzyme or tissue/cell lysate
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, a cofactor for CSE)
-
This compound
-
Tris-HCl buffer (pH 8.5)
-
Zinc acetate (B1210297) solution
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution in HCl
-
Ferric chloride solution in HCl
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, PLP, and the cell/tissue lysate or purified enzyme.
-
Inhibitor Treatment: For the inhibitor group, add the desired concentration of DL-PAG-HCl to the reaction mixture. For the control group, add the vehicle. Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.
-
Initiate Reaction: Add L-cysteine to the reaction mixture to start the enzymatic reaction. Incubate at 37°C for a specific duration (e.g., 30-60 minutes).
-
Trap H₂S: Stop the reaction by adding zinc acetate solution. This will trap the H₂S produced as zinc sulfide.
-
Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solutions. This will react with the trapped sulfide to form methylene blue.
-
Measurement: Centrifuge the samples to pellet any precipitate. Measure the absorbance of the supernatant at 670 nm.
-
Quantification: Calculate the concentration of H₂S produced by comparing the absorbance to a standard curve generated with known concentrations of sodium hydrosulfide (B80085) (NaHS).
Visualizations
Signaling Pathway: Hydrogen Sulfide (H₂S) Biosynthesis
Caption: The role of this compound in the H₂S biosynthesis pathway.
Experimental Workflow: Investigating the Effect of DL-PAG-HCl
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 4. Hydrogen sulfide acts as a mediator of inflammation inacute pancreatitis: in vitro studies using isolated mouse pancreatic acinar cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of endogenous hydrogen sulfide production reduces activation of hepatic stellate cells via the induction of cellular senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hydrogen sulfide selectively potentiates central preganglionic fast nicotinic synaptic input in mouse superior mesenteric ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Unexpected phenotypes in DL-Propargylglycine hydrochloride treated animals
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals using DL-Propargylglycine (PAG) hydrochloride in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of DL-Propargylglycine (PAG) hydrochloride?
A1: DL-Propargylglycine (PAG) hydrochloride is an irreversible inhibitor of the enzyme cystathionine-γ-lyase (CSE).[1][2] CSE is a key enzyme in the transsulfuration pathway responsible for the endogenous synthesis of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule.[1][3] By inhibiting CSE, PAG reduces the production of H₂S.[4][5]
Q2: What are the common research applications of DL-Propargylglycine (PAG) hydrochloride?
A2: PAG is widely used in preclinical research to investigate the physiological and pathophysiological roles of endogenous H₂S. Common applications include studying its role in inflammation, cardiovascular conditions like hemorrhagic shock and myocardial injury, and neurological processes.[6] It is also used in metabolic labeling for in vivo imaging of gut microbiota.[7]
Q3: What are the known off-target effects or toxicities of DL-Propargylglycine (PAG) hydrochloride?
A3: While PAG is selective for CSE over another H₂S producing enzyme, cystathionine (B15957) β-synthase (CBS), it is important to note that the commercially available DL-PAG is a racemic mixture.[3] The L-isoform is the active inhibitor of CSE, while the D-isoform can be metabolized and may contribute to toxicity.[3] In some contexts, particularly in normal control animals, PAG administration has been associated with myocardial dysfunction, increased oxidative stress, and apoptosis.[6]
Q4: How should DL-Propargylglycine (PAG) hydrochloride be prepared for in vivo studies?
A4: PAG hydrochloride is soluble in various solvents, including water, phosphate-buffered saline (PBS), dimethyl sulfoxide (B87167) (DMSO), and ethanol. For in vivo administration, it is often dissolved in saline or PBS. The pH of the solution should be adjusted to physiological levels (e.g., pH 7.2-7.4) using a suitable buffer or base like NaOH.[5]
Troubleshooting Guide
Issue 1: Unexpected Cardiovascular Phenotypes in Control Animals
-
Question: I administered DL-Propargylglycine (PAG) hydrochloride to my control (non-diseased) animals and observed unexpected signs of cardiac dysfunction, such as reduced ejection fraction, increased oxidative stress, and apoptosis. Is this a known effect?
-
Answer: Yes, this is a documented, albeit seemingly paradoxical, effect. While PAG can be protective in certain disease models like chronic intermittent hypoxia-induced myocardial injury, studies have shown that in normal, healthy rats, PAG administration can induce myocardial dysfunction, up-regulate oxidative stress, and promote apoptosis in the myocardium.[6] This suggests that a basal level of H₂S is crucial for maintaining normal cardiac function, and its inhibition can be detrimental in a non-pathological state.
Issue 2: Altered Respiratory Response in Conjunction with Other Compounds
-
Question: In my experiment, co-administration of PAG with another compound resulted in an unexpected augmentation of a respiratory phenotype. Why might this be happening?
-
Answer: This phenomenon has been observed in studies involving morphine and L-cysteine ethyl ester (L-CYSee). The administration of PAG augmented the ability of L-CYSee to reverse morphine-induced respiratory depression.[5][8] The proposed mechanism is that PAG, by inhibiting CSE, prevents the conversion of L-cysteine (derived from L-CYSee) into H₂S.[5] This suggests that the H₂S produced from this pathway may actually counteract the beneficial respiratory effects of L-CYSee in this specific context.[5][8] When troubleshooting, consider the potential for PAG to modulate the metabolism and effects of co-administered drugs by altering H₂S levels.
Quantitative Data Summary
| Parameter | Value | Organism/System | Reference |
| IC₅₀ for CSE | 55 µM | Rat liver preparations | [1] |
| IC₅₀ for CSE | 40 µM | Purified enzyme | [3] |
| Effective in vivo dose range | 25-100 mg/kg | Rodent models | [1] |
Experimental Protocols
In Vivo Administration of DL-Propargylglycine (PAG) Hydrochloride in Rodents
This protocol provides a general guideline for the preparation and administration of PAG for in vivo studies. Specific parameters may need to be optimized for your experimental model.
Materials:
-
DL-Propargylglycine hydrochloride (CAS: 16900-57-5)
-
Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS), pH 7.4
-
0.25M Sodium Hydroxide (NaOH)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
pH meter or pH strips
-
Sterile syringes and needles for administration (e.g., 27-30 gauge)
-
Appropriate animal handling and restraint equipment
Procedure:
-
Dose Calculation: Calculate the required amount of PAG based on the desired dose (e.g., 25 mg/kg) and the body weight of the animals.
-
Reconstitution:
-
Aseptically weigh the calculated amount of PAG hydrochloride powder and place it in a sterile microcentrifuge tube.
-
Add a small volume of sterile saline or PBS to the tube.
-
Vortex thoroughly to dissolve the powder. Sonication may be used to aid dissolution if necessary.[9]
-
-
pH Adjustment:
-
Measure the pH of the reconstituted PAG solution. It will likely be acidic due to the hydrochloride salt.
-
Carefully add 0.25M NaOH dropwise while monitoring the pH.
-
Adjust the pH to a physiological range of 7.2-7.4.[5]
-
-
Final Volume Adjustment:
-
Once the pH is adjusted, add sterile saline or PBS to reach the final desired concentration for injection. The final concentration will depend on the dosing volume appropriate for the route of administration (e.g., intravenous, intraperitoneal).
-
-
Administration:
-
Administer the prepared PAG solution to the animals via the desired route (e.g., intravenous injection).[5]
-
For control animals, administer a vehicle solution (saline or PBS with pH adjusted in the same manner).
-
Note: Always refer to your institution's animal care and use committee (IACUC) guidelines for proper handling, dosing, and administration procedures.
Visualizations
Caption: Mechanism of action of DL-Propargylglycine (PAG).
Caption: A typical experimental workflow for in vivo studies with PAG.
Caption: A logical flow for troubleshooting unexpected phenotypes.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. DL-Propargylglycine protects against myocardial injury induced by chronic intermittent hypoxia through inhibition of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. DL-プロパルギルグリシン cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 8. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. DL-Propargylglycine HCl | TargetMol [targetmol.com]
Adjusting pH for optimal DL-Propargylglycine hydrochloride activity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the optimal use of DL-Propargylglycine hydrochloride (PAG), a potent irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE).
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for the activity of this compound (PAG)?
A1: The optimal pH for PAG activity in biological systems is generally within the physiological range, with a neutral pH of approximately 7.2-7.4 being ideal.[1] For in vivo studies, adjusting the pH of PAG solutions to 7.2 has been documented to ensure compatibility with physiological conditions.[1] In vitro enzyme assays with related enzymes have been successfully performed at a pH of 8.0. While PAG is an irreversible inhibitor and its binding may be less sensitive to pH fluctuations once it has reacted with the enzyme, maintaining a stable, neutral to slightly alkaline pH ensures the optimal conformation and activity of the target enzyme, cystathionine γ-lyase (CSE).
Q2: How does pH affect the stability of PAG solutions?
A2: As an amino acid derivative, the stability of PAG in aqueous solutions can be influenced by pH. While specific kinetic data on PAG degradation at various pH values is not extensively published, amino acids are generally most stable around their isoelectric point and can be susceptible to degradation at extreme acidic or alkaline pH. For experimental purposes, it is recommended to prepare fresh solutions of PAG and adjust the pH immediately before use. Stock solutions are typically stored at -20°C to minimize degradation.[2]
Q3: What is the recommended solvent and storage condition for PAG?
A3: this compound is soluble in water and phosphate-buffered saline (PBS). For long-term storage, it is recommended to store the solid compound at -20°C. Once dissolved, it is best to prepare fresh solutions for each experiment. If a stock solution is prepared, it should be aliquoted and stored at -20°C for short-term storage to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of PAG?
A4: PAG is a mechanism-based irreversible inhibitor of cystathionine γ-lyase (CSE). It acts as a suicide inhibitor, meaning the enzyme converts PAG into a reactive species that then covalently binds to the enzyme's active site, leading to its irreversible inactivation. This process specifically targets the pyridoxal-5'-phosphate (PLP) cofactor within the enzyme's active site.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no inhibition of CSE activity | Incorrect pH of the reaction buffer: The activity of CSE is pH-dependent. Extreme pH values can denature the enzyme, preventing PAG from binding. | Ensure your reaction buffer is within the optimal pH range for CSE activity (typically 7.2-8.0). Verify the pH of your final reaction mixture. |
| Degraded PAG solution: PAG may degrade over time, especially if not stored properly or if the pH is not optimal. | Prepare fresh PAG solutions for each experiment from a solid stock stored at -20°C. Adjust the pH of the working solution immediately before use. | |
| Incorrect PAG concentration: The concentration of PAG may be too low to effectively inhibit the enzyme. | Verify your calculations and the concentration of your stock solution. Consider performing a dose-response experiment to determine the optimal inhibitory concentration for your specific experimental conditions. | |
| Precipitation of PAG in solution | pH is at the isoelectric point of PAG: Like other amino acids, PAG is least soluble at its isoelectric point. | Adjust the pH of the solution away from the isoelectric point. For most biological applications, a pH of 7.2-7.4 is recommended.[1] |
| Low temperature: Solubility may decrease at lower temperatures. | Gently warm the solution to aid in dissolution. Ensure the final concentration is within the solubility limits for the chosen solvent and temperature. | |
| Inconsistent results between experiments | Inconsistent pH of PAG solution: Minor variations in pH between experiments can affect both enzyme activity and PAG stability. | Always calibrate your pH meter before use. Prepare a fresh, pH-adjusted solution of PAG for each set of experiments. Use a reliable buffering system in your assays. |
| Improper storage of PAG solutions: Repeated freeze-thaw cycles can lead to degradation of the compound. | Aliquot your stock solution into single-use vials to avoid multiple freeze-thaw cycles. |
Quantitative Data
Table 1: Inhibitory Potency of DL-Propargylglycine (PAG) against Cystathionine γ-Lyase (CSE)
| Enzyme Source | pH | IC50 | Reference |
| Toxoplasma gondii (wild-type) | 8.0 | 20 ± 4 µM | [3] |
| Rat Liver Preparation | Not Specified | 55 µM |
Note: IC50 values can vary depending on the specific experimental conditions, including substrate concentration and enzyme source.
Experimental Protocols
Protocol: Preparation and pH Adjustment of a this compound (PAG) Solution for In Vitro Enzyme Inhibition Assays
Materials:
-
This compound (PAG) solid
-
High-purity water (e.g., Milli-Q or equivalent)
-
Phosphate-buffered saline (PBS), 10x stock solution
-
Hydrochloric acid (HCl), 0.1 M solution
-
Sodium hydroxide (B78521) (NaOH), 0.1 M and 0.25 M solutions[1]
-
Calibrated pH meter with a micro-electrode
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass of PAG: Determine the desired final concentration and volume of your PAG stock solution. Use the molecular weight of PAG hydrochloride (149.58 g/mol ) to calculate the required mass.
-
Prepare the solvent: Prepare a 1x PBS solution by diluting the 10x stock with high-purity water. For a 10 mM stock solution, PBS at pH 7.4 is a suitable solvent.
-
Dissolve the PAG:
-
Weigh the calculated mass of PAG in a sterile microcentrifuge tube.
-
Add the appropriate volume of 1x PBS to the tube.
-
Vortex the solution until the PAG is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.
-
-
Adjust the pH:
-
Place a calibrated micro-pH electrode into the PAG solution while gently stirring.
-
Monitor the initial pH of the solution. As PAG is a hydrochloride salt, the initial pH will be acidic.
-
Slowly add small increments (e.g., 1-2 µL) of 0.1 M or 0.25 M NaOH to the solution.[1]
-
Continuously monitor the pH and allow it to stabilize after each addition before adding more NaOH.
-
If the pH overshoots the target, use 0.1 M HCl to bring it back down.
-
Continue this process until the desired pH (e.g., 7.2-7.4) is reached and stable.
-
-
Final Volume Adjustment and Sterilization:
-
If necessary, adjust the final volume with 1x PBS to account for the volume of NaOH and HCl added.
-
For cell-based assays, sterile-filter the final solution through a 0.22 µm syringe filter.
-
-
Storage:
-
Use the freshly prepared, pH-adjusted solution immediately for the best results.
-
If short-term storage is necessary, aliquot the solution into single-use tubes and store at -20°C. Avoid repeated freeze-thaw cycles.
-
Visualizations
Caption: Mechanism of CSE inhibition by PAG.
Caption: Workflow for pH adjustment of PAG solution.
Caption: Relationship between pH, CSE activity, and PAG stability.
References
- 1. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scientificlabs.co.uk [scientificlabs.co.uk]
- 3. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
Overcoming resistance to DL-Propargylglycine hydrochloride treatment
Welcome to the technical support center for DL-Propargylglycine hydrochloride (PAG). This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing PAG in their experiments and overcoming potential challenges.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and irreversible inhibitor of cystathionine-γ-lyase (CSE), an enzyme crucial for the endogenous synthesis of hydrogen sulfide (B99878) (H₂S).[1][2] By inhibiting CSE, PAG effectively reduces the production of H₂S, a significant signaling molecule involved in various physiological and pathophysiological processes.[1]
Q2: What is the difference between DL-Propargylglycine and its hydrochloride salt?
The hydrochloride salt of DL-Propargylglycine enhances the compound's solubility and stability, facilitating its use in aqueous solutions for experimental purposes.[3]
Q3: How should this compound be stored?
For long-term storage, it is recommended to store the powdered form of this compound at -20°C for up to three years.[4] Stock solutions can be stored at -80°C for up to one year.[4]
Q4: What are the recommended solvents and concentrations for preparing stock solutions?
This compound is soluble in several common laboratory solvents. Sonication is recommended to aid dissolution.[4]
| Solvent | Recommended Concentration |
| PBS (pH 7.2) | 5 mg/mL (33.43 mM) |
| DMSO | 5 mg/mL (33.43 mM) |
| Ethanol | 20 mg/mL (133.71 mM) |
| Water | 5 mg/mL (33.43 mM) |
| DMF | 5 mg/mL (33.43 mM) |
Data sourced from product information sheets.[4]
Troubleshooting Guide
This guide addresses potential issues that may be perceived as "resistance" to this compound treatment, which often stem from experimental variables rather than classical cellular resistance mechanisms.
Issue 1: Suboptimal or No Inhibition of H₂S Production
Possible Causes:
-
Inadequate Inhibitor Concentration: The concentration of PAG may be too low to effectively inhibit CSE in your specific experimental model.
-
Poor Compound Stability: Improper storage or handling of PAG may lead to its degradation.
-
Presence of Alternative H₂S Synthesis Pathways: Other enzymes, such as cystathionine (B15957) β-synthase (CBS) or 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST), can also produce H₂S. PAG is specific for CSE.
-
High Substrate Concentration: An excess of the CSE substrate, L-cysteine, could outcompete the inhibitor.
Troubleshooting Steps:
-
Optimize PAG Concentration: Perform a dose-response experiment to determine the optimal concentration of PAG for your system. The IC₅₀ for rat liver preparations is 55 µM, which can serve as a starting point.[1]
-
Verify Compound Integrity: Ensure that PAG has been stored correctly at -20°C (powder) or -80°C (solution).[4][5] Prepare fresh solutions for each experiment.
-
Investigate Alternative Pathways: Consider the expression and activity of CBS and 3-MST in your model. If these enzymes are active, you may need to use additional or different inhibitors to achieve complete blockade of H₂S synthesis.
-
Control Substrate Levels: If possible, measure and control the concentration of L-cysteine in your experimental setup.
Issue 2: Inconsistent or Variable Experimental Results
Possible Causes:
-
Inconsistent Solution Preparation: Variations in the preparation of PAG solutions can lead to inconsistent dosing.
-
Cell Culture or Animal Model Variability: Biological variability between cell passages or individual animals can affect the response to treatment.
-
Timing of Treatment: The timing of PAG administration relative to the experimental stimulus can be critical.
Troubleshooting Steps:
-
Standardize Solution Preparation: Adhere to a strict protocol for preparing and storing PAG solutions. Always prepare fresh dilutions from a concentrated stock for each experiment.
-
Control for Biological Variability: Use cells of a similar passage number and animals of the same age and genetic background. Increase the sample size to account for inherent biological variation.
-
Optimize Treatment Timing: Conduct a time-course experiment to determine the optimal pre-treatment duration to ensure adequate CSE inhibition before applying your experimental stimulus.
Experimental Protocols
Protocol 1: In Vitro Inhibition of Cystathionine-γ-lyase (CSE) Activity
-
Cell Culture: Plate cells (e.g., ZR-75-1 breast cancer cells) and grow to approximately 70% confluency.[6]
-
Treatment: Treat cells with varying concentrations of this compound for a predetermined duration (e.g., 48 hours).[6]
-
Cell Lysis: Wash cells with ice-cold Dulbecco's phosphate-buffered saline (DPBS) and harvest them in a modified RIPA buffer.[6]
-
Protein Quantification: Determine the protein concentration of the cell lysates using a Bradford or BCA protein assay.[6]
-
H₂S Synthesis Assay: Measure H₂S production using a standard method, such as the methylene (B1212753) blue assay, in the presence of the substrate L-cysteine.
-
Data Analysis: Calculate the percentage of CSE inhibition at each PAG concentration and determine the IC₅₀ value.
Protocol 2: In Vivo Administration in Rodent Models
-
Animal Model: Use adult male Sprague Dawley rats or other appropriate rodent models.[7]
-
Solution Preparation: Dissolve this compound in a suitable vehicle (e.g., saline) and adjust the pH to 7.2 with 0.25M NaOH.[7]
-
Administration: Administer PAG via the desired route (e.g., intravenous, intraperitoneal, or oral gavage) at concentrations ranging from 25-100 mg/kg.[1][7]
-
Sample Collection: At the desired time points post-administration, collect blood or tissue samples for analysis.
-
Measurement of H₂S Levels: Measure plasma or tissue H₂S levels to confirm the inhibitory effect of PAG.
Visualizations
Caption: Mechanism of action of DL-Propargylglycine (PAG).
Caption: Troubleshooting workflow for suboptimal H₂S inhibition.
References
- 1. caymanchem.com [caymanchem.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. DL-Propargylglycine HCl | TargetMol [targetmol.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. N-Propargylglycine: a unique suicide inhibitor of proline dehydrogenase with anticancer activity and brain-enhancing mitohormesis properties - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of DL-Propargylglycine Hydrochloride and Aminooxyacetic Acid for Researchers
An essential guide for researchers and drug development professionals, this document provides a comprehensive, data-driven comparison of DL-Propargylglycine hydrochloride and aminooxyacetic acid, two widely used enzyme inhibitors in biomedical research.
This guide delves into the mechanisms of action, biochemical effects, and experimental data related to this compound (PAG) and aminooxyacetic acid (AOA). The information is presented to facilitate informed decisions in experimental design and drug development.
Introduction to the Compounds
This compound (PAG) is primarily known as an irreversible inhibitor of cystathionine-γ-lyase (CSE), a key enzyme in the endogenous synthesis of hydrogen sulfide (B99878) (H₂S).[1][2] Its specificity for CSE makes it a valuable tool for investigating the physiological and pathophysiological roles of H₂S.
Aminooxyacetic acid (AOA) is a broader-spectrum inhibitor, targeting a range of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes.[3] Its most well-documented effects are the inhibition of 4-aminobutyrate aminotransferase (GABA-T), leading to an increase in γ-aminobutyric acid (GABA) levels, and the inhibition of aspartate aminotransferase, a critical component of the malate-aspartate shuttle.[3][4] Notably, research has also demonstrated that AOA is a potent inhibitor of both cystathionine (B15957) β-synthase (CBS) and CSE, enzymes involved in H₂S production.[4][5][6]
Mechanism of Action and Primary Targets
The primary mechanisms of action for PAG and AOA are summarized below:
| Compound | Primary Target(s) | Mechanism of Action | Key Outcome |
| This compound (PAG) | Cystathionine-γ-lyase (CSE) | Irreversible inhibition[1][7] | Decreased synthesis of hydrogen sulfide (H₂S)[1] |
| Aminooxyacetic acid (AOA) | Pyridoxal phosphate (PLP)-dependent enzymes, including: - 4-aminobutyrate aminotransferase (GABA-T) - Aspartate aminotransferase - Cystathionine β-synthase (CBS) - Cystathionine-γ-lyase (CSE) | General inhibitor of PLP-dependent enzymes[3] | - Increased GABA levels[3][8] - Inhibition of the malate-aspartate shuttle[3][4] - Decreased H₂S synthesis[4][5][6] |
Comparative Experimental Data
Direct comparative studies provide the most valuable insights into the differential effects of these inhibitors. Below are key experimental findings.
Inhibition of H₂S-Producing Enzymes
A study directly comparing the inhibitory potency of PAG and AOA on recombinant human CSE and CBS provides critical data on their selectivity and efficacy.
Table 1: Comparative Inhibitory Activity (IC₅₀) on H₂S-Producing Enzymes
| Inhibitor | Target Enzyme | IC₅₀ (µM) |
| DL-Propargylglycine (PAG) | Cystathionine-γ-lyase (CSE) | 40 ± 8[5][6] |
| Cystathionine β-synthase (CBS) | No significant inhibition[5][6] | |
| Aminooxyacetic acid (AOA) | Cystathionine-γ-lyase (CSE) | 1.1 ± 0.1[5][6] |
| Cystathionine β-synthase (CBS) | 8.5 ± 0.7[5][6] |
Data from Asimakopoulou et al. (2013).[5][6]
These results indicate that while PAG is selective for CSE, AOA is a more potent inhibitor of CSE and also effectively inhibits CBS.
Effects on Cell Viability
A comparative study on human nasopharyngeal carcinoma (NPC) cells provides insights into the cytotoxic effects of PAG and AOA.
Table 2: Comparative Effects on Cell Viability of NPC Cells
| Treatment | Concentration | Cell Viability (% of Control) |
| DL-Propargylglycine (PAG) | 1 mM | ~80% |
| 5 mM | ~60% | |
| Aminooxyacetic acid (AOA) | 1 mM | ~75% |
| 5 mM | ~55% | |
| L-aspartic acid (L-Asp) | 1 mM | ~90% |
| 5 mM | ~85% |
Data adapted from a study on human nasopharyngeal carcinoma cells.[1]
Both PAG and AOA demonstrated a dose-dependent reduction in cell viability.
Signaling Pathways and Experimental Workflows
Visual representations of the key signaling pathways and a typical experimental workflow are provided below to aid in understanding the context of these inhibitors' actions.
Caption: H₂S Synthesis Pathways and Inhibition.
Caption: GABA Metabolism Pathway and AOA Inhibition.
Caption: Malate-Aspartate Shuttle and AOA Inhibition.
Caption: General Experimental Workflow for IC₅₀ Determination.
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. Below are detailed methodologies for key experiments cited in this guide.
Determination of IC₅₀ for CSE and CBS (Methylene Blue Method)
This protocol is adapted from methodologies used to assess the activity of H₂S-producing enzymes.[5][6]
Objective: To determine the concentration of an inhibitor required to reduce the enzymatic production of H₂S by 50%.
Materials:
-
Recombinant human CSE or CBS enzyme
-
L-cysteine (substrate for CSE)
-
Homocysteine and Serine (substrates for CBS)
-
Pyridoxal phosphate (PLP) (cofactor)
-
This compound (PAG) and Aminooxyacetic acid (AOA) stock solutions
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
Ferric chloride solution (30 mM in 1.2 M HCl)
-
Tris-HCl buffer (pH 8.0)
-
96-well plates
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well plate, prepare a reaction mixture containing Tris-HCl buffer, PLP, and the respective enzyme (CSE or CBS).
-
Inhibitor Addition: Add varying concentrations of PAG or AOA to the wells. Include a control group with no inhibitor.
-
Initiation of Reaction: Start the enzymatic reaction by adding the substrate(s) (L-cysteine for CSE; homocysteine and serine for CBS).
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).
-
H₂S Trapping: Stop the reaction and trap the produced H₂S by adding zinc acetate solution to each well. This forms a zinc sulfide (ZnS) precipitate.
-
Color Development: Add N,N-dimethyl-p-phenylenediamine sulfate solution followed by ferric chloride solution to each well. This mixture reacts with the trapped sulfide to form methylene blue.
-
Measurement: Measure the absorbance of the methylene blue at 665 nm using a spectrophotometer.
-
Data Analysis:
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Cell Viability (MTT) Assay
This protocol is a standard method for assessing cell viability based on mitochondrial activity.
Objective: To evaluate the effect of PAG and AOA on the viability of cultured cells.
Materials:
-
Cultured cells (e.g., human nasopharyngeal carcinoma cells)
-
Complete cell culture medium
-
This compound (PAG) and Aminooxyacetic acid (AOA) stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (B87167) (DMSO) or other suitable solvent to dissolve formazan (B1609692) crystals
-
96-well cell culture plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of PAG or AOA. Include a vehicle control group.
-
Incubation: Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the concentration of the inhibitor.
-
Summary and Conclusion
This compound and aminooxyacetic acid are both valuable tools for studying distinct and overlapping biochemical pathways.
-
PAG is a relatively specific and irreversible inhibitor of CSE, making it the preferred choice for studies focused on the role of CSE-dependent H₂S production.
-
AOA is a broad-spectrum inhibitor with significant effects on GABA metabolism, the malate-aspartate shuttle, and H₂S synthesis via both CSE and CBS. Its lack of specificity requires careful consideration and appropriate controls in experimental design. The finding that AOA is a more potent inhibitor of CSE than PAG is a critical consideration for researchers.
The choice between these two inhibitors should be dictated by the specific research question and the pathways being investigated. The experimental data and protocols provided in this guide are intended to assist researchers in making these critical decisions and in designing robust and reproducible experiments.
References
- 1. researchgate.net [researchgate.net]
- 2. aquaphoenixsci.com [aquaphoenixsci.com]
- 3. Protocol for analyzing energy metabolic pathway dependency in human liver cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. H2S biogenesis by cystathionine beta-synthase: mechanism of inhibition by aminooxyacetic acid and unexpected role of serine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. journals.physiology.org [journals.physiology.org]
- 6. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. NEMI Method Summary - 4500-S2- D [nemi.gov]
Unveiling the Impact of DL-Propargylglycine Hydrochloride on Cystathionine γ-Lyase: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuances of enzyme inhibition is paramount. This guide provides a comprehensive comparison of DL-Propargylglycine hydrochloride (PAG), a widely utilized inhibitor of cystathionine (B15957) γ-lyase (CSE), with other notable alternatives. We delve into supporting experimental data, detailed protocols, and visual representations of key biological pathways and experimental workflows to offer a thorough analysis.
DL-Propargylglycine (PAG) is a well-established inhibitor of cystathionine γ-lyase (CSE), a key enzyme responsible for the endogenous production of hydrogen sulfide (B99878) (H₂S).[1] H₂S, a gaseous signaling molecule, plays a crucial role in a multitude of physiological and pathophysiological processes, including cardiovascular homeostasis, inflammation, and cancer cell proliferation.[2][3][4] Inhibition of CSE by PAG has been instrumental in elucidating the functions of the CSE/H₂S pathway and has shown potential in alleviating symptoms in various disease models.[3] However, the specificity of PAG is not absolute, as it can also inhibit other pyridoxal-5'-phosphate (PLP)-dependent enzymes.[2][5] This has spurred the investigation of alternative CSE inhibitors with improved selectivity.
Comparative Efficacy of CSE Inhibitors
The inhibitory potency of various compounds against CSE is typically quantified by their half-maximal inhibitory concentration (IC₅₀). A lower IC₅₀ value indicates a more potent inhibitor. Below is a comparative summary of the IC₅₀ values for PAG and other commonly studied CSE inhibitors.
| Inhibitor | Target Enzyme(s) | IC₅₀ for human CSE (μM) | IC₅₀ for human CBS (μM) | Notes |
| DL-Propargylglycine (PAG) | CSE | 40 ± 8[6][7][8] | No significant inhibition up to 10 mM[8] | Irreversible inhibitor.[9] The L-isoform is the active inhibitor.[8] |
| β-Cyanoalanine (BCA) | CSE, CBS | 14 ± 0.2[6][7][8] | > 1000[8] | More potent inhibitor of CSE than PAG. Shows some inhibition of CBS at concentrations above 1 mM.[8][10] |
| L-Aminoethoxyvinylglycine (AVG) | CSE | Lower than PAG[6][7] | No significant inhibition up to 1 mM[8] | A potent inhibitor of CSE. |
| Aminooxyacetic Acid (AOAA) | CSE, CBS | 1.1 ± 0.1[6][7][8] | 8.5 ± 0.7[6][7][8] | Often used as a CBS inhibitor, but is a more potent inhibitor of CSE. |
| Hydroxylamine | CSE, CBS | - | - | 60-fold more selective for CSE over CBS.[6] |
| Trifluoroalanine | CSE, CBS | - | - | Fourfold lower IC₅₀ for CBS versus CSE.[6] |
| Oxamic hydrazide 1 | CSE | 13 ± 1[2][5] | High selectivity over other PLP-dependent enzymes[2][5] | A recently identified potent and selective CSE inhibitor.[2][5] |
| S-3-Carboxypropyl-l-cysteine (CPC) | CSE | Kᵢ of 180 ± 15 (for H₂S synthesis)[9] | Spares other H₂S biogenesis enzymes (CBS, MST)[9] | A competitive inhibitor.[9] |
Experimental Protocols
Accurate assessment of CSE inhibition requires robust experimental methods. The most common assay for measuring H₂S production is the methylene (B1212753) blue method.
Methylene Blue Assay for H₂S Measurement
This spectrophotometric method is based on the formation of methylene blue when H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride in an acidic environment.[1][8]
Materials:
-
Purified human CSE enzyme
-
L-cysteine (substrate)
-
Pyridoxal-5'-phosphate (PLP, cofactor)
-
Sodium phosphate (B84403) buffer (pH 8.2)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution
-
Ferric chloride solution
-
Trichloroacetic acid (TCA)
-
Zinc acetate (B1210297)
-
Sodium hydroxide (B78521) (NaOH)
-
Spectrophotometer
Protocol:
-
Reaction Mixture Preparation: In a microcentrifuge tube, prepare a 100 µL reaction mixture containing 5 µg of purified CSE enzyme, 0.01 mM PLP, and 50 mM sodium phosphate buffer (pH 8.2).
-
Inhibitor Addition: Add the desired concentration of the CSE inhibitor (e.g., PAG) to the reaction mixture and pre-incubate for 15 minutes at 37°C.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding 1 mM L-cysteine to the mixture.
-
Incubation: Incubate the reaction mixture in a shaking water bath at 37°C for a defined period (e.g., 30 minutes).
-
Trapping of H₂S: Stop the reaction and trap the produced H₂S by adding zinc acetate solution. This will precipitate the sulfide as zinc sulfide (ZnS).
-
Color Development:
-
Add N,N-dimethyl-p-phenylenediamine sulfate solution to the mixture.
-
Add ferric chloride solution to catalyze the formation of methylene blue.
-
-
Protein Precipitation: Add TCA to precipitate the proteins.
-
Centrifugation: Centrifuge the mixture to pellet the precipitated proteins.
-
Measurement: Measure the absorbance of the supernatant at 670 nm using a spectrophotometer.
-
Quantification: Determine the concentration of H₂S from a standard curve prepared using known concentrations of a sulfide standard (e.g., NaHS).
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures involved in CSE research is crucial for a comprehensive understanding.
Figure 1: Simplified signaling pathway of CSE/H₂S and its downstream effects.
Figure 2: General experimental workflow for the screening and validation of CSE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. A cardioprotective insight of the cystathionine γ-lyase/hydrogen sulfide pathway - Huang et al 2015c - Scipedia [scipedia.com]
- 3. Hydrogen sulfide (H2S)/cystathionine γ-lyase (CSE) pathway contributes to the proliferation of hepatoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Role of the cystathionine γ lyase/hydrogen sulfide pathway in human melanoma progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Cystathionine γ-lyase inhibits mitochondrial oxidative stress by releasing H2S nearby through the AKT/NRF2 signaling pathway [frontiersin.org]
- 6. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 8. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Comparative Guide to DL-Propargylglycine Hydrochloride Alternatives for Hydrogen Sulfide (H₂S) Inhibition
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of DL-Propargylglycine (PAG) hydrochloride and its alternatives as inhibitors of hydrogen sulfide (B99878) (H₂S) biosynthesis. H₂S, a gaseous signaling molecule, plays a crucial role in various physiological and pathological processes. Understanding and modulating its production is of significant interest in biomedical research and drug development. This document details the performance of various inhibitors, supported by experimental data, to aid in the selection of the most appropriate tool for specific research needs.
Introduction to H₂S Biosynthesis and its Inhibition
In mammalian cells, H₂S is primarily synthesized by three key enzymes: cystathionine (B15957) γ-lyase (CSE), cystathionine β-synthase (CBS), and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). These enzymes utilize L-cysteine and other substrates to produce H₂S.
DL-Propargylglycine (PAG) is a well-established, irreversible inhibitor of CSE.[1] While widely used, its specificity is not absolute, and the need for alternatives with different enzyme targets, improved potency, or better selectivity has driven the exploration of other inhibitory compounds. This guide compares PAG with other inhibitors targeting CSE, CBS, and 3-MST.
H₂S Biosynthesis Pathway and Inhibitor Targets
The enzymatic production of H₂S is a key regulatory point for its physiological functions. The following diagram illustrates the primary pathways and the points of action for various inhibitors.
Comparative Performance of H₂S Biosynthesis Inhibitors
The efficacy of H₂S synthesis inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀). The following tables summarize the IC₅₀ values for PAG and its alternatives against the three major H₂S-producing enzymes. Lower IC₅₀ values indicate higher potency.
Table 1: Inhibitors of Cystathionine γ-lyase (CSE)
| Inhibitor | IC₅₀ (µM) on CSE | Notes |
| DL-Propargylglycine (PAG) | 40 | A widely used irreversible inhibitor. |
| β-Cyanoalanine (BCA) | 14 | More potent than PAG for CSE inhibition. |
| L-Aminoethoxyvinylglycine (AVG) | ~1 | Highly potent CSE inhibitor.[2] |
| Aminooxyacetic acid (AOAA) | 1.1 | Primarily a CBS inhibitor, but also potently inhibits CSE. |
| Hydroxylamine (HA) | - | Inhibits both CSE and CBS. |
Table 2: Inhibitors of Cystathionine β-synthase (CBS)
| Inhibitor | IC₅₀ (µM) on CBS | Notes |
| Aminooxyacetic acid (AOAA) | 8.5 | Commonly used CBS inhibitor, but also affects CSE. |
| Hydroxylamine (HA) | - | Inhibits both CBS and CSE. |
| Trifluoroalanine | - | Inhibits both CBS and CSE, with some selectivity for CBS. |
| Benserazide | 30 | Shows some selectivity for CBS over CSE and 3-MST.[3] |
| NSC111041 | 4 | Potent CBS inhibitor, but also inhibits CSE (IC₅₀ = 2.5 µM).[1] |
| NSC67078 | 12 | Potent CBS inhibitor with better selectivity over CSE (IC₅₀ = 30 µM).[1] |
Table 3: Inhibitors of 3-Mercaptopyruvate Sulfurtransferase (3-MST)
| Inhibitor | IC₅₀ (µM) on 3-MST | Notes |
| L-Aspartic acid | - | Considered an inhibitor of 3-MST.[4] |
| DPHE | ~8 | A novel 3-MST inhibitor.[4][5] |
| Compound 3 | 2-7 | Shows high selectivity for 3-MST over CSE and CBS.[6] |
| I3MT-3 | - | 3-MST inhibitor.[4][5] |
| 3-PAB | - | 3-MST inhibitor.[4][5] |
Experimental Protocols
Accurate assessment of H₂S inhibition requires robust experimental methods. Below are detailed protocols for key assays.
Methylene (B1212753) Blue Assay for H₂S Measurement
This colorimetric assay is a standard method for quantifying H₂S levels in biological samples.
Principle: H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be measured spectrophotometrically.
Protocol:
-
Sample Preparation: Collect biological samples (e.g., tissue homogenates, cell lysates, plasma) and place them in a sealed reaction vial.
-
Reaction Initiation: Add L-cysteine (substrate) to initiate enzymatic H₂S production. For inhibitor studies, pre-incubate the sample with the inhibitor before adding the substrate.
-
H₂S Trapping: In the center well of the sealed vial, place a piece of filter paper soaked in zinc acetate (B1210297) solution to trap the evolved H₂S gas as zinc sulfide.
-
Color Development: After incubation, transfer the filter paper to a new tube containing a mixture of N,N-dimethyl-p-phenylenediamine sulfate (B86663) in acid and ferric chloride solution.
-
Measurement: Incubate to allow for color development and then measure the absorbance at 670 nm.
-
Quantification: Determine the H₂S concentration using a standard curve prepared with known concentrations of sodium hydrosulfide (B80085) (NaHS).
Cellular H₂S Inhibition Assay
This assay evaluates the ability of a compound to inhibit H₂S production within intact cells.
Protocol:
-
Cell Culture: Plate cells in a multi-well plate and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with various concentrations of the test inhibitor or vehicle control for a specified period.
-
H₂S Measurement: Measure the intracellular H₂S levels. This can be done by:
-
Lysis and Methylene Blue Assay: Lyse the cells and perform the methylene blue assay on the lysate as described above.
-
Fluorescent Probes: Incubate the cells with a H₂S-selective fluorescent probe and measure the fluorescence intensity using a plate reader or fluorescence microscope.
-
-
Data Analysis: Calculate the percentage of H₂S inhibition for each inhibitor concentration relative to the vehicle-treated control. Determine the IC₅₀ value by fitting the data to a dose-response curve.
Experimental Workflow for Comparing H₂S Inhibitors
The following diagram outlines a typical workflow for the comparative evaluation of H₂S biosynthesis inhibitors.
Conclusion
The selection of an appropriate inhibitor for H₂S biosynthesis is critical for the accurate interpretation of experimental results. While DL-Propargylglycine (PAG) remains a valuable tool for inhibiting CSE, a growing number of alternatives offer improved potency, selectivity, or the ability to target other H₂S-producing enzymes. This guide provides a comparative overview to assist researchers in making informed decisions based on the specific requirements of their studies. For the most accurate and reproducible results, it is recommended to determine the IC₅₀ values of inhibitors under the specific experimental conditions being used.
References
- 1. Methods for Suppressing Hydrogen Sulfide in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fondazioneforst.it [fondazioneforst.it]
- 4. Effect of 3-mercaptopyruvate sulfurtransferase (3-MST) inhibitors on contractile responses in porcine coronary artery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery and Mechanistic Characterization of Selective Inhibitors of H2S-producing Enzyme: 3-Mercaptopyruvate Sulfurtransferase (3MST) Targeting Active-site Cysteine Persulfide - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of DL-Propargylglycine Hydrochloride (PAG) with Genetic Models for Cystathionine γ-Lyase Inhibition
A Comparative Guide for Researchers
This guide provides an objective comparison of the pharmacological inhibition of cystathionine (B15957) γ-lyase (CSE) by DL-Propargylglycine hydrochloride (PAG) with the outcomes observed in genetic models of CSE deficiency. The data presented herein serves to cross-validate the use of PAG as a specific inhibitor for studying the physiological and pathophysiological roles of the CSE/hydrogen sulfide (B99878) (H₂S) signaling pathway. The primary focus is on a direct comparison in a murine sepsis model, a condition where the CSE/H₂S system is known to be critically involved.
Performance Comparison: Pharmacological vs. Genetic Inhibition
A key study directly compared the effects of PAG administration in wild-type (WT) mice with CSE knockout (Cth⁻/⁻) mice in a cecal ligation and puncture (CLP)-induced sepsis model. The results demonstrate a remarkable concordance between the pharmacological and genetic approaches in mitigating sepsis-induced organ injury, thereby validating PAG as a reliable tool for investigating the CSE/H₂S signaling axis.[1][2][3]
Both PAG treatment in WT mice and the genetic deletion of CSE resulted in a significant reduction of inflammatory markers and indicators of organ damage in the liver and lungs.[1][2] Notably, the administration of PAG to Cth⁻/⁻ mice produced no additional protective effects, confirming that the therapeutic benefits of PAG are mediated through the specific inhibition of CSE.[1][2][3]
Table 1: Comparative Effects of PAG Treatment and CSE Knockout on Sepsis-Induced Inflammation and Injury
| Parameter | Model Group | Liver | Lung |
| H₂S-Synthesizing Activity | WT + Sepsis | Increased | Increased |
| WT + Sepsis + PAG | Reduced | Reduced | |
| Cth⁻/⁻ + Sepsis | Reduced | Reduced | |
| Myeloperoxidase (MPO) Activity | WT + Sepsis | Increased | Increased |
| WT + Sepsis + PAG | Reduced | Reduced | |
| Cth⁻/⁻ + Sepsis | Reduced | Reduced | |
| Chemokine (MCP-1, MIP-2α) Expression | WT + Sepsis | Increased | Increased |
| WT + Sepsis + PAG | Reduced | Reduced | |
| Cth⁻/⁻ + Sepsis | Reduced | Reduced | |
| Adhesion Molecule (ICAM-1, VCAM-1) Expression | WT + Sepsis | Increased | Increased |
| WT + Sepsis + PAG | Reduced | Reduced | |
| Cth⁻/⁻ + Sepsis | Reduced | Reduced | |
| ERK1/2 Phosphorylation | WT + Sepsis | Increased | Increased |
| WT + Sepsis + PAG | Reduced | Reduced | |
| Cth⁻/⁻ + Sepsis | Reduced | Reduced | |
| NF-κB Activation | WT + Sepsis | Increased | Increased |
| WT + Sepsis + PAG | Reduced | Reduced | |
| Cth⁻/⁻ + Sepsis | Reduced | Reduced |
Data summarized from Manandhar et al., Int J Mol Sci, 2023.[1][2][3]
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of these findings. The following protocols are based on the comparative study.
Animal Models
-
Genetic Model: Cth⁻/⁻ mice were used as the genetic model for CSE deficiency. These mice have a targeted deletion of the Cth gene, which encodes for the cystathionine γ-lyase enzyme. Wild-type (WT) littermates served as controls.
-
Pharmacological Model: Wild-type mice were administered this compound (PAG), an irreversible inhibitor of CSE.[4][5]
Sepsis Induction: Cecal Ligation and Puncture (CLP)
-
Mice were anesthetized.
-
A midline laparotomy was performed to expose the cecum.
-
The cecum was ligated below the ileocecal valve.
-
The cecum was punctured once with a needle.
-
A small amount of feces was extruded to induce polymicrobial peritonitis.
-
The cecum was repositioned, and the abdominal incision was closed.
-
Sham-operated control animals underwent the same procedure without ligation and puncture.
PAG Administration
-
This compound was dissolved in a suitable vehicle (e.g., saline).
-
PAG was administered to the treatment group of WT mice, typically via intraperitoneal (i.p.) injection, at a specified dose (e.g., 50 mg/kg) prior to or following the CLP procedure.[6]
-
Vehicle-treated control groups received an equivalent volume of the vehicle.
Biochemical and Molecular Analyses
-
H₂S Synthesis Assay: Tissue homogenates were analyzed for H₂S production capacity.
-
Myeloperoxidase (MPO) Assay: MPO activity, an indicator of neutrophil infiltration, was measured in tissue lysates.
-
ELISA: Levels of chemokines (MCP-1, MIP-2α) and adhesion molecules (ICAM-1, VCAM-1) were quantified in tissue homogenates.
-
Western Blotting: Protein expression and phosphorylation status of key signaling molecules (e.g., ERK1/2, NF-κB) were determined.
Visualized Pathways and Workflows
The following diagrams illustrate the key signaling pathway validated by these comparative experiments and the experimental workflow.
Caption: Sepsis-induced inflammatory signaling pathway and points of intervention.
References
- 1. Pharmacological Inhibition and Genetic Deletion of Cystathionine Gamma-Lyase in Mice Protects against Organ Injury in Sepsis: A Key Role of Adhesion Molecules on Endothelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pharmacological Inhibition and Genetic Deletion of Cystathionine Gamma-Lyase in Mice Protects against Organ Injury in Sepsis: A Key Role of Adhesion Molecules on Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Murine cystathionine γ-lyase: complete cDNA and genomic sequences, promoter activity, tissue distribution and developmental expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. Frontiers | CSE/H2S ameliorates colitis in mice via protection of enteric glial cells and inhibition of the RhoA/ROCK pathway [frontiersin.org]
A Comparative Guide to the Efficacy of Cystathionine γ-Lyase (CSE) Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cystathionine (B15957) γ-lyase (CSE), a crucial enzyme in the transsulfuration pathway, is a primary source of endogenous hydrogen sulfide (B99878) (H₂S), a gasotransmitter with significant roles in various physiological and pathological processes. The modulation of CSE activity through specific inhibitors is a key area of research for understanding the therapeutic potential of targeting H₂S signaling pathways. This guide provides an objective comparison of the efficacy of different CSE inhibitors, supported by experimental data, detailed protocols, and visual representations of relevant pathways and workflows.
Quantitative Comparison of CSE Inhibitor Efficacy
The efficacy of various CSE inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibition constant (Kᵢ). A lower value indicates higher potency. The following table summarizes the available quantitative data for several common and novel CSE inhibitors, including their selectivity for CSE over the related enzyme cystathionine β-synthase (CBS).
| Inhibitor | Target Enzyme | IC₅₀ / Kᵢ (µM) | Notes |
| Propargylglycine (PAG) | CSE | 40 ± 8[1][2][3] | Irreversible inhibitor.[4] Widely used, but also inhibits other PLP-dependent enzymes.[5][6] |
| CBS | >1000[7] | High selectivity for CSE over CBS. | |
| Rat Liver CSE | 55[8] | ||
| β-Cyanoalanine (BCA) | CSE | 14 ± 0.2[1][2][3] | Reversible inhibitor.[9] Exhibits some non-specific neurotoxic effects.[10] |
| CBS | >1000[7] | High selectivity for CSE over CBS. | |
| Aminooxyacetic Acid (AOAA) | CSE | 1.1 ± 0.1[1][2][3] | Often used as a CBS inhibitor, but is more potent against CSE.[1][3] |
| CBS | 8.5 ± 0.7[1][2][3] | Low selectivity. | |
| L-Aminoethoxyvinylglycine (AVG) | CSE | ~1[3] | Potent and selective CSE inhibitor.[1][3] |
| CBS | >1000[3] | High selectivity for CSE over CBS. | |
| Trifluoroalanine | CSE | ~300[11] | Non-selective.[1][2] |
| CBS | 66[7][11] | More potent against CBS. | |
| Hydroxylamine | CSE | IC₅₀ shifted from 20 to 400 based on assay buffer composition[11] | 60-fold more selective for CSE over CBS.[1][2] |
| CBS | - | ||
| Oxamic hydrazide 1 | CSE | 13 ± 1[5] | High selectivity over other PLP-dependent enzymes.[5] |
| S-3-Carboxypropyl-l-cysteine (CPC) | CSE (γ-elimination) | Kᵢ = 50 ± 3[12][13][14] | Reversible, competitive inhibitor.[12] Spares other enzymes in H₂S biogenesis.[12][13][14] |
| CSE (H₂S synthesis from cysteine) | Kᵢ = 180 ± 15[12][13][14] |
Experimental Protocols
Accurate assessment of inhibitor efficacy relies on robust and standardized experimental protocols. Below are detailed methodologies for common assays used to determine CSE activity and its inhibition.
1. Methylene (B1212753) Blue Assay for H₂S Determination
This colorimetric assay is a widely used method for measuring H₂S production from enzymatic reactions.
-
Principle: H₂S reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride (FeCl₃) to form methylene blue, which has a strong absorbance at 665-675 nm.[15][16] The amount of methylene blue formed is directly proportional to the H₂S concentration.
-
Reagents:
-
Reaction Buffer: 100 mM potassium phosphate (B84403) buffer (pH 7.4).
-
Enzyme: Purified recombinant human CSE.
-
Substrate: L-cysteine (e.g., 10 mM).
-
Cofactor: Pyridoxal-5'-phosphate (PLP) (e.g., 100 µM).
-
Inhibitors: Stock solutions of test compounds in a suitable solvent (e.g., water or DMSO).
-
Zinc Acetate (B1210297) (1% w/v): To trap H₂S.
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) (20 mM) in 7.2 M HCl.
-
Ferric Chloride (30 mM) in 1.2 M HCl.
-
-
Procedure:
-
Set up reaction mixtures in sealed vials containing reaction buffer, PLP, and the desired concentration of the inhibitor.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the reaction by adding L-cysteine.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding zinc acetate, which precipitates ZnS.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the ferric chloride solution.
-
Incubate in the dark for 20 minutes to allow for color development.
-
Centrifuge the samples to pellet any precipitate.
-
Measure the absorbance of the supernatant at 665 nm.
-
Calculate H₂S concentration using a standard curve prepared with NaHS.
-
Determine the percent inhibition at various inhibitor concentrations to calculate the IC₅₀ value.
-
2. Lead Acetate-Based H₂S Detection
This method relies on the reaction of H₂S with lead acetate to form a black precipitate of lead sulfide (PbS).[17][18]
-
Principle: H₂S reacts with lead acetate, causing a visible darkening of a lead acetate-impregnated paper strip.[17][18][19] The rate of color change is proportional to the H₂S concentration.[17]
-
Procedure (for in vitro enzyme assays):
-
Prepare reaction mixtures as described for the methylene blue assay in a sealed reaction vessel.
-
Place a lead acetate paper strip in the headspace of the reaction vessel, ensuring it does not come into contact with the liquid.
-
Initiate the reaction by adding the substrate.
-
Incubate at 37°C.
-
Monitor the darkening of the paper strip over time.
-
Quantify the color change using a densitometer or scanner and compare it to a standard curve.
-
3. Fluorescent Probes for H₂S Detection
A variety of fluorescent probes are available for the sensitive detection of H₂S. These probes offer high sensitivity and are suitable for high-throughput screening.
-
Principle: These probes are designed to react specifically with H₂S, leading to a change in their fluorescent properties (e.g., an increase in fluorescence intensity).
-
Example Probes: 7-azido-4-methylcoumarin (B1373340) (AzMC) and other commercially available probes.
-
General Procedure:
-
Prepare reaction mixtures containing buffer, enzyme, PLP, the fluorescent probe, and the inhibitor in a microplate format.
-
Initiate the reaction by adding the substrate.
-
Monitor the change in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the specific probe.
-
Calculate the rate of reaction from the linear phase of the fluorescence curve.
-
Determine the IC₅₀ value by measuring the reaction rate at different inhibitor concentrations.
-
Visualizing Pathways and Protocols
CSE-Mediated H₂S Signaling Pathway
Cystathionine γ-lyase is a key enzyme in the synthesis of H₂S, which in turn modulates various downstream cellular processes. The following diagram illustrates a simplified signaling pathway involving CSE.
Caption: Simplified signaling pathway of CSE-mediated H₂S production and its inhibition.
Experimental Workflow for CSE Inhibitor Screening
The process of identifying and characterizing CSE inhibitors typically follows a standardized workflow, from initial screening to detailed kinetic analysis.
Caption: A typical experimental workflow for screening and characterizing CSE inhibitors.
Logical Relationship of Inhibitor Properties
The selection of an appropriate CSE inhibitor for a particular study depends on a variety of factors, including its potency, selectivity, and mechanism of action.
Caption: Key properties influencing the selection of a CSE inhibitor for specific applications.
References
- 1. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchexperts.utmb.edu [researchexperts.utmb.edu]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DL-炔丙基甘氨酸 cystathionine γ-lyase inhibitor | Sigma-Aldrich [sigmaaldrich.com]
- 5. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5'-phosphate (PLP) via Schiff base formation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fragment-based de novo design of a cystathionine γ-lyase selective inhibitor blocking hydrogen sulfide production - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Therapeutic Potential of Cystathionine β-Synthetase/Hydrogen Sulfide Inhibition in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Cystathionine-β-synthase: Molecular Regulation and Pharmacological Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medkoo.com [medkoo.com]
- 13. researchgate.net [researchgate.net]
- 14. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase-dependent hydrogen sulfide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Hydrogen Sulfide (H2S) Colorimetric Assay Kit (Indirect Method) - Elabscience® [elabscience.com]
- 16. ANALYTICAL METHODS - TOXICOLOGICAL PROFILE FOR HYDROGEN SULFIDE AND CARBONYL SULFIDE - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. instrumentationtools.com [instrumentationtools.com]
- 18. asgmt.com [asgmt.com]
- 19. sigmaaldrich.com [sigmaaldrich.com]
Comparative Efficacy and Reproducibility of DL-Propargylglycine Hydrochloride in Experimental Research
A Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
DL-Propargylglycine (DL-PAG) hydrochloride is a widely utilized irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the endogenous production of hydrogen sulfide (B99878) (H₂S).[1][2][3] H₂S is recognized as a critical gasotransmitter involved in a myriad of physiological and pathophysiological processes, including vasodilation, inflammation, and neurotransmission.[4][5][6] Consequently, DL-PAG serves as an invaluable pharmacological tool for investigating the roles of the CSE/H₂S signaling pathway in various disease models. This guide provides a comprehensive comparison of DL-Propargylglycine hydrochloride with alternative inhibitors, supported by experimental data, detailed protocols, and visual workflows to aid researchers in designing robust and reproducible experiments.
Data Presentation: Comparative Inhibitor Performance
The selection of an appropriate enzyme inhibitor is critical for the validity and reproducibility of experimental findings. This section compares this compound with other commonly used inhibitors of H₂S-producing enzymes, focusing on their in vitro potency.
| Inhibitor | Target Enzyme(s) | IC₅₀ (µM) | Notes | Reference |
| DL-Propargylglycine (PAG) | Cystathionine γ-lyase (CSE) | 40 - 55 | Irreversible inhibitor. The L-isoform is the active inhibitor; the D-isoform can contribute to in vivo toxicity. | [2] |
| β-cyano-L-alanine (BCA) | Cystathionine γ-lyase (CSE) | 14 | More potent in vitro inhibitor of CSE compared to PAG. | [2] |
| Aminooxyacetic acid (AOAA) | Cystathionine β-synthase (CBS) & Cystathionine γ-lyase (CSE) | 8.5 (for CBS), 1.1 (for CSE) | Frequently used as a CBS inhibitor, but is a more potent inhibitor of CSE. | [2] |
| L-aminoethoxyvinylglycine (AVG) | Cystathionine γ-lyase (CSE) | Low µM range | Potent inhibitor of CSE. | [2] |
| Hydroxylamine (HA) | Cystathionine β-synthase (CBS) & Cystathionine γ-lyase (CSE) | More selective for CSE over CBS. | [2] |
Note on Reproducibility: A study investigating the effects of DL-PAG on morphine-induced respiratory depression in rats reported conducting the experiments in two separate cohorts of animals six months apart, suggesting confidence in the reproducibility of the experimental outcomes.[7] However, quantitative data comparing the results from these two cohorts were not provided. The consistency of results across different experimental batches is a crucial aspect of reproducibility that researchers should aim to establish and report.
Experimental Protocols
Detailed and consistent experimental protocols are fundamental to achieving reproducible results. Below are representative protocols for in vivo and in vitro studies involving this compound.
In Vivo Administration of this compound in a Rodent Model
This protocol is adapted from a study investigating the role of CSE in morphine-induced respiratory depression in Sprague Dawley rats.[7]
Materials:
-
This compound (DL-PAG)
-
Sterile saline solution (0.9% NaCl)
-
Vehicle (e.g., sterile saline)
-
Experimental compound (e.g., Morphine sulfate)
-
Intravenous (IV) catheters
-
Syringes and needles
-
Animal scale
-
Plethysmography chambers for respiratory monitoring
Procedure:
-
Animal Preparation: Adult male Sprague Dawley rats are surgically implanted with jugular vein catheters and allowed to recover for at least four days.
-
Acclimatization: On the day of the experiment, each rat is placed in an individual plethysmography chamber and allowed to acclimatize for at least 60 minutes to establish baseline ventilatory parameters.
-
Drug Preparation: Prepare a solution of DL-PAG in sterile saline. The concentration should be calculated based on the desired dosage (e.g., 25 mg/kg) and the average weight of the animals. Prepare the experimental compound (e.g., morphine at 10 mg/kg) and vehicle solutions.
-
Experimental Timeline:
-
Time 0 min: Administer the experimental compound (e.g., morphine, 10 mg/kg, IV) to induce the desired physiological effect.
-
Time 15 min: Administer either vehicle (saline) or DL-PAG (25 mg/kg, IV).
-
Time 30 min and 45 min: Subsequent treatments or challenges can be administered as required by the experimental design.
-
Time 90 min onwards: Monitor and record ventilatory parameters continuously.
-
-
Blinding: To ensure unbiased results, the investigator administering the drugs and analyzing the data should be blinded to the treatment groups. This can be achieved by having another individual prepare and label the syringes.
-
Data Analysis: The collected data on ventilatory parameters (e.g., frequency, tidal volume, minute ventilation) are then statistically analyzed to compare the effects of DL-PAG treatment with the vehicle control group.
In Vitro Cystathionine γ-lyase (CSE) Activity Assay
This protocol is a generalized procedure for measuring the inhibitory effect of DL-PAG on CSE activity in tissue homogenates.
Materials:
-
Tissue sample (e.g., liver, kidney)
-
Lysis buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
This compound (DL-PAG)
-
L-cysteine solution
-
Pyridoxal-5'-phosphate (PLP) solution
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution in HCl
-
Ferric chloride (FeCl₃) solution in HCl
-
Spectrophotometer
-
Microplate reader
Procedure:
-
Tissue Homogenization: Homogenize the tissue sample in ice-cold lysis buffer. Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic CSE.
-
Incubation with Inhibitor: Pre-incubate the tissue supernatant with various concentrations of DL-PAG or vehicle for a specified time (e.g., 10 minutes) at 37°C.
-
Enzymatic Reaction: Initiate the H₂S production reaction by adding L-cysteine (the substrate) and PLP (a cofactor) to the supernatant. Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
H₂S Measurement (Methylene Blue Method):
-
Stop the reaction and trap the produced H₂S by adding zinc acetate solution, which forms zinc sulfide (ZnS).
-
Add N,N-dimethyl-p-phenylenediamine sulfate and ferric chloride solutions. This mixture reacts with ZnS to form methylene (B1212753) blue.
-
Measure the absorbance of the methylene blue at a specific wavelength (e.g., 670 nm) using a spectrophotometer.
-
-
Data Analysis: Calculate the concentration of H₂S produced in each sample based on a standard curve. Determine the IC₅₀ value of DL-PAG by plotting the percentage of CSE inhibition against the logarithm of the DL-PAG concentration.
Mandatory Visualization
Signaling Pathway of Hydrogen Sulfide (H₂S) Production and Action
Caption: The CSE/H₂S signaling pathway and its inhibition by DL-Propargylglycine.
Experimental Workflow for In Vivo Inhibition of CSE
Caption: Workflow for an in vivo experiment using this compound.
References
- 1. Inhibitors of bacterial H2S biogenesis targeting antibiotic resistance and tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. S-3-Carboxypropyl-l-cysteine specifically inhibits cystathionine γ-lyase–dependent hydrogen sulfide synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of inhibitors of hydrogen sulphide synthesis on rat colonic motility - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of Cystathionine γ-Lyase/Hydrogen Sulfide Pathway in Cardiovascular Disease: A Novel Therapeutic Strategy? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. Hydrogen Sulfide Chemical Biology: Pathophysiological roles and detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PMC [pmc.ncbi.nlm.nih.gov]
DL-Propargylglycine (PAG): A Selective Inhibitor of Cystathionine γ-Lyase?
A Comparative Guide for Researchers
DL-Propargylglycine (PAG), an irreversible inhibitor of cystathionine (B15957) γ-lyase (CSE), is a widely utilized pharmacological tool for investigating the physiological roles of endogenously produced hydrogen sulfide (B99878) (H₂S). Its utility, however, is contingent on its specificity for CSE over other H₂S-producing enzymes. This guide provides an objective comparison of PAG's inhibitory action on CSE against other key enzymes in the transsulfuration pathway, supported by experimental data and detailed protocols.
Mechanism of Inhibition
DL-Propargylglycine acts as a mechanism-based, irreversible inhibitor of cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme. The inactivation process involves the amino group of PAG attacking the internal aldimine formed between PLP and a lysine (B10760008) residue in the enzyme's active site. This is followed by deprotonation to form an allene (B1206475) intermediate, which then covalently binds to a key amino acid residue, such as Tyr114 in human CSE, leading to the irreversible inactivation of the enzyme.
Comparative Inhibitor Specificity
Experimental evidence demonstrates that DL-Propargylglycine exhibits marked selectivity for CSE when compared to the other primary enzymatic sources of H₂S, namely cystathionine β-synthase (CBS) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST). However, its specificity is less pronounced when compared with a broader range of PLP-dependent enzymes.
Quantitative Inhibitor Analysis
The following table summarizes the inhibitory concentrations (IC₅₀) of DL-Propargylglycine on the key H₂S-producing enzymes.
| Enzyme | Common Abbreviation | PLP-Dependent? | DL-Propargylglycine (PAG) Inhibition | Citation(s) |
| Cystathionine γ-lyase | CSE / CGL | Yes | IC₅₀: 40 ± 8 µM | [1][2] |
| Cystathionine β-synthase | CBS | Yes | No inhibition observed up to 10 mM | [1] |
| 3-Mercaptopyruvate Sulfurtransferase | 3-MST | No | High selectivity for CSE over 3-MST reported (No significant inhibition at 30 µM) | [3] |
It is important to note that while PAG is highly selective for CSE over CBS and 3-MST, it has been shown to inhibit other PLP-dependent enzymes, such as methionine γ-lyase (MGL) and L-alanine transaminase (ALT).[3][4] This lack of absolute specificity should be considered when interpreting experimental results.
Signaling Pathway and Experimental Workflow
To understand the context of PAG's action, it is crucial to visualize its place within the transsulfuration pathway and the experimental methods used to assess its specificity.
Transsulfuration and H₂S Production Pathways
The diagram below illustrates the primary enzymatic pathways for endogenous H₂S production. PAG primarily targets CSE, inhibiting the conversion of cystathionine to cysteine and the subsequent production of H₂S from L-cysteine.
References
- 1. Sulfanegen stimulates 3-mercaptopyruvate sulfurtransferase activity and ameliorates Alzheimer's disease pathology and oxidative stress in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of a cystathionine γ-lyase (CSE) selective inhibitor targeting active-site pyridoxal 5′-phosphate (PLP) via Schiff base formation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to the Inhibition of Cystathionine γ-Lyase: DL-Propargylglycine Hydrochloride and its Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative comparison of the inhibitory effects of DL-Propargylglycine hydrochloride (PAG) and other commonly used inhibitors of cystathionine (B15957) γ-lyase (CSE), a key enzyme in the transsulfuration pathway and a major producer of endogenous hydrogen sulfide (B99878) (H₂S). Experimental data, detailed protocols, and pathway diagrams are presented to assist researchers in selecting the appropriate inhibitor for their studies.
Quantitative Comparison of CSE Inhibitors
The inhibitory potency of various compounds against CSE is typically evaluated by determining their half-maximal inhibitory concentration (IC₅₀). The following table summarizes the IC₅₀ values for PAG and several alternative inhibitors against human CSE. A lower IC₅₀ value indicates a higher potency.
| Inhibitor | Target Enzyme(s) | IC₅₀ (µM) | Mechanism of Action | Selectivity Notes |
| DL-Propargylglycine (PAG) | CSE | 40 ± 8[1][2][3][4][5] | Irreversible[6][7] | Selective for CSE over CBS.[1][2] |
| β-Cyano-L-alanine (BCA) | CSE | 14 ± 0.2[1][2][3][4][5] | Reversible[8][9] | More potent than PAG for CSE.[1][2][3] May inhibit CBS at higher concentrations (>1 mM).[2] |
| Aminooxyacetic acid (AOAA) | CSE, CBS | 1.1 ± 0.1 (for CSE)[1][2][3][4][5] | Not specified | Potent inhibitor of both CSE and CBS (IC₅₀ for CBS is 8.5 ± 0.7 µM).[1][2][3] |
| L-Aminoethoxyvinylglycine (AVG) | CSE | Much lower than PAG[1][2][3] | Not specified | Highly potent and selective for CSE over CBS.[1][2] |
| Trifluoroalanine | CSE, CBS | Not specified | Not specified | Inhibits both CSE and CBS; fourfold lower IC₅₀ for CBS versus CSE.[1][3] |
| Hydroxylamine | CSE, CBS | Not specified | Not specified | Inhibits both CSE and CBS; 60-fold more selective for CSE.[1][3] |
Experimental Protocols
Determination of Cystathionine γ-Lyase (CSE) Inhibitory Activity using the Methylene (B1212753) Blue Assay
This protocol describes the determination of H₂S production by recombinant human CSE and the assessment of inhibitor potency. The method is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine and ferric chloride to form methylene blue, which can be quantified spectrophotometrically.
Materials:
-
Recombinant human CSE
-
L-cysteine
-
Pyridoxal-5'-phosphate (PLP)
-
This compound (PAG) and other inhibitors
-
Potassium phosphate (B84403) buffer (pH 7.4)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution in 7.2 M HCl
-
Ferric chloride solution in 1.2 M HCl
-
Trichloroacetic acid (TCA)
-
96-well microplate
-
Microplate reader
Procedure:
-
Enzyme Preparation: Purify recombinant human CSE from E. coli as a fusion protein (e.g., with GSH-S-transferase) using affinity chromatography.
-
Reaction Mixture Preparation: In a 96-well microplate, prepare the reaction mixture containing potassium phosphate buffer, PLP (final concentration, e.g., 100 µM), and the desired concentration of the inhibitor (or vehicle control).
-
Pre-incubation: Add the purified CSE to the reaction mixture and pre-incubate for a specified time (e.g., 15 minutes) at 37°C to allow the inhibitor to interact with the enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the substrate, L-cysteine (final concentration, e.g., 1 mM).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 60 minutes).
-
Trapping of H₂S: Stop the reaction and trap the produced H₂S by adding zinc acetate solution. This will form zinc sulfide (ZnS).
-
Color Development: Add the N,N-dimethyl-p-phenylenediamine sulfate solution followed by the ferric chloride solution to each well. This will convert the trapped sulfide into methylene blue.
-
Protein Precipitation: Add TCA to precipitate the proteins.
-
Centrifugation: Centrifuge the plate to pellet the precipitated protein.
-
Measurement: Transfer the supernatant to a new microplate and measure the absorbance at 670 nm using a microplate reader.
-
Calculation of IC₅₀: To determine the IC₅₀ value of an inhibitor, perform the assay with a range of inhibitor concentrations. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve.
Visualizations
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key biological pathways and the experimental workflow for inhibitor analysis.
Caption: The Transsulfuration Pathway and the site of inhibition by DL-Propargylglycine (PAG).
Caption: Overview of H₂S production and its major signaling roles in the cell.
Caption: A typical experimental workflow for the screening and validation of CSE inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. protocols.io [protocols.io]
- 4. cloud-clone.com [cloud-clone.com]
- 5. Hydrogen sulfide lowers hyperhomocysteinemia dependent on cystathionine γ lyase S‐sulfhydration in ApoE‐knockout atherosclerotic mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Expression and Purification Methods for the Production of Recombinant Human Complement Component C2 | Springer Nature Experiments [experiments.springernature.com]
- 7. Expression and purification of recombinant human tyrosine hydroxylase as a fusion protein in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 8. courses.edx.org [courses.edx.org]
- 9. researchgate.net [researchgate.net]
A Side-by-Side Comparison of L-Propargylglycine and DL-Propargylglycine for Researchers
An essential guide for scientists and drug development professionals on the properties, efficacy, and applications of L-propargylglycine and its racemic mixture, DL-propargylglycine.
This guide provides a comprehensive comparison of L-propargylglycine and DL-propargylglycine, two widely utilized inhibitors of the enzyme cystathionine (B15957) γ-lyase (CSE). CSE is a key enzyme in the transsulfuration pathway, responsible for the production of cysteine and the gaseous signaling molecule, hydrogen sulfide (B99878) (H₂S). As interest in the therapeutic potential of modulating H₂S levels grows, a clear understanding of the tools used to study its synthesis is paramount. This guide offers a detailed examination of the stereospecific and racemic forms of propargylglycine (B1618536), presenting quantitative data, experimental protocols, and mechanistic insights to inform experimental design and drug development efforts.
Chemical and Physical Properties
L-propargylglycine and DL-propargylglycine share the same molecular formula and weight. The key difference lies in their stereochemistry. L-propargylglycine is the levorotatory enantiomer, while DL-propargylglycine is a racemic mixture containing equal amounts of the L- and D-enantiomers. This seemingly subtle distinction can have significant implications for their biological activity.
| Property | L-Propargylglycine | DL-Propargylglycine |
| Synonyms | (S)-2-Aminopent-4-ynoic acid, L-2-Amino-4-pentynoic acid | 2-Amino-4-pentynoic acid, PAG |
| Molecular Formula | C₅H₇NO₂ | C₅H₇NO₂ |
| Molecular Weight | 113.11 g/mol | 113.11 g/mol |
| CAS Number | 23235-01-0 | 64165-64-6 |
| Appearance | White to pale yellow powder | White powder |
| Purity | Typically ≥98% | Typically ≥98% |
| Optical Rotation | [α]²⁰/D ~ -32° (c=1 in water) | Not applicable (racemic) |
Biological Activity and Efficacy: A Tale of Two Isomers
Both L-propargylglycine and DL-propargylglycine are recognized as irreversible inhibitors of cystathionine γ-lyase (CSE), a pyridoxal-5'-phosphate (PLP)-dependent enzyme.[1] Their primary application in research is to block the endogenous production of H₂S, thereby allowing for the investigation of the physiological and pathophysiological roles of this gasotransmitter.[2]
Cystathionine γ-lyase (CSE) Inhibition
The inhibitory activity of propargylglycine is stereospecific, with the L-enantiomer being the primary active inhibitor of many PLP-dependent enzymes. However, both L- and D-propargylglycine have been reported to inhibit CSE.
A study on the selectivity of commonly used pharmacological inhibitors reported an IC₅₀ value of 40 ± 8 μM for DL-propargylglycine (PAG) on human CSE.[3] Another study investigating the CSE from Toxoplasma gondii (TgCGL) found an IC₅₀ of 20 ± 4 μM for DL-propargylglycine .[4]
Off-Target Effects
It is crucial for researchers to be aware of potential off-target effects. Propargylglycine has been shown to inhibit other PLP-dependent enzymes besides CSE. For instance, L-propargylglycine can inactivate L-alanine transaminase with a Kᵢ of 3.9 mM.[5] DL-propargylglycine has also been noted to inhibit methionine γ-lyase (MGL) and L-alanine transaminase (ALT).[6] The stereospecificity of these off-target effects is an important consideration, and using the enantiomerically pure L-propargylglycine may offer greater target selectivity compared to the racemic mixture.
Mechanism of Action
Propargylglycine acts as a suicide inhibitor of CSE. The mechanism involves the enzyme's own catalytic machinery converting the inhibitor into a reactive species that then irreversibly binds to the enzyme's active site, leading to its inactivation.
Caption: Mechanism of CSE inactivation by propargylglycine.
Experimental Protocols
Synthesis of Propargylglycine
Detailed synthetic procedures for both L- and DL-propargylglycine are crucial for researchers who wish to prepare these compounds in-house. While numerous synthetic routes exist, the following provides a general overview.
Synthesis of DL-Propargylglycine (Racemic): A common method for the synthesis of racemic propargylglycine involves the Strecker synthesis. This multi-step process typically starts with propargyl aldehyde, which is reacted with ammonia (B1221849) and hydrogen cyanide to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields DL-propargylglycine.
Caption: Racemic synthesis of DL-propargylglycine.
Synthesis of L-Propargylglycine (Enantiomerically Pure): The synthesis of enantiomerically pure L-propargylglycine requires a stereoselective approach. This can be achieved through various methods, including the use of chiral auxiliaries, asymmetric catalysis, or enzymatic resolution of the racemic mixture. One common strategy involves the alkylation of a chiral glycine (B1666218) enolate equivalent with a propargyl halide.
Cystathionine γ-lyase (CSE) Inhibition Assay
To determine the inhibitory potency of L- and DL-propargylglycine, a robust CSE activity assay is required. A commonly used method is the methylene (B1212753) blue assay, which measures the production of H₂S.
Principle: This colorimetric assay is based on the reaction of H₂S with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified spectrophotometrically at 670 nm.
Protocol Outline:
-
Enzyme and Substrate Preparation: Prepare solutions of purified or recombinant CSE and the substrate, L-cysteine.
-
Inhibitor Incubation: Pre-incubate the CSE enzyme with varying concentrations of either L-propargylglycine or DL-propargylglycine for a defined period.
-
Initiation of Reaction: Start the enzymatic reaction by adding L-cysteine to the pre-incubated enzyme-inhibitor mixture.
-
H₂S Detection: After a specific incubation time, stop the reaction and add the zinc acetate (B1210297) trapping solution, followed by the N,N-dimethyl-p-phenylenediamine and ferric chloride reagents.
-
Quantification: Measure the absorbance of the resulting methylene blue solution at 670 nm.
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Caption: Workflow for CSE inhibition assay.
Conclusion and Recommendations
Both L-propargylglycine and DL-propargylglycine are valuable tools for studying the roles of cystathionine γ-lyase and hydrogen sulfide in biological systems. The choice between the enantiomerically pure form and the racemic mixture depends on the specific experimental goals and considerations.
-
For studies requiring high specificity and potency, L-propargylglycine is the preferred choice. Its enantiomeric purity minimizes the potential for confounding effects from the D-isomer and likely offers a more potent inhibition of CSE, allowing for the use of lower concentrations.
-
DL-propargylglycine can be a more cost-effective option for general screening purposes or in experimental systems where the potential off-target effects of the D-isomer are considered negligible. However, researchers should be mindful that a higher concentration may be needed to achieve the desired level of CSE inhibition compared to the pure L-enantiomer.
For all applications, it is crucial to carefully consider the potential for off-target effects on other PLP-dependent enzymes and to include appropriate controls in experimental designs. The detailed protocols and comparative data presented in this guide are intended to assist researchers in making informed decisions and in designing rigorous and reproducible experiments in the expanding field of H₂S biology and drug discovery.
References
- 1. Structural basis of the inhibition of cystathionine γ-lyase from Toxoplasma gondii by propargylglycine and cysteine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The cystathionine-γ-lyase inhibitor DL-propargylglycine augments the ability of L-cysteine ethyl ester to overcome the adverse effects of morphine on breathing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Selectivity of commonly used pharmacological inhibitors for cystathionine β synthase (CBS) and cystathionine γ lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structural basis of the inhibition of cystathionine γ‐lyase from Toxoplasma gondii by propargylglycine and cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
- 6. keio.elsevierpure.com [keio.elsevierpure.com]
Validating the On-Target Effects of DL-Propargylglycine Hydrochloride In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of DL-Propargylglycine hydrochloride (PAG), a widely used inhibitor of cystathionine (B15957) γ-lyase (CSE), with other common alternatives for in vivo research. By presenting objective performance data, detailed experimental protocols, and clear visualizations of the underlying biological pathways and workflows, this document aims to equip researchers with the necessary information to design and execute robust in vivo studies targeting endogenous hydrogen sulfide (B99878) (H₂S) production.
Introduction to this compound and the CSE/H₂S Signaling Pathway
This compound is a potent, irreversible inhibitor of cystathionine γ-lyase (CSE), a key enzyme in the transsulfuration pathway responsible for the endogenous production of hydrogen sulfide (H₂S).[1][2] H₂S is a gaseous signaling molecule, or "gasotransmitter," that plays a crucial role in a wide range of physiological and pathophysiological processes, including vasodilation, inflammation, and neurotransmission. Inhibition of CSE by PAG allows researchers to investigate the in vivo roles of H₂S by observing the physiological consequences of its reduced synthesis.
The CSE/H₂S signaling pathway is integral to cellular homeostasis. As depicted below, CSE catalyzes the conversion of L-cysteine into H₂S, ammonia, and pyruvate. H₂S then exerts its biological effects through various mechanisms, including the modification of protein cysteine residues (S-sulfhydration), interaction with metalloproteins, and activation of ion channels.
Comparison of In Vivo CSE Inhibitors
While PAG is a widely used tool, several alternatives exist, each with its own profile of potency, selectivity, and potential off-target effects. A direct comparison is crucial for selecting the most appropriate inhibitor for a given in vivo study.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro half-maximal inhibitory concentrations (IC₅₀) of PAG and its common alternatives, β-cyanoalanine (BCA) and aminooxyacetic acid (AOAA), against the two primary H₂S-producing enzymes: cystathionine γ-lyase (CSE) and cystathionine β-synthase (CBS).
| Inhibitor | Target Enzyme | IC₅₀ (µM) | Selectivity | Reference |
| DL-Propargylglycine (PAG) | CSE | 40 ± 8 | Selective for CSE | [2] |
| CBS | > 1000 | [2] | ||
| β-Cyanoalanine (BCA) | CSE | 14 ± 0.2 | Selective for CSE | [2] |
| CBS | > 1000 | [2] | ||
| Aminooxyacetic acid (AOAA) | CSE | 1.1 ± 0.1 | Non-selective | [2] |
| CBS | 8.5 ± 0.7 | [2] |
Note: Lower IC₅₀ values indicate higher potency.
In Vivo Performance and Off-Target Effects
| Inhibitor | Typical In Vivo Dose (Rodents) | Administration Route | Known In Vivo On-Target Effects | Potential In Vivo Off-Target Effects & Toxicity |
| DL-Propargylglycine (PAG) | 50 mg/kg | Intraperitoneal (i.p.) | Reduces H₂S levels in various tissues, attenuates H₂S-mediated physiological responses. | The D-isoform can contribute to toxicity. High doses may have off-target effects. |
| β-Cyanoalanine (BCA) | Varies by study | Oral, i.p. | Inhibits CSE-mediated H₂S production. | Can cause neurotoxicity, including hyperexcitability, convulsions, and rigidity, potentially through an excitotoxic mechanism involving NMDA receptors.[3][4] |
| Aminooxyacetic acid (AOAA) | Varies by study | i.p., subcutaneous (s.c.) | Inhibits both CSE and CBS, leading to a broader reduction in H₂S. | Can induce neurotoxicity and excitotoxic lesions in the striatum.[5][6] Side effects in humans have included drowsiness, ataxia, seizures, and psychosis at higher doses.[7] |
Experimental Protocols
To facilitate reproducible in vivo research, this section provides detailed methodologies for key experiments related to the validation of PAG's on-target effects.
In Vivo Administration of this compound
Objective: To inhibit CSE activity and reduce endogenous H₂S production in a rodent model.
Materials:
-
This compound (PAG)
-
Sterile saline (0.9% NaCl)
-
Rodent model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Syringes and needles for intraperitoneal injection
Protocol:
-
Prepare a stock solution of PAG in sterile saline. A common concentration is 10 mg/mL. Ensure complete dissolution.
-
Calculate the required volume of the PAG solution for each animal based on its body weight and the desired dose (e.g., 50 mg/kg).
-
Administer the calculated volume of PAG solution via intraperitoneal (i.p.) injection.
-
For control animals, administer an equivalent volume of sterile saline.
-
The timing of tissue collection or physiological measurements post-injection will depend on the specific research question and the expected pharmacokinetics of PAG in the chosen model.
Measurement of Tissue Hydrogen Sulfide Levels
Objective: To quantify the reduction in H₂S levels in tissues following PAG administration.
Method: Monobromobimane (MBB) Derivatization followed by RP-HPLC
This method is highly sensitive and specific for measuring sulfide.
Materials:
-
Tissue samples (e.g., liver, kidney, heart)
-
Monobromobimane (MBB) solution (10 mM in acetonitrile)
-
Tris-HCl buffer (100 mM, pH 9.5)
-
Perchloric acid (PCA) or Sulfosalicylic acid (SSA)
-
Reverse-phase high-performance liquid chromatography (RP-HPLC) system with a fluorescence detector
Protocol:
-
Homogenize the collected tissue samples in ice-cold Tris-HCl buffer.
-
Centrifuge the homogenates to pellet cellular debris and collect the supernatant.
-
To a known volume of the supernatant, add the MBB solution.
-
Incubate the mixture in the dark at room temperature to allow for the derivatization of sulfide to the fluorescent sulfide-dibimane (SDB).
-
Stop the reaction by adding PCA or SSA to precipitate proteins.
-
Centrifuge the samples and collect the supernatant containing the SDB.
-
Inject the supernatant into the RP-HPLC system.
-
Separate the SDB from other components using a suitable gradient and detect its fluorescence (Excitation: ~390 nm, Emission: ~475 nm).
-
Quantify the H₂S concentration by comparing the peak area of SDB to a standard curve generated with known concentrations of NaHS.
Visualization of Experimental Workflow
The following diagram illustrates a typical experimental workflow for validating the on-target effects of PAG in vivo.
Conclusion
Validating the on-target effects of this compound in vivo requires a systematic approach that includes careful consideration of alternative inhibitors, robust experimental design, and accurate quantification of H₂S levels. While PAG remains a valuable tool for studying the CSE/H₂S pathway, researchers must be aware of its potential for off-target effects and consider the advantages and disadvantages of alternatives such as BCA and AOAA. This guide provides the foundational information to aid in the selection of the most appropriate inhibitor and the design of rigorous in vivo experiments to investigate the multifaceted roles of hydrogen sulfide in health and disease.
References
Safety Operating Guide
Navigating the Safe Disposal of DL-Propargylglycine Hydrochloride: A Procedural Guide
For researchers and scientists in the fast-paced world of drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This guide provides essential, immediate safety and logistical information for the proper disposal of DL-Propargylglycine hydrochloride, ensuring operational integrity and the well-being of laboratory personnel.
Safety and Hazard Information
This compound is a chemical reagent that requires careful handling. While safety data sheets (SDSs) may vary slightly between suppliers, a comprehensive review indicates that this compound can present certain hazards. One supplier does not classify the substance as hazardous according to the Globally Harmonized System (GHS), while another indicates it may cause skin, eye, and respiratory irritation[1]. A third SDS states it may be harmful by inhalation, ingestion, or skin absorption and is irritating to mucous membranes and the upper respiratory tract[2]. Therefore, it is prudent to handle this compound with a degree of caution.
| Hazard Information | Cayman Chemical SDS | Fisher Scientific SDS[1] | Szabo-Scandic SDS[2] |
| GHS Classification | Not classified as hazardous | Skin Irritation (Category 2), Eye Irritation (Category 2), Specific target organ toxicity - single exposure (Category 3) | No data available |
| Signal Word | None | Warning | No data available |
| Hazard Statements | None | Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation | Material may be irritating to the mucous membranes and upper respiratory tract. May be harmful by inhalation, ingestion, or skin absorption. May cause eye, skin, or respiratory system irritation. |
| Precautionary Statements | Follow usual precautionary measures for handling chemicals | Wash hands thoroughly after handling. Wear protective gloves/eye protection/face protection. Avoid breathing dust. | Avoid raising and breathing dust, and provide adequate ventilation. |
Experimental Protocols: Handling and Personal Protective Equipment (PPE)
Consistent with best practices for handling powdered chemical reagents, the following protocols should be observed when working with this compound to minimize exposure and prevent contamination[3][4][5].
Personal Protective Equipment (PPE):
-
Gloves: Impermeable and resistant to the chemical.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if ventilation is inadequate or if dust is generated[2].
-
Lab Coat: To protect from skin contact.
Handling Procedures:
-
Work in a Ventilated Area: Use a fume hood or a well-ventilated space to handle the powder[3].
-
Avoid Dust Formation: Handle the powder carefully to minimize the generation of airborne dust[2][6][7].
-
Weighing: Use an enclosed balance or a weigh boat to prevent spills[3].
-
Cleaning: Clean the work area thoroughly after handling. For spills, mechanically pick up the material and place it in a suitable container for disposal[6]. Avoid creating dust during cleanup[2].
Proper Disposal Procedures
The disposal of this compound must adhere to local, state, and federal regulations[1]. While one SDS suggests that smaller quantities may be disposed of with household waste, the overarching recommendation is to follow official regulations. Chemical waste generators are responsible for determining if a discarded chemical is classified as a hazardous waste[1]. The Resource Conservation and Recovery Act (RCRA) provides the federal framework for hazardous waste management in the United States[8][9][10][11].
Step-by-Step Disposal Protocol:
-
Consult Your Institution's EHS Department: Before beginning any disposal procedure, contact your facility's Environmental, Health, and Safety (EHS) department for specific guidance and to ensure compliance with institutional policies.
-
Waste Characterization: Determine if the this compound waste is considered hazardous under local, state, or federal regulations. This determination should be made by a qualified individual, such as a member of the EHS department.
-
Segregate the Waste: Do not mix this compound waste with other chemical waste unless instructed to do so by your EHS department.
-
Containerize and Label:
-
Place the waste in a clearly labeled, sealed, and appropriate chemical waste container.
-
The label should include the full chemical name ("this compound"), the quantity of waste, and any relevant hazard information.
-
-
Arrange for Pickup: Follow your institution's procedures for having the chemical waste collected by a licensed hazardous waste disposal contractor.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. szabo-scandic.com [szabo-scandic.com]
- 3. ehs.wisc.edu [ehs.wisc.edu]
- 4. Best practices for handling chemical reagents to prevent cross-contamination | Quimivita [quimivita.com]
- 5. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 6. chemicalbook.com [chemicalbook.com]
- 7. fishersci.com [fishersci.com]
- 8. m.youtube.com [m.youtube.com]
- 9. epa.gov [epa.gov]
- 10. Hazardous Waste Compliance and Assistance | Missouri Department of Natural Resources [dnr.mo.gov]
- 11. Hazardous Waste Management - NYSDEC [dec.ny.gov]
Navigating the Safe Handling of DL-Propargylglycine Hydrochloride: A Comprehensive Guide
For Immediate Implementation: Researchers, scientists, and drug development professionals handling DL-Propargylglycine hydrochloride must adhere to stringent safety protocols due to conflicting hazard information. While some sources do not classify it as hazardous, others indicate potential for skin, eye, and respiratory irritation. Therefore, a conservative approach to personal protective equipment (PPE) and handling procedures is essential to ensure laboratory safety.
This guide provides a consolidated and cautious set of recommendations for the safe handling, storage, and disposal of this compound, drawing from various safety data sheets (SDSs) and chemical safety resources.
Hazard Assessment and Classification
This compound has varying classifications across different suppliers and databases. To ensure maximum safety, personnel should be aware of all potential hazards.
| Hazard Classification | GHS Hazard Statement | Source |
| Skin Irritation | H315: Causes skin irritation | PubChem, Fisher Scientific[1][2][3] |
| Eye Irritation | H319: Causes serious eye irritation | PubChem, Fisher Scientific[1][2][3] |
| Respiratory Irritation | H335: May cause respiratory irritation | PubChem, Fisher Scientific[1][3] |
| Not Classified | The substance is not classified, according to the Globally Harmonized System (GHS). | Cayman Chemical |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against potential exposure. The following table outlines the recommended PPE for handling this compound, particularly in its powdered form.[4][5][6][7]
| Body Part | Recommended Protection | Rationale |
| Eyes/Face | Chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a significant risk of splashes or dust generation.[5][6] | To protect against eye irritation from dust or splashes.[1][3] |
| Hands | Chemically resistant gloves (e.g., nitrile) are required. Consider double-gloving for added protection.[4][8] | To prevent skin contact and potential irritation.[1][2] |
| Body | A lab coat is the minimum requirement. For larger quantities or when significant dust may be generated, a chemical-resistant apron or coveralls should be worn.[4][5] | To protect skin and personal clothing from contamination. |
| Feet | Closed-toe shoes are mandatory in the laboratory.[4][6] | To protect against spills and falling objects. |
| Respiratory | For operations that may generate dust, a NIOSH-approved respirator (e.g., N95) should be used.[7][9] | To prevent inhalation of the powder and potential respiratory irritation.[1][3] |
Operational Plan: From Receipt to Disposal
A systematic approach to handling this compound minimizes the risk of exposure and contamination.
Receiving and Storage
-
Upon receipt, inspect the container for any damage or leaks.
-
Store the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[2][3]
-
Keep the container tightly closed when not in use.
Handling and Use
-
Engineering Controls: All handling of powdered this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][8] Ensure that eyewash stations and safety showers are readily accessible.[2][3]
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[2]
-
Weighing: When weighing the powder, do so in a fume hood or a ventilated balance enclosure to contain any airborne particles.
-
Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Spill Cleanup
In the event of a spill, follow these procedures:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[2][8]
-
Decontaminate: Clean the spill area with a suitable solvent and then with soap and water.
-
PPE: Wear all recommended PPE during the cleanup process.
Disposal Plan
-
Waste Characterization: All waste containing this compound should be considered chemical waste.
-
Containerization: Collect all waste, including contaminated PPE, in a clearly labeled, sealed container.
-
Disposal: Dispose of the chemical waste through your institution's hazardous waste disposal program, following all local, state, and federal regulations.[3] Do not dispose of it down the drain.[3]
Safe Handling Workflow
Caption: Workflow for the safe handling of this compound.
References
- 1. DL-Propargylglycine | C5H7NO2 | CID 95575 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.com [fishersci.com]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. westlab.com [westlab.com]
- 7. nspcoatings.co.uk [nspcoatings.co.uk]
- 8. chemicalbook.com [chemicalbook.com]
- 9. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
